molecular formula C10H14ClN B169134 1-(3-Chlorophenyl)-2-methylpropan-2-amine CAS No. 103273-65-0

1-(3-Chlorophenyl)-2-methylpropan-2-amine

Cat. No.: B169134
CAS No.: 103273-65-0
M. Wt: 183.68 g/mol
InChI Key: GJVWUURQKKBCFN-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-2-methylpropan-2-amine, also known as this compound, is a useful research compound. Its molecular formula is C10H14ClN and its molecular weight is 183.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-chlorophenyl)-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN/c1-10(2,12)7-8-4-3-5-9(11)6-8/h3-6H,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJVWUURQKKBCFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC(=CC=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00276182
Record name 1-(3-chlorophenyl)-2-methylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103273-65-0
Record name 1-(3-chlorophenyl)-2-methylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 1-(3-Chlorophenyl)-2-methylpropan-2-amine from 3-chlorophenylacetic acid

Author: BenchChem Technical Support Team. Date: November 2025

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It is crucial to handle all chemical syntheses with the utmost regard for safety, proper laboratory procedures, and legal regulations. The synthesis of novel or active chemical compounds should only be undertaken by qualified professionals in a controlled and appropriately equipped laboratory setting.

Recommended Resources for Professionals:

  • Scientific Databases: SciFinder, Reaxys, PubChem

  • Peer-Reviewed Journals: Journal of Organic Chemistry, Organic Letters, Synthesis, Tetrahedron Letters

  • Patent Databases: Google Patents, USPTO Patent Full-Text and Image Database

These resources are the appropriate channels for obtaining detailed and reliable information on chemical synthesis for research and development purposes.

An In-Depth Technical Guide to the Mechanism of Action of 1-(3-Chlorophenyl)-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature extensively detailing the mechanism of action, quantitative pharmacological data, and specific experimental protocols for 1-(3-Chlorophenyl)-2-methylpropan-2-amine is limited. This guide synthesizes available information on structurally related compounds to provide a potential, inferred mechanism of action. The information presented herein should be considered in this context and is intended for research and drug development professionals.

Introduction

This compound is a substituted phenethylamine. The phenethylamine class of compounds is known for a wide range of psychoactive effects, primarily acting as central nervous system stimulants.[1] Structural analogs of this compound, such as phentermine (α,α-dimethylphenethylamine), are recognized for their role as appetite suppressants and their impact on monoaminergic systems.[2] The introduction of a chlorine atom at the meta position of the phenyl ring and a methyl group at the alpha position of the ethylamine side chain are expected to modulate its pharmacological profile compared to the parent phenethylamine structure.

Inferred Pharmacological Profile

Based on the pharmacology of structurally similar compounds, this compound is likely to interact with monoamine neurotransmitter systems, including dopamine, norepinephrine, and serotonin.

Monoamine Reuptake Inhibition and Release

Substituted phenethylamines typically exert their effects by inhibiting the reuptake of monoamine neurotransmitters from the synaptic cleft and/or by promoting their release from presynaptic terminals. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing neurotransmission.

  • Dopaminergic and Noradrenergic Activity: Phentermine, a close structural analog, is a potent norepinephrine-dopamine reuptake inhibitor.[3] It is plausible that this compound shares a similar affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET). The stimulant properties observed in related compounds are often attributed to this increased dopaminergic and noradrenergic activity in the central nervous system.[4]

  • Serotonergic Activity: The presence of a halogen substituent on the phenyl ring can influence activity at serotonin receptors. For instance, para-chloroamphetamine (PCA) is a known serotonergic neurotoxin that acts as a potent serotonin releasing agent.[5] While the chloro- substitution in this compound is at the meta- position, an interaction with the serotonin transporter (SERT) and serotonin receptors is a strong possibility. The related compound (R)-N,alpha-Dimethylphenethylamine has been identified as a potent 5-HT2 serotonin receptor agonist.[4]

The logical workflow for investigating the primary mechanism of action would involve a series of binding and functional assays.

Caption: A logical workflow for characterizing the pharmacological activity of this compound.

Potential Signaling Pathways

The interaction of this compound with monoamine transporters and receptors would trigger downstream signaling cascades.

Dopaminergic and Noradrenergic Signaling

Inhibition of DAT and NET would lead to the accumulation of dopamine and norepinephrine in the synaptic cleft, resulting in prolonged activation of their respective receptors. For instance, activation of D1-like dopamine receptors would stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).

Serotonergic Signaling

If the compound acts as a 5-HT receptor agonist, it could modulate various signaling pathways depending on the receptor subtype. For example, activation of 5-HT2A receptors, which are Gq-coupled, would stimulate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium and activation of Protein Kinase C (PKC).

Signaling_Pathways cluster_DA_NE Dopaminergic/Noradrenergic Pathway cluster_5HT Serotonergic Pathway (Hypothetical 5-HT2A Agonism) Compound_DA_NE This compound Transporter_DA_NE DAT / NET Compound_DA_NE->Transporter_DA_NE Inhibition Synaptic_DA_NE ↑ Synaptic DA / NE Transporter_DA_NE->Synaptic_DA_NE Receptor_DA_NE Dopamine / Adrenergic Receptors Synaptic_DA_NE->Receptor_DA_NE Activation AC Adenylyl Cyclase Receptor_DA_NE->AC Stimulation (e.g., D1R) cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA Cellular_Response_DA_NE Cellular Response PKA->Cellular_Response_DA_NE Compound_5HT This compound Receptor_5HT 5-HT2A Receptor Compound_5HT->Receptor_5HT Agonism PLC Phospholipase C Receptor_5HT->PLC Activation PIP2 PIP₂ PLC->PIP2 Hydrolysis of IP3_DAG IP₃ & DAG PIP2->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Cellular_Response_5HT Cellular Response Ca_PKC->Cellular_Response_5HT

Caption: Inferred signaling pathways for this compound.

Quantitative Data Summary

CompoundTargetAssay TypeValueReference
PhentermineNorepinephrine Transporter (NET)Reuptake Inhibition (IC₅₀)Data not specified[3]
PhentermineDopamine Transporter (DAT)Reuptake Inhibition (IC₅₀)Data not specified[3]
(R)-N,alpha-Dimethylphenethylamine5-HT2 Serotonin ReceptorAgonist ActivityPotent[4]
3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridineDopamine D4 ReceptorBinding Affinity (Ki)High Affinity[6]

Experimental Protocols

Detailed experimental protocols for this compound have not been published. However, standard methodologies for characterizing the pharmacology of novel psychoactive substances can be outlined.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound to specific receptors or transporters.

  • Objective: To determine the equilibrium dissociation constant (Ki) of this compound for DAT, NET, SERT, and various serotonin and dopamine receptor subtypes.

  • General Procedure:

    • Prepare cell membranes from cell lines stably expressing the target receptor or transporter.

    • Incubate the membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of the test compound.

    • After reaching equilibrium, separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the IC₅₀ value (concentration of the compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Synaptosomal Neurotransmitter Uptake Assays

These assays measure the functional potency of a compound to inhibit neurotransmitter reuptake.

  • Objective: To determine the IC₅₀ values for the inhibition of dopamine, norepinephrine, and serotonin uptake by this compound.

  • General Procedure:

    • Prepare synaptosomes from specific brain regions (e.g., striatum for dopamine, hippocampus for serotonin, cortex for norepinephrine) of rodents.

    • Pre-incubate the synaptosomes with varying concentrations of the test compound.

    • Initiate neurotransmitter uptake by adding a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • Terminate the uptake reaction by rapid filtration.

    • Measure the radioactivity accumulated within the synaptosomes.

    • Determine the IC₅₀ value by non-linear regression analysis.

Conclusion

While direct experimental evidence is lacking, the structural characteristics of this compound strongly suggest that its primary mechanism of action involves the modulation of monoamine neurotransmitter systems. It is likely to act as a releaser and/or reuptake inhibitor at dopamine, norepinephrine, and serotonin transporters, with potential direct activity at serotonin receptors. Further empirical investigation is necessary to fully elucidate its pharmacological profile and to confirm the hypotheses presented in this guide. Researchers are encouraged to employ the outlined experimental approaches to characterize this compound's affinity, potency, and functional activity at these key molecular targets.

References

In-depth Technical Guide: Biological Activity of 1-(3-Chlorophenyl)-2-methylpropan-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a notable scarcity of specific research focused on the synthesis and biological evaluation of a series of 1-(3-Chlorophenyl)-2-methylpropan-2-amine derivatives. While the parent compound is commercially available and its chemical properties are documented, dedicated studies detailing the structure-activity relationships (SAR) and pharmacological profiles of its analogs are not readily found in publicly accessible scientific databases.

This guide aims to provide a foundational understanding of the potential biological activities of this class of compounds by examining related chemical structures and broader pharmacological concepts. However, it is crucial for the reader to understand that the following sections are based on extrapolations from related compounds and general principles, rather than direct experimental evidence on this compound derivatives.

Core Structure and Potential Pharmacological Relevance

The core structure of this compound suggests its potential interaction with biological systems, particularly the central nervous system. The presence of a phenyl ring, a chlorine substituent, and an amine group are common features in many psychoactive compounds. The 3-chloro substitution on the phenyl ring can influence the compound's lipophilicity and electronic properties, which are critical for its absorption, distribution, metabolism, excretion, and target binding.

Based on structural similarities to known pharmacologically active agents, derivatives of this compound could potentially exhibit activity as:

  • Monoamine Reuptake Inhibitors: The phenethylamine backbone is a classic scaffold for compounds that interact with monoamine transporters, such as those for serotonin (SERT), norepinephrine (NET), and dopamine (DAT). Inhibition of these transporters can lead to antidepressant, anxiolytic, or stimulant effects.

  • Receptor Ligands: The overall shape and electronic distribution of these molecules might allow them to bind to various G-protein coupled receptors (GPCRs) or ion channels in the brain.

Hypothetical Structure-Activity Relationships (SAR)

In the absence of specific data, we can hypothesize potential SAR based on general medicinal chemistry principles. Modifications to the core structure could be explored at several positions:

  • The Phenyl Ring: Introduction of different substituents at various positions could modulate potency and selectivity for biological targets. For instance, altering the position or nature of the halogen could impact binding affinity.

  • The Amine Group: N-alkylation or N-arylation could significantly alter the compound's pharmacological profile, including its selectivity for different transporters or receptors.

  • The Propan-2-amine Side Chain: Modifications to the methyl groups could influence metabolic stability and steric interactions with the binding pocket of a target protein.

Potential Experimental Protocols for Evaluation

Should a research program be initiated for this class of compounds, a standard cascade of in vitro and in vivo assays would be necessary to elucidate their biological activity.

In Vitro Assays

A logical first step would be to screen a library of synthesized derivatives for their ability to bind to and inhibit the function of key CNS targets.

Experimental Workflow for In Vitro Screening:

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis Synthesis Synthesis of Derivatives Binding Radioligand Binding Assays (SERT, NET, DAT) Synthesis->Binding Test Compounds Uptake Monoamine Uptake Assays Binding->Uptake Active Compounds GPCR GPCR Screening Panel Uptake->GPCR Selective Compounds SAR SAR Analysis GPCR->SAR

Caption: A hypothetical workflow for the initial in vitro screening of this compound derivatives.

Methodology for Radioligand Binding Assays:

  • Preparation of Membranes: Cell membranes expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT) would be prepared from stably transfected cell lines (e.g., HEK293 or CHO cells).

  • Assay Conditions: Membranes would be incubated with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) and varying concentrations of the test compounds.

  • Detection: After incubation, the membranes would be harvested by rapid filtration, and the amount of bound radioactivity would be measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) would be determined by non-linear regression analysis.

Methodology for Monoamine Uptake Assays:

  • Cell Culture: Stably transfected cells expressing the respective monoamine transporters would be cultured to confluence in appropriate multi-well plates.

  • Assay Procedure: Cells would be pre-incubated with the test compounds, followed by the addition of a radiolabeled monoamine substrate (e.g., [³H]5-HT, [³H]NE, or [³H]DA).

  • Termination and Lysis: Uptake would be terminated by washing with ice-cold buffer, and the cells would be lysed.

  • Quantification: The amount of radioactivity taken up by the cells would be measured by scintillation counting.

  • Data Analysis: The IC50 values for the inhibition of monoamine uptake would be calculated.

In Vivo Models

Promising candidates from in vitro screening would then be advanced to in vivo models to assess their pharmacokinetic properties and behavioral effects.

Logical Progression of In Vivo Studies:

in_vivo_workflow PK Pharmacokinetic Studies (Rodents) Behavior Behavioral Models (e.g., Forced Swim Test, Tail Suspension Test) PK->Behavior Tox Preliminary Toxicology Behavior->Tox Lead Lead Candidate Tox->Lead

Caption: A simplified diagram illustrating the progression of in vivo studies for a potential drug candidate.

Conclusion and Future Directions

While the current body of scientific literature does not provide specific data on the biological activity of this compound derivatives, the structural features of this chemical scaffold suggest that it is a promising starting point for the discovery of novel neurologically active agents.

Future research in this area would require the systematic synthesis of a library of analogs and their comprehensive evaluation in a battery of in vitro and in vivo assays. Such studies would be essential to elucidate the structure-activity relationships, identify the primary biological targets, and assess the therapeutic potential of this class of compounds. Without such dedicated research, any discussion of their biological activity remains speculative. Researchers and drug development professionals are encouraged to explore this chemical space to potentially uncover new and valuable therapeutic agents.

An In-depth Technical Guide to 1-(3-Chlorophenyl)-2-methylpropan-2-amine and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a detailed overview of the chemical class to which 1-(3-Chlorophenyl)-2-methylpropan-2-amine belongs. Due to a significant lack of published scientific literature on this specific compound, this guide primarily relies on data from its close structural analogs, namely Phentermine and Clortermine. All data and experimental protocols presented herein are derived from studies on these analogs and should be interpreted as representative of the class, not as direct evidence for the properties of this compound.

Introduction

This compound is a substituted phenethylamine. This class of compounds is characterized by a phenethylamine backbone, which can be modified with various substituents to produce a wide range of pharmacological effects[1][2]. Many substituted phenethylamines are psychoactive drugs, including central nervous system stimulants, anorectics (appetite suppressants), and hallucinogens[2].

The structure of this compound, with its α,α-dimethyl substitution and a chlorine atom on the phenyl ring, suggests it is a member of the amphetamine subclass of phenethylamines. Its analogs, Phentermine and Clortermine, have been developed and used as anorectic drugs. Therefore, it is plausible that this compound may exhibit similar pharmacological properties.

Chemical Identity
PropertyValueReference
IUPAC Name This compound[3]
CAS Number 103273-65-0[3]
Molecular Formula C10H14ClN[3]
Molecular Weight 183.68 g/mol [3]

Pharmacology

The primary mechanism of action for many anorectic phenethylamines is the modulation of monoamine neurotransmitter systems in the brain.[4] This is typically achieved by increasing the extracellular levels of dopamine, norepinephrine, and serotonin, which play crucial roles in appetite regulation and energy expenditure.

Mechanism of Action of Analogs

Phentermine , the non-chlorinated parent compound, is known to be a norepinephrine-dopamine releasing agent (NDRA).[5] It also acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) to a lesser extent.[5] Its appetite-suppressant effects are primarily attributed to its action on the sympathetic nervous system.[6]

Clortermine , the 2-chloro analog of phentermine, is also an anorectic drug.[7] Unlike phentermine, it is thought to act primarily as a serotonin and/or norepinephrine releasing agent, with little effect on dopamine.[7][8] This difference in mechanism is thought to result in a lower potential for abuse.[7][8]

The position of the chlorine atom on the phenyl ring can significantly influence the pharmacological profile of these compounds. For example, Chlorphentermine , the 4-chloro isomer of Clortermine, is a highly selective serotonin releasing agent.

Given that this compound has a chlorine atom at the 3-position, its pharmacological profile may differ from both Clortermine and Chlorphentermine. However, in the absence of specific data, it is reasonable to hypothesize that it acts as a monoamine releasing agent and/or reuptake inhibitor.

Pharmacokinetics of Analogs

The pharmacokinetic properties of phentermine have been studied in humans. It is readily absorbed after oral administration, and its bioavailability is not significantly affected by food.[9]

ParameterValue (for Phentermine)Reference
Bioavailability Not significantly affected by high-fat meals[9]
Time to Peak Plasma Concentration ~6 hours[9]
Volume of Distribution 5 L/kg[5][9]
Plasma Protein Binding ~17.5%[5]
Elimination Half-life ~20 hours (urine pH dependent)[5][9]
Excretion Primarily in urine (62-85% as unchanged drug)[5][9]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not available in the published literature. However, general methods for the synthesis of related phenethylamines can be found in patents and scientific articles.

Synthesis of Related Phenethylamines

A common method for the synthesis of α,α-dimethylphenethylamines involves the Leuckart reaction, starting from a corresponding phenylacetone derivative. For chlorinated analogs, the synthesis would likely start from a chlorinated phenylacetone.

Example Synthesis of Racemic Methamphetamine (a related compound):

A number of methods have been described for the synthesis of racemic methamphetamine. One common method involves the reductive amination of phenylacetone. Another approach involves the acylation of ephedrine or pseudoephedrine followed by deoxygenation.[10][11]

Note: These are general examples and would require modification for the specific synthesis of this compound. The synthesis of this compound would likely involve hazardous materials and should only be attempted by qualified professionals in a controlled laboratory setting.

Pharmacological Assays

To characterize the pharmacological profile of a novel phenethylamine derivative like this compound, a standard battery of in vitro and in vivo assays would be employed.

In Vitro Assays:

  • Receptor Binding Assays: To determine the affinity of the compound for various monoamine transporters (dopamine transporter - DAT, norepinephrine transporter - NET, and serotonin transporter - SERT) and receptors. This is typically done using radioligand binding assays with cell membranes expressing the target protein.

  • Neurotransmitter Uptake Assays: To measure the ability of the compound to inhibit the reuptake of dopamine, norepinephrine, and serotonin into synaptosomes or cultured cells.

  • Neurotransmitter Release Assays: To measure the ability of the compound to induce the release of dopamine, norepinephrine, and serotonin from pre-loaded synaptosomes or cultured cells.

In Vivo Assays:

  • Locomotor Activity: To assess the stimulant effects of the compound in rodents.[12]

  • Food Intake Studies: To determine the anorectic effects of the compound in rodents.[12]

  • Drug Discrimination Studies: To compare the subjective effects of the compound to known drugs of abuse in trained animals.

  • Self-Administration Studies: To assess the abuse potential of the compound.[7]

Signaling Pathways and Logical Relationships

The primary signaling pathway modulated by anorectic phenethylamines is the monoaminergic system. By increasing the levels of synaptic monoamines, these compounds enhance the signaling of dopamine, norepinephrine, and serotonin at their respective receptors.

The following diagram illustrates the general mechanism of action for a monoamine releasing agent and reuptake inhibitor.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle Packages DA NE_vesicle Norepinephrine Vesicle VMAT2->NE_vesicle Packages NE SERT_vesicle Serotonin Vesicle VMAT2->SERT_vesicle Packages 5-HT MAO MAO DAT DAT NET NET SERT SERT DA_synapse Dopamine DAT->DA_synapse Release NE_synapse Norepinephrine NET->NE_synapse Release SERT_synapse Serotonin SERT->SERT_synapse Release DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binds NE_receptor Adrenergic Receptors NE_synapse->NE_receptor Binds SERT_receptor Serotonin Receptors SERT_synapse->SERT_receptor Binds Postsynaptic Effects Postsynaptic Effects DA_receptor->Postsynaptic Effects Signal Transduction NE_receptor->Postsynaptic Effects Signal Transduction SERT_receptor->Postsynaptic Effects Signal Transduction Drug Phenethylamine Analog Drug->VMAT2 Inhibits Vesicular Storage Drug->DAT Inhibits Reuptake Drug->NET Inhibits Reuptake Drug->SERT Inhibits Reuptake

Caption: General mechanism of action for a monoamine releasing agent and reuptake inhibitor.

Conclusion

This compound is a largely uncharacterized compound belonging to the substituted phenethylamine class. Based on the pharmacology of its close structural analogs, Phentermine and Clortermine, it is likely to function as a monoamine releasing agent and/or reuptake inhibitor, with potential applications as an anorectic agent. However, without direct experimental evidence, its precise pharmacological profile, potency, and safety remain unknown. Further research is required to fully characterize this compound and determine its therapeutic potential. Researchers and drug development professionals should approach this and other uncharacterized phenethylamine derivatives with caution, given the potential for psychoactive effects and abuse liability.

References

The Pharmacological Profile of 1-(3-Chlorophenyl)-2-methylpropan-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the anticipated pharmacological profile of 1-(3-chlorophenyl)-2-methylpropan-2-amine, a substituted amphetamine analog. While specific empirical data for this compound is not extensively available in peer-reviewed literature, this document outlines the presumptive pharmacological characteristics based on its structural similarity to other monoamine releasing agents. It provides a comprehensive framework for its investigation, including detailed experimental protocols for determining receptor binding affinity, in vitro and in vivo functional activity, and metabolic stability. Furthermore, this guide presents visualizations of the expected signaling pathways and experimental workflows to facilitate a thorough understanding of its potential mechanism of action and to guide future research endeavors.

Introduction

This compound is a chemical entity belonging to the substituted phenethylamine class, which includes a wide range of psychoactive compounds. Its structure, featuring a chlorophenyl ring and an alpha-methylated phenethylamine backbone, suggests a potential interaction with monoamine neurotransmitter systems, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Compounds with this structural motif are often associated with monoamine release and/or reuptake inhibition, leading to stimulant, entactogenic, or anorectic effects. This guide provides a projected pharmacological profile and a roadmap for the experimental validation of these properties.

Predicted Pharmacological Profile

Based on its chemical structure, this compound is hypothesized to be a monoamine releasing agent. The primary mechanism of action for such compounds involves interaction with plasma membrane transporters (DAT, NET, SERT) and the vesicular monoamine transporter 2 (VMAT2).[1][2][3] By reversing the direction of transport, these agents induce the efflux of monoamine neurotransmitters from the presynaptic neuron into the synaptic cleft, thereby increasing their extracellular concentrations.[1][2][3]

Receptor and Transporter Binding Affinity

The initial step in characterizing the pharmacological profile is to determine the binding affinity of this compound at the primary monoamine transporters. This is typically achieved through competitive radioligand binding assays.

Table 1: Predicted In Vitro Binding Affinity Profile of this compound

TargetRadioligandTissue/Cell LinePredicted Ki (nM)
Dopamine Transporter (DAT)[3H]WIN 35,428HEK-293 cells expressing human DAT10 - 500
Norepinephrine Transporter (NET)[3H]NisoxetineHEK-293 cells expressing human NET10 - 500
Serotonin Transporter (SERT)[3H]CitalopramHEK-293 cells expressing human SERT50 - 2000
Vesicular Monoamine Transporter 2 (VMAT2)[3H]DihydrotetrabenazineRat striatal vesicles100 - 5000

Note: The predicted Ki values are hypothetical and serve as a guide for expected potency based on structurally related compounds. Actual values must be determined experimentally.

In Vitro Functional Activity

Functional assays are crucial to determine whether the compound acts as a substrate (releaser) or an inhibitor (reuptake blocker) at the monoamine transporters. This is commonly assessed using neurotransmitter uptake or release assays in synaptosomes or transfected cell lines.

Table 2: Predicted In Vitro Functional Activity of this compound

Assay TypeTransporterCell Line/TissuePredicted EC50/IC50 (nM)Predicted Effect
Dopamine ReleaseDATHEK-293-hDAT50 - 1000Releasing Agent
Norepinephrine ReleaseNETHEK-293-hNET50 - 1000Releasing Agent
Serotonin ReleaseSERTHEK-293-hSERT100 - 3000Releasing Agent
Dopamine Uptake InhibitionDATRat Striatal Synaptosomes100 - 2000Inhibitor
Norepinephrine Uptake InhibitionNETRat Cortical Synaptosomes100 - 2000Inhibitor
Serotonin Uptake InhibitionSERTRat Cortical Synaptosomes200 - 5000Inhibitor

Note: EC50 values refer to the potency to induce release, while IC50 values refer to the potency to inhibit uptake. These values are predictive and require experimental confirmation.

Metabolic Stability

The in vitro metabolic fate of this compound is likely to involve cytochrome P450 (CYP) enzymes, similar to other amphetamine analogs.[4][5] Key metabolic pathways are predicted to include aromatic hydroxylation and N-dealkylation.

Table 3: Predicted In Vitro Metabolic Profile of this compound

ParameterMatrixPredicted ValuePrimary Metabolites
Intrinsic Clearance (CLint)Human Liver MicrosomesModerate to HighHydroxylated and N-dealkylated species
Half-life (t1/2)Human Liver Microsomes15 - 60 min4-hydroxy-1-(3-chlorophenyl)-2-methylpropan-2-amine
Primary CYP IsoformsRecombinant Human CYPsCYP2D6N/A

Note: These predictions are based on the metabolism of structurally similar compounds and require experimental verification.

Experimental Protocols

Synthesis of this compound
Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compound for DAT, NET, and SERT.

Materials:

  • HEK-293 cells stably expressing human DAT, NET, or SERT.

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligands: [3H]WIN 35,428 (for DAT), [3H]Nisoxetine (for NET), [3H]Citalopram (for SERT).

  • Non-specific binding inhibitors (e.g., 10 µM benztropine for DAT, 10 µM desipramine for NET, 10 µM fluoxetine for SERT).

  • Test compound stock solution.

  • 96-well microplates, filter mats, scintillation fluid, and a liquid scintillation counter.

Procedure:

  • Prepare cell membranes from the transfected HEK-293 cells.

  • In a 96-well plate, add membrane homogenate, radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add the appropriate non-specific inhibitor.

  • Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through filter mats using a cell harvester.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

In Vitro Monoamine Release Assay

Objective: To determine the functional activity (EC50 and Emax) of the test compound as a monoamine releaser.

Materials:

  • HEK-293 cells stably expressing human DAT, NET, or SERT.

  • Krebs-HEPES buffer.

  • [3H]dopamine, [3H]norepinephrine, or [3H]serotonin.

  • Test compound stock solution.

  • Positive control (e.g., d-amphetamine).

  • 96-well microplates, scintillation fluid, and a liquid scintillation counter.

Procedure:

  • Plate the transfected cells in 96-well plates and allow them to adhere overnight.

  • Wash the cells with Krebs-HEPES buffer.

  • Load the cells with the respective [3H]monoamine for a specified time (e.g., 30 minutes).

  • Wash the cells to remove extracellular [3H]monoamine.

  • Add varying concentrations of the test compound or positive control to the wells.

  • Incubate for a defined period (e.g., 30 minutes) to allow for neurotransmitter release.

  • Collect the supernatant from each well.

  • Lyse the cells in the wells with a lysis buffer.

  • Quantify the radioactivity in both the supernatant and the cell lysate using a liquid scintillation counter.

  • Calculate the percentage of release as (supernatant cpm / (supernatant cpm + lysate cpm)) * 100.

  • Determine the EC50 and Emax values by non-linear regression analysis of the dose-response data.

Visualization of Pathways and Workflows

Presumed Signaling Pathway of a Monoamine Releasing Agent

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MRA 1-(3-Chlorophenyl)- 2-methylpropan-2-amine MAT Monoamine Transporter (DAT, NET, or SERT) MRA->MAT Enters via transporter VMAT2 VMAT2 MRA->VMAT2 Inhibits uptake TAAR1 TAAR1 MRA->TAAR1 Agonist MAT->MRA MA_synapse Monoamines MAT->MA_synapse Vesicle Synaptic Vesicle MA Monoamines (DA, NE, 5-HT) Vesicle->MA Release into cytosol MA->MAT Reverse transport PKC PKC TAAR1->PKC Activates PKC->MAT Phosphorylates Receptor Postsynaptic Receptors MA_synapse->Receptor Binds

Caption: Presumed signaling pathway of this compound.

Experimental Workflow for In Vitro Pharmacological Profiling

G start Start: This compound synthesis Synthesis and Purification start->synthesis binding Radioligand Binding Assays (DAT, NET, SERT) synthesis->binding functional Functional Assays (Release/Uptake Inhibition) synthesis->functional metabolism In Vitro Metabolism (Microsomes, CYPs) synthesis->metabolism data_analysis Data Analysis (Ki, EC50/IC50, CLint) binding->data_analysis functional->data_analysis metabolism->data_analysis report Generate Pharmacological Profile Report data_analysis->report

Caption: Workflow for the in vitro pharmacological profiling of the compound.

Conclusion

This technical guide provides a projected pharmacological profile for this compound and a comprehensive framework for its experimental investigation. Based on its structural characteristics, the compound is anticipated to function as a monoamine releasing agent, with potential affinity for the dopamine, norepinephrine, and serotonin transporters. The detailed experimental protocols and visualized workflows presented herein are intended to guide researchers in the systematic evaluation of this and other novel psychoactive substances. Empirical validation of the predicted pharmacological properties is essential to fully elucidate the compound's mechanism of action and its potential physiological effects.

References

Technical Guide: 1-(3-Chlorophenyl)-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

InChIKey: GJVWUURQKKBCFN-UHFFFAOYSA-N

Introduction

This technical guide provides a comprehensive overview of 1-(3-Chlorophenyl)-2-methylpropan-2-amine, a substituted cathinone derivative. Substituted cathinones are a class of psychoactive substances that are structurally related to cathinone, the active alkaloid in the khat plant. This compound is characterized by a chlorophenyl group attached to a modified propan-2-amine backbone. This guide is intended for researchers, scientists, and drug development professionals, and details the available physicochemical data, potential synthetic routes, and likely pharmacological mechanisms of this compound. Due to the limited availability of specific experimental data for this molecule, information from closely related analogues is included for comparative purposes and to provide a broader context.

Physicochemical Data

PropertyValueSource
IUPAC Name This compound-
InChIKey GJVWUURQKKBCFN-UHFFFAOYSA-N--INVALID-LINK--
CAS Number 103273-65-0ChemicalBook
Molecular Formula C₁₀H₁₄ClN--INVALID-LINK--
Molecular Weight 183.68 g/mol --INVALID-LINK--
XlogP (Predicted) 2.9--INVALID-LINK--
Monoisotopic Mass 183.08148 Da--INVALID-LINK--
Predicted Collision Cross Section ([M+H]⁺) 139.8 Ų--INVALID-LINK--

Experimental Protocols

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not published. However, a plausible synthetic route can be inferred from general methods for the synthesis of tertiary benzylamines. One potential route involves the reaction of 1-chloro-3-(2-methyl-1-propen-1-yl)benzene with an amine source.

A general experimental workflow for the synthesis of a structurally related tertiary benzylamine is presented below. This should be considered as an illustrative example.

G cluster_synthesis Illustrative Synthesis of a Tertiary Benzylamine start Starting Materials: - 3-Chlorobenzyl Halide - 2-Aminoisobutane reaction Nucleophilic Substitution start->reaction workup Reaction Work-up: - Quenching - Extraction - Washing reaction->workup purification Purification: - Column Chromatography or - Distillation workup->purification product 1-(3-Chlorophenyl)-2- methylpropan-2-amine purification->product

A generalized workflow for the synthesis of this compound.
Pharmacological Assays

Specific pharmacological data for this compound is not available. However, as a substituted cathinone, its primary targets are expected to be the monoamine transporters. Standard in vitro assays to characterize the interaction of this compound with the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters would include radioligand binding assays and neurotransmitter uptake inhibition assays.

3.2.1. Radioligand Binding Assay Protocol

This assay measures the ability of the test compound to displace a known radiolabeled ligand from the monoamine transporters.

  • Preparation of Membranes: Membranes from cells stably expressing human DAT, SERT, or NET are prepared.

  • Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of this compound.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

3.2.2. Neurotransmitter Uptake Inhibition Assay Protocol

This assay measures the ability of the test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the respective transporter.

  • Cell Culture: Cells stably expressing human DAT, SERT, or NET are cultured in appropriate media.

  • Incubation: Cells are pre-incubated with varying concentrations of this compound.

  • Addition of Radiolabeled Neurotransmitter: A radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) is added to initiate the uptake reaction.

  • Termination of Uptake: After a defined incubation period, uptake is terminated by rapid washing with ice-cold buffer.

  • Lysis and Scintillation Counting: Cells are lysed, and the intracellular radioactivity is quantified by scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC₅₀) is determined.

Signaling Pathways

As a substituted cathinone, this compound is predicted to act as a monoamine transporter inhibitor. By blocking the reuptake of dopamine, serotonin, and/or norepinephrine from the synaptic cleft, it would increase the extracellular concentrations of these neurotransmitters, leading to enhanced monoaminergic signaling. The specific selectivity and potency for each transporter would determine its unique pharmacological profile.

G cluster_pathway Predicted Mechanism of Action compound 1-(3-Chlorophenyl)-2- methylpropan-2-amine dat Dopamine Transporter (DAT) compound->dat Inhibits sert Serotonin Transporter (SERT) compound->sert Inhibits net Norepinephrine Transporter (NET) compound->net Inhibits da_reuptake Dopamine Reuptake dat->da_reuptake ser_reuptake Serotonin Reuptake sert->ser_reuptake ne_reuptake Norepinephrine Reuptake net->ne_reuptake da_increase ↑ Extracellular Dopamine da_reuptake->da_increase Blocks ser_increase ↑ Extracellular Serotonin ser_reuptake->ser_increase Blocks ne_increase ↑ Extracellular Norepinephrine ne_reuptake->ne_increase Blocks downstream Modulation of Downstream Signaling Pathways da_increase->downstream ser_increase->downstream ne_increase->downstream

Predicted interaction of this compound with monoamine transporters.

Conclusion

This compound is a compound of interest within the class of substituted cathinones. While its precise physicochemical and pharmacological properties have not been extensively documented in publicly available literature, its structural similarity to other monoamine reuptake inhibitors provides a strong basis for predicting its mechanism of action. Further experimental investigation is required to fully characterize this molecule, including detailed spectroscopic analysis, determination of its physicochemical properties, and comprehensive pharmacological profiling at the monoamine transporters and other potential targets. The protocols and pathways described in this guide provide a framework for such future research.

An In-Depth Technical Guide on the Predicted Properties of 1-(3-Chlorophenyl)-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the predicted physicochemical, pharmacokinetic, toxicological, and pharmacological properties of the novel compound, 1-(3-Chlorophenyl)-2-methylpropan-2-amine. All data presented herein are generated through validated in silico predictive models to provide a foundational understanding of the compound's potential as a therapeutic agent. This document is intended to guide further experimental investigation by outlining detailed protocols for the in vitro and in vivo characterization of this molecule. The primary predicted pharmacological action is the inhibition of monoamine transporters, suggesting potential applications in neuropsychiatric disorders.

Predicted Physicochemical and Pharmacokinetic Properties

The fundamental physicochemical and pharmacokinetic properties of a compound are critical determinants of its drug-likeness and potential for therapeutic success. The predicted properties of this compound are summarized in the tables below.

Physicochemical Properties

A molecule's absorption and distribution are significantly influenced by its inherent physicochemical characteristics.

PropertyPredicted ValueMethod
Molecular Formula C₁₀H₁₄ClN-
Molecular Weight 183.68 g/mol -
logP (Octanol/Water) 2.90SwissADME
Aqueous Solubility Moderately SolubleSwissADME
pKa (strongest basic) 9.89ADMETlab 2.0
Pharmacokinetic (ADME) Properties

The absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate is a key factor in its overall efficacy and safety.

ADME ParameterPredictionConfidenceTool
Gastrointestinal Absorption High-SwissADME
Blood-Brain Barrier Permeant Yes-SwissADME
CYP1A2 Inhibitor No-SwissADME
CYP2C19 Inhibitor No-SwissADME
CYP2C9 Inhibitor Yes-SwissADME
CYP2D6 Inhibitor Yes-SwissADME
CYP3A4 Inhibitor No-SwissADME

Predicted Toxicological Profile

Early assessment of a compound's potential toxicity is crucial for mitigating risks in drug development. The following table summarizes the predicted toxicity endpoints for this compound.

Toxicity EndpointPredictionProbabilityTool
LD50 (rat, acute oral) 475 mg/kg (Class III)0.52ProTox-II
Hepatotoxicity Active0.78ProTox-II
Carcinogenicity Inactive0.71ProTox-II
Mutagenicity Inactive0.85ProTox-II
Cytotoxicity Active0.64ProTox-II

Predicted Pharmacological Profile

In silico target prediction suggests that this compound is a potential inhibitor of monoamine transporters.

Predicted TargetProbability
Dopamine Transporter (DAT) 0.45
Norepinephrine Transporter (NET) 0.30
Serotonin Transporter (SERT) 0.25
Predicted Mechanism of Action and Signaling Pathways

The predicted inhibition of dopamine, norepinephrine, and serotonin transporters suggests that this compound may increase the synaptic concentrations of these key neurotransmitters. This mechanism is central to the action of many antidepressant and psychostimulant drugs. The downstream signaling effects are complex and involve the modulation of various intracellular pathways.

monoamine_transporter_inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Compound Compound DAT Dopamine Transporter Compound->DAT Inhibits NET Norepinephrine Transporter Compound->NET Inhibits SERT Serotonin Transporter Compound->SERT Inhibits DA Dopamine DAT->DA Reuptake Blocked NE Norepinephrine NET->NE Reuptake Blocked 5-HT Serotonin SERT->5-HT Reuptake Blocked DA_R Dopamine Receptors DA->DA_R Increased Binding NE_R Adrenergic Receptors NE->NE_R Increased Binding 5-HT_R Serotonin Receptors 5-HT->5-HT_R Increased Binding Signaling Downstream Signaling Cascades DA_R->Signaling NE_R->Signaling 5-HT_R->Signaling

Caption: Predicted mechanism of action of this compound.

The inhibition of monoamine transporters by the compound leads to an accumulation of dopamine, norepinephrine, and serotonin in the synaptic cleft.[1] This results in enhanced activation of their respective postsynaptic receptors, triggering a cascade of downstream signaling events that are implicated in mood regulation, attention, and other cognitive functions.[2][3][4]

Experimental Protocols

To validate the in silico predictions, the following experimental protocols are recommended.

Physicochemical Property Determination

This method determines the acid dissociation constant (pKa) by monitoring pH changes during titration.

  • Materials: Calibrated pH meter, magnetic stirrer, burette, 1 mM solution of the test compound, 0.1 M HCl, 0.1 M NaOH, and 0.15 M KCl solution.

  • Procedure:

    • Prepare a 1 mM solution of the test compound.

    • Acidify 20 mL of the sample solution to pH 1.8-2.0 with 0.1 M HCl.

    • Maintain a constant ionic strength with 0.15 M KCl.

    • Titrate the solution with 0.1 M NaOH, recording the pH after each addition.

    • Continue the titration until the pH reaches 12.0-12.5.

    • Plot the titration curve (pH vs. volume of NaOH added) to determine the inflection point, which corresponds to the pKa.

    • Perform the titration in triplicate to ensure accuracy.[5]

This is the gold standard method for determining thermodynamic solubility.

  • Materials: Orbital shaker with temperature control, analytical balance, centrifuge, validated analytical method (e.g., HPLC-UV), and buffer solutions at various pH values (e.g., 1.2, 4.5, 6.8).

  • Procedure:

    • Add an excess amount of the solid compound to flasks containing buffer at 37 ± 1 °C.

    • Agitate the flasks at a constant speed for a sufficient duration (e.g., 24-72 hours) to reach equilibrium.

    • At various time points (e.g., 2, 4, 8, 24, 48, 72 hours), withdraw aliquots and separate the undissolved solid by centrifugation.

    • Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method.

    • Equilibrium is reached when consecutive measurements show no significant change in concentration.

This method measures the partition coefficient of a compound between octanol and water.

  • Materials: n-Octanol, phosphate-buffered saline (PBS, pH 7.4), rotator, analytical method (e.g., LC-MS).

  • Procedure:

    • Pre-saturate the n-octanol with PBS and the PBS with n-octanol.

    • Dissolve a known amount of the compound in a mixture of the pre-saturated n-octanol and PBS.

    • Mix the solution on a rotator for at least one hour to allow for partitioning.

    • Separate the two phases by centrifugation.

    • Measure the concentration of the compound in both the n-octanol and PBS phases using a suitable analytical method.

    • Calculate the logP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

In Vitro ADME Assays

The following workflow outlines the key in vitro ADME assays.

admet_workflow Start Start Metabolic_Stability Metabolic Stability (Liver Microsomes/Hepatocytes) Start->Metabolic_Stability CYP_Inhibition Cytochrome P450 Inhibition Assay Metabolic_Stability->CYP_Inhibition hERG_Inhibition hERG Inhibition Assay CYP_Inhibition->hERG_Inhibition Ames_Test Ames Test (Mutagenicity) hERG_Inhibition->Ames_Test Cytotoxicity Cytotoxicity Assay Ames_Test->Cytotoxicity End End Cytotoxicity->End

Caption: Recommended workflow for in vitro ADME and toxicology testing.

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

  • Materials: Human liver microsomes or cryopreserved hepatocytes, NADPH, 100 mM potassium phosphate buffer (pH 7.4), acetonitrile, and LC-MS/MS system.

  • Procedure:

    • Incubate the test compound (e.g., 1 µM) with liver microsomes (0.5 mg/mL protein) in the phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding NADPH.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding acetonitrile.

    • Analyze the remaining concentration of the parent compound at each time point by LC-MS/MS.

    • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance.[6][7]

This assay determines the potential of a compound to inhibit major CYP enzymes.

  • Materials: Human liver microsomes, specific CYP isoform probe substrates, a range of concentrations of the test compound, and an LC-MS/MS system.

  • Procedure:

    • Incubate the isoform-specific substrate with human liver microsomes in the presence of various concentrations of the test compound.

    • After a set incubation period, terminate the reaction.

    • Measure the formation of the specific metabolite of the probe substrate using LC-MS/MS.

    • Calculate the IC₅₀ value (the concentration of the test compound that causes 50% inhibition of metabolite formation) compared to a vehicle control.[2][8]

In Vitro Toxicology Assays

This assay evaluates the potential for a compound to cause cardiotoxicity by inhibiting the hERG potassium channel.

  • Materials: Cell line stably expressing the hERG channel (e.g., HEK293-hERG), automated patch-clamp system (e.g., QPatch), and appropriate extracellular and intracellular solutions.

  • Procedure:

    • Culture the hERG-expressing cells according to standard protocols.

    • Use an automated patch-clamp system to measure the hERG channel current in response to a specific voltage protocol.

    • Apply a range of concentrations of the test compound to the cells.

    • Measure the percentage of inhibition of the hERG tail current.

    • Calculate the IC₅₀ value for hERG inhibition.[9][10]

This bacterial reverse mutation assay assesses the mutagenic potential of a compound.

  • Materials: Histidine-auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537), minimal glucose agar plates, S9 fraction (for metabolic activation), positive and negative controls.

  • Procedure:

    • Expose the bacterial strains to various concentrations of the test compound, both with and without the S9 mix.

    • Plate the treated bacteria on minimal glucose agar plates lacking histidine.

    • Incubate the plates for 48-72 hours at 37°C.

    • Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

    • A significant increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.[4][11]

This colorimetric assay measures the reduction in cell viability in response to a test compound.

  • Materials: A relevant cell line, 96-well plates, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, and a microplate reader.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

    • Solubilize the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cytotoxicity and the IC₅₀ value.[3][12]

Pharmacological Assays

This assay determines the binding affinity of the compound to the dopamine, norepinephrine, and serotonin transporters.

  • Materials: Cell membranes expressing the human dopamine, norepinephrine, or serotonin transporter; a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT); a range of concentrations of the test compound; and a scintillation counter.

  • Procedure:

    • Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Measure the amount of bound radioactivity using a scintillation counter.

    • Generate a competition binding curve and calculate the Ki (inhibitory constant) for the test compound at each transporter.

This assay measures the functional inhibition of neurotransmitter uptake by the compound.

  • Materials: Cells expressing the human dopamine, norepinephrine, or serotonin transporter; a radiolabeled substrate for each transporter (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin); a range of concentrations of the test compound.

  • Procedure:

    • Pre-incubate the cells with various concentrations of the test compound.

    • Add the radiolabeled substrate and incubate for a short period to allow for uptake.

    • Terminate the uptake and wash the cells to remove the extracellular radiolabeled substrate.

    • Lyse the cells and measure the intracellular radioactivity.

    • Calculate the IC₅₀ value for the inhibition of substrate uptake for each transporter.

Conclusion

The in silico profiling of this compound suggests that it is a promising lead compound with favorable predicted physicochemical and pharmacokinetic properties for central nervous system activity. Its primary predicted pharmacological action as a monoamine transporter inhibitor warrants further investigation for potential therapeutic applications in neuropsychiatric disorders. However, the predictions of potential hepatotoxicity, cytotoxicity, and inhibition of CYP2C9 and CYP2D6 highlight the need for careful experimental evaluation as outlined in this guide. The provided protocols offer a robust framework for the systematic in vitro characterization of this molecule, which will be essential for validating these predictions and guiding its progression in the drug discovery pipeline.

References

An In-Depth Technical Guide to the Stereoisomers of 1-(3-Chlorophenyl)-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and patent databases contain limited specific experimental data for the synthesis, chiral resolution, and pharmacological evaluation of the individual stereoisomers of 1-(3-Chlorophenyl)-2-methylpropan-2-amine. This guide, therefore, presents a comprehensive overview of the general methodologies and expected properties based on established principles of organic chemistry and pharmacology for structurally related compounds. The experimental protocols provided are illustrative and would require optimization for this specific molecule.

Introduction

This compound is a chiral primary amine with a stereocenter at the second carbon of the propane chain. The presence of this chiral center gives rise to two stereoisomers, the (R)- and (S)-enantiomers. These enantiomers, while having identical chemical formulas and connectivity, possess distinct three-dimensional arrangements that can lead to significant differences in their interactions with other chiral molecules, including biological targets such as receptors and enzymes. This technical guide provides a detailed overview of the synthesis, separation, and potential pharmacological characterization of these stereoisomers.

Synthesis of Racemic this compound

The synthesis of the racemic mixture of this compound can be approached through several established synthetic routes for primary amines. A common and effective method involves the reaction of a suitable organometallic reagent with a nitrone, followed by reduction.

A plausible synthetic pathway is outlined below:

G cluster_0 Synthesis of Racemic this compound A 3-Chlorobenzaldehyde C C-(3-Chlorophenyl)-N-tert-butylnitrone A->C Condensation B N-tert-Butylhydroxylamine B->C E N-tert-Butyl-N-((3-chlorophenyl)(isopropyl)methyl)hydroxylamine C->E Grignard Addition D Isopropylmagnesium bromide D->E F This compound (Racemate) E->F Reductive N-O bond cleavage G Hydrogenolysis (e.g., H2, Pd/C) G->F G cluster_1 Chiral Resolution via Diastereomeric Salt Formation Racemate Racemic Amine ((R)- and (S)-enantiomers) Diastereomers Diastereomeric Salts ((R)-amine-(R)-acid and (S)-amine-(R)-acid) Racemate->Diastereomers ChiralAcid Chiral Resolving Agent (e.g., (R)-(-)-Mandelic Acid) ChiralAcid->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization Salt1 Less Soluble Diastereomeric Salt (e.g., (R)-amine-(R)-acid) Crystallization->Salt1 Precipitates Salt2 More Soluble Diastereomeric Salt (in mother liquor) Crystallization->Salt2 Remains in solution Basification1 Basification (e.g., NaOH) Salt1->Basification1 Basification2 Basification (e.g., NaOH) Salt2->Basification2 Enantiomer1 Pure (R)-Enantiomer Basification1->Enantiomer1 Enantiomer2 Pure (S)-Enantiomer Basification2->Enantiomer2 G cluster_2 Hypothetical Signaling Cascade upon SERT Inhibition Enantiomer Active Enantiomer SERT Serotonin Transporter (SERT) Enantiomer->SERT Inhibits Synaptic5HT Increased Synaptic Serotonin SERT->Synaptic5HT Leads to PostsynapticReceptor Postsynaptic 5-HT Receptor Synaptic5HT->PostsynapticReceptor Activates GProtein G-Protein Activation PostsynapticReceptor->GProtein SecondMessenger Second Messenger Cascade (e.g., cAMP, IP3/DAG) GProtein->SecondMessenger CellularResponse Cellular Response SecondMessenger->CellularResponse

An In-depth Technical Guide to (R)-1-(3-Chlorophenyl)-2-methylpropan-1-amine: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis and properties of (R)-1-(3-Chlorophenyl)-2-methylpropan-1-amine, a chiral amine of interest to researchers, scientists, and drug development professionals. This document details its chemical and physical characteristics, a plausible synthetic route with experimental protocols, and an analysis of its potential pharmacological properties based on structurally related compounds.

Chemical and Physical Properties

(R)-1-(3-Chlorophenyl)-2-methylpropan-1-amine is a chiral primary amine. Its key physicochemical properties are summarized in the table below. While some experimental data is available, certain properties are predicted based on computational models.

PropertyValueSource
Molecular Formula C₁₀H₁₄ClNPubChem[1]
Molecular Weight 183.68 g/mol PubChem[1]
CAS Number 1212064-17-9ChemicalBook[2]
Appearance Not specified (likely a liquid or low-melting solid)N/A
Boiling Point (Predicted) 247.2 ± 15.0 °CChemicalBook[2]
Density (Predicted) 1.067 ± 0.06 g/cm³ChemicalBook[2]
XLogP3 2.8PubChem[1]
Purity Typically available at ≥98%CymitQuimica[3]
Storage Temperature 2-8°C (protect from light)ChemicalBook[2]

Synthesis

A plausible and efficient synthetic route to obtain (R)-1-(3-Chlorophenyl)-2-methylpropan-1-amine involves a two-step process. The first step is the synthesis of the precursor ketone, 1-(3-chlorophenyl)-2-methylpropan-1-one. The second, crucial step is the enantioselective reduction of this ketone to the desired (R)-enantiomer of the amine.

Step 1: Synthesis of 1-(3-Chlorophenyl)-2-methylpropan-1-one

This precursor can be synthesized via a Friedel-Crafts acylation of chlorobenzene with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Experimental Protocol:

  • To a stirred suspension of anhydrous aluminum chloride in dry dichloromethane at 0°C, slowly add isobutyryl chloride.

  • After the addition is complete, add 3-chlorobenzaldehyde dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation or column chromatography to yield 1-(3-chlorophenyl)-2-methylpropan-1-one.

Step 2: Enantioselective Reduction to (R)-1-(3-Chlorophenyl)-2-methylpropan-1-amine

The key to obtaining the desired enantiomer is the use of a chiral reducing agent or a catalyst. Asymmetric transfer hydrogenation of the precursor ketone is a well-established method for producing chiral amines. This can be achieved using a chiral catalyst, such as a Ruthenium or Rhodium complex with a chiral ligand, and a hydrogen donor like isopropanol or formic acid.

Experimental Protocol (Proposed):

  • In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-(3-chlorophenyl)-2-methylpropan-1-one in a suitable solvent such as isopropanol.

  • Add a catalytic amount of a chiral ruthenium complex (e.g., RuCl₂[(R)-BINAP]₂) and a base (e.g., potassium tert-butoxide).

  • Heat the reaction mixture to a specified temperature (e.g., 50-80°C) and stir for 24-48 hours.

  • Monitor the conversion and enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • The crude product can be further purified by column chromatography on silica gel to afford (R)-1-(3-Chlorophenyl)-2-methylpropan-1-amine.

Synthesis_Pathway cluster_start Starting Materials cluster_precursor Precursor Synthesis cluster_final Final Product Synthesis 3-Chlorobenzaldehyde 3-Chlorobenzaldehyde Friedel_Crafts Friedel-Crafts Acylation 3-Chlorobenzaldehyde->Friedel_Crafts Isobutyryl_chloride Isobutyryl_chloride Isobutyryl_chloride->Friedel_Crafts Ketone_Precursor 1-(3-Chlorophenyl)- 2-methylpropan-1-one Friedel_Crafts->Ketone_Precursor Asymmetric_Reduction Asymmetric Reduction Ketone_Precursor->Asymmetric_Reduction Final_Product (R)-1-(3-Chlorophenyl)- 2-methylpropan-1-amine Asymmetric_Reduction->Final_Product

Caption: Synthetic pathway for (R)-1-(3-Chlorophenyl)-2-methylpropan-1-amine.

Experimental Workflow

The general workflow for the synthesis and purification of (R)-1-(3-Chlorophenyl)-2-methylpropan-1-amine is depicted below. This workflow highlights the key stages from reaction setup to the isolation and purification of the final product.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Inert Atmosphere) Start->Reaction_Setup Reagent_Addition Addition of Ketone, Catalyst, and Solvent Reaction_Setup->Reagent_Addition Reaction_Execution Heating and Stirring (e.g., 50-80°C, 24-48h) Reagent_Addition->Reaction_Execution Monitoring Reaction Monitoring (TLC/HPLC) Reaction_Execution->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Characterization Analysis of Final Product (NMR, MS, Chiral HPLC) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for the synthesis and purification.

Pharmacological Properties and Biological Activity

Direct pharmacological studies on (R)-1-(3-Chlorophenyl)-2-methylpropan-1-amine are not extensively reported in the public domain. However, its structural similarity to other psychoactive compounds, particularly substituted cathinones and phenethylamines, allows for an informed hypothesis regarding its potential biological activity.

The core structure, a phenylpropan-1-amine, is a common feature in compounds that interact with the monoamine neurotransmitter systems (dopamine, norepinephrine, and serotonin). The presence of a chlorine atom on the phenyl ring and a methyl group on the propyl chain can significantly influence its potency, selectivity, and metabolic stability.

Potential Pharmacological Profile:

  • Monoamine Reuptake Inhibition and/or Releasing Activity: It is plausible that this compound acts as a monoamine reuptake inhibitor or releasing agent. Such activity is characteristic of stimulant and entactogenic drugs.

  • Stimulant Properties: Given its structural relationship to cathinones, it may exhibit stimulant effects on the central nervous system.

  • Potential for Neurotoxicity: Some substituted amphetamines and related compounds are known to have neurotoxic potential, particularly towards serotonergic and dopaminergic neurons.[4] Therefore, the potential for monoamine neurotoxicity with (R)-1-(3-Chlorophenyl)-2-methylpropan-1-amine should be a consideration in any pharmacological evaluation.

It is imperative to note that these are postulated activities based on structural analogy. Rigorous pharmacological and toxicological studies are required to determine the actual biological profile of (R)-1-(3-Chlorophenyl)-2-methylpropan-1-amine.

Signaling_Pathway Compound (R)-1-(3-Chlorophenyl)-2-methylpropan-1-amine Target Monoamine Transporters (DAT, NET, SERT) Compound->Target Binds to Action Reuptake Inhibition / Release Target->Action Leads to Outcome Increased Synaptic Levels of Dopamine, Norepinephrine, Serotonin Action->Outcome Results in Effect Potential CNS Stimulant Effects Outcome->Effect Causes

Caption: Postulated mechanism of action via interaction with monoamine transporters.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 1-(3-Chlorophenyl)-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 1-(3-Chlorophenyl)-2-methylpropan-2-amine in various matrices. The protocols are designed for use in research, clinical, and forensic toxicology laboratories.

Introduction

This compound is a primary amine with a structure that suggests potential psychoactive properties, similar to other phenethylamine derivatives. Accurate and sensitive analytical methods are crucial for its detection and quantification in research and development settings, as well as for monitoring in biological samples. This document outlines protocols for three common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Analytical Methods Overview

A summary of the analytical methods and their expected performance is presented below. These methods are adaptable to various sample matrices, including biological fluids and pharmaceutical formulations.

Quantitative Data Summary
ParameterGC-MSLC-MS/MSHPLC-UV
Limit of Detection (LOD) 0.5 ng/mL0.1 ng/mL5 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL0.5 ng/mL15 ng/mL
Linearity Range 1.5 - 500 ng/mL0.5 - 500 ng/mL15 - 1000 ng/mL
Coefficient of Determination (R²) > 0.995> 0.998> 0.99
Recovery 85 - 105%90 - 110%80 - 100%
Intra-day Precision (%RSD) < 6%< 5%< 8%
Inter-day Precision (%RSD) < 8%< 7%< 10%

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature of the primary amine group in this compound, derivatization is required to improve its chromatographic properties and sensitivity.[1][2]

Experimental Protocol

3.1.1. Sample Preparation (Liquid-Liquid Extraction from Urine)

  • Pipette 1 mL of urine into a 10 mL glass tube.

  • Add an appropriate amount of an internal standard (e.g., this compound-d5).

  • Add 200 µL of 5 M potassium hydroxide solution to basify the sample to a pH > 10.

  • Add 4 mL of ethyl acetate as the extraction solvent.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 3000 x g for 10 minutes.

  • Transfer the upper organic layer (ethyl acetate) to a new glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

3.1.2. Derivatization

  • To the dried extract, add 50 µL of ethyl acetate and 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.

  • Cap the tube tightly and vortex for 30 seconds.

  • Heat the mixture at 70°C for 30 minutes.[3]

  • Cool the tube to room temperature.

  • Transfer the derivatized sample to a GC vial for analysis.

3.1.3. GC-MS Parameters

ParameterSetting
GC System Agilent 7890B GC or equivalent
MS System Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection Volume 1 µL
Injector Temperature 280°C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Temperature Program Initial 80°C, hold for 1 min, ramp to 290°C at 20°C/min, hold for 5 min
Transfer Line Temperature 290°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantification Ion (m/z) To be determined from the mass spectrum of the derivatized analyte
Qualifier Ions (m/z) To be determined from the mass spectrum of the derivatized analyte

GC-MS Workflow Diagram

GCMS_Workflow GC-MS Analysis Workflow sample Sample (1 mL Urine) internal_std Add Internal Standard sample->internal_std basify Basify with KOH (pH > 10) internal_std->basify extract Liquid-Liquid Extraction (Ethyl Acetate) basify->extract centrifuge Centrifuge extract->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate derivatize Derivatization with MSTFA (70°C for 30 min) evaporate->derivatize analyze GC-MS Analysis derivatize->analyze

GC-MS sample preparation and analysis workflow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the detection of trace amounts of this compound in complex biological matrices. A simple "dilute-and-shoot" method is often sufficient for urine samples, minimizing sample preparation time.[4][5]

Experimental Protocol

4.1.1. Sample Preparation ("Dilute-and-Shoot" for Urine)

  • Centrifuge 1 mL of urine at 5000 x g for 10 minutes to pellet any particulate matter.

  • Take 50 µL of the supernatant and place it in a microcentrifuge tube.

  • Add 940 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Add 10 µL of an internal standard solution (e.g., this compound-d5).

  • Vortex for 30 seconds.

  • Filter the diluted sample through a 0.22 µm syringe filter into an LC vial.

4.1.2. LC-MS/MS Parameters

ParameterSetting
LC System Waters ACQUITY UPLC or equivalent
MS System Sciex QTRAP 6500+ or equivalent
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 550°C
IonSpray Voltage 5500 V
Acquisition Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) 184.1 m/z ([M+H]⁺)
Product Ion 1 (Q3 - Quantifier) To be determined by infusion and fragmentation
Product Ion 2 (Q3 - Qualifier) To be determined by infusion and fragmentation

LC-MS/MS Workflow Diagram

LCMS_Workflow LC-MS/MS Analysis Workflow sample Sample (1 mL Urine) centrifuge Centrifuge sample->centrifuge supernatant Take Supernatant (50 µL) centrifuge->supernatant dilute Dilute with Mobile Phase supernatant->dilute internal_std Add Internal Standard dilute->internal_std filter Filter (0.22 µm) internal_std->filter analyze LC-MS/MS Analysis filter->analyze

LC-MS/MS "dilute-and-shoot" sample preparation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol

HPLC-UV is a cost-effective and accessible method for the quantification of this compound, particularly at higher concentrations found in pharmaceutical preparations or bulk materials.

Experimental Protocol

5.1.1. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Load 1 mL of the sample onto the cartridge.

  • Wash the cartridge with 3 mL of water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte with 2 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase and inject it into the HPLC system.

5.1.2. HPLC-UV Parameters

ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent
Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of 60% Acetonitrile and 40% 20 mM Ammonium Acetate buffer (pH 4.5)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection Wavelength 210 nm (based on the chlorophenyl moiety)

HPLC-UV Workflow Diagram

HPLC_Workflow HPLC-UV Analysis Workflow condition Condition SPE Cartridge (Methanol & Water) load Load Sample (1 mL) condition->load wash Wash Cartridge (Water) load->wash dry Dry Cartridge wash->dry elute Elute Analyte (Methanol) dry->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze HPLC-UV Analysis reconstitute->analyze

HPLC-UV sample preparation using SPE.

Conclusion

The analytical methods presented provide comprehensive protocols for the detection and quantification of this compound. The choice of method will depend on the required sensitivity, the sample matrix, and the available instrumentation. LC-MS/MS is recommended for trace-level detection in biological samples, GC-MS provides a reliable alternative with derivatization, and HPLC-UV is suitable for higher concentration samples. All methods should be fully validated in the respective laboratory environment to ensure accuracy and precision.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Detailed Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 1-(3-Chlorophenyl)-2-methylpropan-2-amine

This document provides a comprehensive guide for the qualitative and quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined below are intended for research and forensic applications.

Introduction

This compound is a substituted cathinone derivative and a designer drug that requires sensitive and specific analytical methods for its detection and quantification in various matrices. Gas chromatography coupled with mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of such compounds, offering high chromatographic resolution and definitive mass spectral identification.[1][2] This application note details a complete workflow, from sample preparation to data analysis, for the determination of this compound.

Predicted Mass Spectral Fragmentation

The electron ionization (EI) mass spectrum of this compound is predicted to exhibit a characteristic fragmentation pattern. The presence of a chlorine atom results in a distinctive isotopic pattern for chlorine-containing fragments, with ions appearing at m/z and m/z+2 in an approximate 3:1 ratio. The primary fragmentation pathways are anticipated to be benzylic cleavage and α-cleavage adjacent to the amine group.

The molecular ion peak is expected at m/z 183, with its corresponding isotope peak at m/z 185. The most abundant fragment ion, or base peak, is predicted to be the chlorotropylium ion at m/z 125 (with its isotope at m/z 127), formed by the stable benzylic cleavage. Another significant fragmentation is the loss of a methyl group, resulting in an ion at m/z 168 (and its isotope at m/z 170). A characteristic fragment at m/z 58, corresponding to the [C(CH₃)₂NH₂]⁺ ion, is also expected from the cleavage of the bond between the benzyl group and the amine-containing moiety.

Quantitative Data Summary

The following table summarizes the predicted quantitative data for the GC-MS analysis of this compound. These values are essential for method development and data interpretation.

ParameterValueDescription
Molecular Formula C₁₀H₁₄ClN
Molecular Weight 183.68 g/mol
Predicted Retention Time (RT) 8 - 12 minDependent on the specific GC conditions.
Quantifier Ion (m/z) 125Predicted base peak for quantification.
Qualifier Ions (m/z) 183, 168, 58For confirmation of identity.
Isotope Ions (m/z) 185, 127, 170For confirmation of chlorine presence.

Experimental Protocols

A detailed methodology for the analysis of this compound is provided below. This includes sample preparation and GC-MS instrument parameters.

1. Sample Preparation (Liquid-Liquid Extraction)

This protocol is suitable for the extraction of the analyte from a biological matrix such as urine or plasma.

  • Reagents and Materials:

    • Sample (e.g., 1 mL of urine or plasma)

    • Internal Standard (e.g., Methamphetamine-d5)

    • 5 M Sodium Hydroxide (NaOH)

    • Extraction Solvent (e.g., Ethyl Acetate or a mixture of n-hexane and isoamyl alcohol)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Centrifuge tubes (15 mL)

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • Pipette 1 mL of the sample into a 15 mL centrifuge tube.

    • Add the internal standard and vortex briefly.

    • Alkalinize the sample by adding 5 M NaOH to a pH > 9.

    • Add 5 mL of the extraction solvent.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dry residue in 100 µL of ethyl acetate for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis.[3]

  • Gas Chromatograph:

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[1]

    • Injector Temperature: 280°C.[1]

    • Injection Mode: Splitless (1 µL injection volume).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1][3]

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp 1: Increase to 200°C at a rate of 20°C/min.

      • Ramp 2: Increase to 280°C at a rate of 10°C/min.

      • Final hold: Hold at 280°C for 5 minutes.[1]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Source Temperature: 230°C.[3]

    • Quadrupole Temperature: 150°C.[3]

    • Transfer Line Temperature: 280°C.[3]

    • Acquisition Mode: Full Scan (m/z 40-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring the ions listed in the data table.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the GC-MS analysis of this compound.

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Urine, Plasma) Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Dry Dry and Evaporate Extract->Dry Reconstitute Reconstitute in Solvent Dry->Reconstitute Inject Inject into GC-MS Reconstitute->Inject Prepared Sample Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (Scan or SIM) Ionize->Detect Identify Identification (Retention Time & Mass Spectrum) Detect->Identify Raw Data Quantify Quantification (Peak Area Ratio) Identify->Quantify Report Generate Report Quantify->Report

References

Application Note and Protocol for the Quantification of 1-(3-Chlorophenyl)-2-methylpropan-2-amine using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document outlines a detailed protocol for the quantitative analysis of 1-(3-Chlorophenyl)-2-methylpropan-2-amine using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described methodology is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. This protocol provides a starting point for method development and will require validation to ensure its suitability for a specific application. The method is based on established analytical principles for similar compounds.

Introduction

This compound is a chemical compound of interest in pharmaceutical research and development. Accurate and precise quantification is crucial for various stages, including formulation development, stability testing, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of chemical compounds. This application note provides a comprehensive RP-HPLC method for the determination of this compound.

Experimental Protocol

This protocol is a recommended starting point and may require optimization for specific sample matrices.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Chromatographic Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade or Milli-Q)

Preparation of Solutions
  • Mobile Phase: A mixture of Acetonitrile and Phosphate Buffer (pH 3.0) in a 50:50 (v/v) ratio.

    • Phosphate Buffer (25 mM, pH 3.0): Dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.

  • Diluent: A mixture of Acetonitrile and Water in a 50:50 (v/v) ratio.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the Standard Stock Solution with the diluent to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: The sample preparation procedure will depend on the matrix. For a simple solution, dissolve the sample in the diluent to achieve a concentration within the calibration range. For more complex matrices, extraction or purification steps may be necessary. All sample solutions should be filtered through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point:

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 25 mM Phosphate Buffer (pH 3.0) (50:50, v/v)[1][2]
Flow Rate 1.0 mL/min[1][2]
Column Temperature 30 °C[1][2]
Injection Volume 10 µL
Detection UV at 225 nm[1][2]
Run Time Approximately 10 minutes

Data Presentation

Quantitative data should be collected and summarized for method validation and routine analysis.

Linearity

A calibration curve should be constructed by plotting the peak area of this compound against the corresponding concentration.

Concentration (µg/mL)Peak Area (Arbitrary Units)
1Example Value
5Example Value
10Example Value
25Example Value
50Example Value
Correlation Coefficient (r²) > 0.999
Precision

The precision of the method should be evaluated by performing replicate injections of a standard solution.

ParameterAcceptance Criteria
Repeatability (n=6) RSD ≤ 2.0%
Intermediate Precision RSD ≤ 2.0%
Accuracy

Accuracy should be determined by a recovery study at different concentration levels.

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)Recovery (%)
LowExample ValueExample Value98 - 102%
MediumExample ValueExample Value98 - 102%
HighExample ValueExample Value98 - 102%
Limits of Detection (LOD) and Quantification (LOQ)

The LOD and LOQ can be estimated based on the signal-to-noise ratio.

ParameterEstimated Value (µg/mL)
LOD Example Value
LOQ Example Value

Visualization

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Mobile Phase Preparation C HPLC System (Pump, Autosampler, Column) A->C Mobile Phase B Standard & Sample Preparation B->C Inject Samples D UV Detection (225 nm) C->D Eluent E Chromatogram Generation D->E F Peak Integration & Quantification E->F G Report Generation F->G

Caption: HPLC analysis workflow for this compound.

Conclusion

The described RP-HPLC method provides a robust and reliable starting point for the quantification of this compound. The use of a C18 column with a mobile phase of acetonitrile and phosphate buffer, coupled with UV detection, is a well-established approach for compounds of this nature. For implementation, this method should be fully validated according to the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, and suitability for the intended purpose.

References

Application Notes and Protocols for the Research Chemical 1-(3-Chlorophenyl)-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for human or veterinary use.

Introduction

1-(3-Chlorophenyl)-2-methylpropan-2-amine is a research chemical belonging to the phenethylamine class. Its structural similarity to known monoamine transporter ligands suggests that it may act as a modulator of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. These transporters are critical for regulating neurotransmitter levels in the synapse, and compounds that interact with them have significant potential in neuroscience research and drug development for neurological and psychiatric disorders.

These application notes provide a framework for the initial characterization and investigation of this compound. The protocols outlined below are intended to guide researchers in determining its pharmacological profile, including receptor binding affinity, functional activity at monoamine transporters, and in vivo behavioral effects.

Disclaimer: There is limited publicly available data on the specific pharmacological properties of this compound. The information and protocols provided herein are based on the expected activities of structurally related compounds. Researchers must perform their own experiments to validate these predicted properties and should exercise appropriate caution when handling this novel compound.

Predicted Pharmacological Profile

Based on its chemical structure, this compound is hypothesized to be a monoamine transporter ligand. The 3-chloro substitution on the phenyl ring may influence its potency and selectivity towards DAT, NET, and SERT.

Table 1: Hypothetical Monoamine Transporter Binding Affinities (Ki, nM)

This table presents hypothetical binding affinity data to illustrate how results would be structured. Actual values must be determined experimentally.

CompoundDAT (Ki, nM)NET (Ki, nM)SERT (Ki, nM)
This compound50150800
Amphetamine (Reference)2573000
Cocaine (Reference)200500300

Table 2: Hypothetical Monoamine Uptake Inhibition (IC50, nM)

This table presents hypothetical uptake inhibition data.

CompoundDopamine Uptake (IC50, nM)Norepinephrine Uptake (IC50, nM)Serotonin Uptake (IC50, nM)
This compound1003001500
Amphetamine (Reference)40154000
Cocaine (Reference)250600350

Table 3: Hypothetical Neurotransmitter Release (EC50, nM)

This table presents hypothetical neurotransmitter release data.

CompoundDopamine Release (EC50, nM)Norepinephrine Release (EC50, nM)Serotonin Release (EC50, nM)
This compound150450>10000
Amphetamine (Reference)50202000

Experimental Protocols

In Vitro Receptor Binding Assays

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for DAT, NET, and SERT.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT

  • Cell culture medium and reagents

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT)

  • Non-labeled inhibitors for non-specific binding determination (e.g., GBR 12909 for DAT, Desipramine for NET, S-Citalopram for SERT)

  • This compound stock solution

  • Scintillation fluid and vials

  • Microplate harvester and scintillation counter

Protocol:

  • Membrane Preparation:

    • Culture HEK293 cells expressing the transporter of interest to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add in triplicate:

      • Assay buffer

      • Radioligand at a concentration near its Kd.

      • A range of concentrations of this compound.

      • For total binding wells, add buffer instead of the test compound.

      • For non-specific binding wells, add a high concentration of the respective non-labeled inhibitor.

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Harvesting and Counting:

    • Terminate the assay by rapid filtration through glass fiber filters using a microplate harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G Receptor Binding Assay Workflow A Prepare Cell Membranes Expressing Transporter B Set up 96-well Plate with Radioligand, Test Compound, and Membranes A->B C Incubate to Reach Equilibrium B->C D Rapid Filtration to Separate Bound and Free Ligand C->D E Scintillation Counting D->E F Data Analysis (IC50 and Ki Determination) E->F

Workflow for the in vitro receptor binding assay.
In Vitro Monoamine Uptake Inhibition Assay

This protocol measures the ability of this compound to inhibit the uptake of neurotransmitters into cells expressing the respective transporters.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT

  • Cell culture medium and reagents

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin

  • This compound stock solution

  • Scintillation fluid and vials

  • Microplate reader or scintillation counter

Protocol:

  • Cell Plating:

    • Plate the transporter-expressing HEK293 cells in a 96-well plate and grow to confluency.

  • Uptake Assay:

    • Wash the cells with uptake buffer.

    • Pre-incubate the cells with a range of concentrations of this compound or vehicle for a short period (e.g., 10-20 minutes).

    • Initiate the uptake by adding the respective radiolabeled neurotransmitter.

    • Incubate for a short period (e.g., 5-15 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Lysis and Counting:

    • Lyse the cells with a suitable lysis buffer.

    • Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity.

  • Data Analysis:

    • Determine the non-specific uptake in the presence of a high concentration of a known inhibitor.

    • Subtract the non-specific uptake from all other values.

    • Plot the percentage of inhibition against the logarithm of the concentration of this compound.

    • Determine the IC50 value using non-linear regression analysis.

G Monoamine Uptake Inhibition Assay Workflow A Plate Transporter-Expressing Cells B Pre-incubate with Test Compound A->B C Initiate Uptake with Radiolabeled Neurotransmitter B->C D Terminate Uptake and Wash Cells C->D E Lyse Cells and Measure Radioactivity D->E F Data Analysis (IC50 Determination) E->F

Workflow for the in vitro monoamine uptake inhibition assay.
In Vivo Behavioral Assessment (Locomotor Activity)

This protocol is a general guideline for assessing the stimulant or depressant effects of this compound on locomotor activity in rodents.

Materials:

  • Adult male rodents (e.g., mice or rats)

  • This compound solution in a suitable vehicle (e.g., saline)

  • Vehicle control

  • Open-field activity chambers equipped with infrared beams

  • Data acquisition software

Protocol:

  • Acclimation:

    • House the animals in the testing room for at least one hour before the experiment to acclimate.

  • Habituation:

    • Place each animal in an open-field chamber and allow it to explore freely for a habituation period (e.g., 30-60 minutes).

  • Drug Administration:

    • Administer this compound or vehicle via a chosen route (e.g., intraperitoneal injection).

  • Data Collection:

    • Immediately return the animal to the open-field chamber and record locomotor activity for a set duration (e.g., 60-120 minutes).

    • Record parameters such as total distance traveled, horizontal activity, and vertical activity (rearing).

  • Data Analysis:

    • Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.

    • Compare the locomotor activity of the drug-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

G In Vivo Locomotor Activity Workflow A Animal Acclimation B Habituation to Open-Field Chamber A->B C Drug or Vehicle Administration B->C D Recording of Locomotor Activity C->D E Statistical Analysis of Behavioral Data D->E

Workflow for the in vivo locomotor activity assessment.

Predicted Signaling Pathway Involvement

As a putative monoamine transporter ligand, this compound is expected to modulate synaptic neurotransmission. By inhibiting the reuptake of dopamine, norepinephrine, and/or serotonin, it would increase the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced postsynaptic receptor activation.

G Predicted Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron A This compound B Monoamine Transporter (DAT, NET, or SERT) A->B Binds to C Neurotransmitter Reuptake Inhibition B->C Leads to D Increased Neurotransmitter Concentration C->D E Postsynaptic Receptor Activation D->E F Downstream Signaling Cascades E->F

Predicted mechanism of action at the synapse.

Safety and Handling

As a novel research chemical with unknown toxicological properties, this compound should be handled with extreme care.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves at all times.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or fumes. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

In case of exposure, seek immediate medical attention. A Safety Data Sheet (SDS) should be requested from the supplier and reviewed before handling the compound.

Application Notes and Protocols: 1-(3-Chlorophenyl)-2-methylpropan-2-amine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on 1-(3-Chlorophenyl)-2-methylpropan-2-amine in neuroscience literature is limited. The following application notes and protocols are based on the compound's structural similarity to other substituted phenethylamines, particularly chloro-substituted amphetamines, which are known to act as monoamine releasing agents. The information provided should be considered a theoretical framework to guide initial research.

Introduction

This compound is a substituted phenethylamine and a structural analog of amphetamine. Its chemical structure, featuring a chlorine atom at the meta-position of the phenyl ring and a tertiary butylamine group, suggests potential activity as a modulator of monoaminergic systems. Compounds with similar structures are known to interact with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, often acting as releasing agents and/or reuptake inhibitors. The specific substitution pattern of this compound is predicted to confer a distinct pharmacological profile, making it a compound of interest for investigating the structure-activity relationships of monoamine releasers and their potential therapeutic applications or abuse liability.

Predicted Mechanism of Action

Based on its structural similarity to other substituted amphetamines, this compound is hypothesized to function as a monoamine releasing agent . This action is thought to occur via reversal of the normal function of monoamine transporters. The compound is likely taken up into the presynaptic neuron by these transporters. Once inside, it is believed to disrupt the vesicular storage of monoamine neurotransmitters (dopamine, norepinephrine, and serotonin) and reverse the direction of the transporters, leading to a non-vesicular release of these neurotransmitters into the synaptic cleft. The 3-chloro substitution is expected to modulate its potency and selectivity towards the different monoamine transporters.

Quantitative Data on Structurally Related Compounds

To provide a comparative context, the following table summarizes in vitro data for related substituted amphetamines. This data can serve as a preliminary guide for designing experiments with this compound.

CompoundTransporterIC₅₀ (nM) - Uptake InhibitionEC₅₀ (nM) - ReleaseReference
AmphetamineDAT4024.7[1]
NET13.37.4[1]
SERT1766>10,000[1]
4-Chloroamphetamine (PCA)DAT10887.1[1]
NET13647.9[1]
SERT94.163.8[1]
MethamphetamineDAT24.510.3[2]
NET43.212.3[2]
SERT1025>10,000[2]

Note: Data is compiled from studies on rat brain synaptosomes.[1][2]

Experimental Protocols

Protocol 1: In Vitro Monoamine Transporter Binding Assay

Objective: To determine the binding affinity of this compound for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Materials:

  • Rat striatal (for DAT), hypothalamic (for NET), or whole brain minus striatum (for SERT) tissue homogenates.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), [³H]citalopram (for SERT).

  • Test compound: this compound.

  • Non-specific binding inhibitors: GBR 12909 (for DAT), desipramine (for NET), fluoxetine (for SERT).

  • Assay buffer (e.g., 50 mM Tris-HCl with 120 mM NaCl, 5 mM KCl).

  • Scintillation fluid and vials.

  • Microplate harvester and liquid scintillation counter.

Procedure:

  • Prepare tissue homogenates according to standard protocols.

  • In a 96-well plate, add assay buffer, radioligand, and either vehicle, non-specific inhibitor, or varying concentrations of the test compound.

  • Add the tissue homogenate to initiate the binding reaction.

  • Incubate at room temperature for a specified time (e.g., 2 hours).

  • Terminate the reaction by rapid filtration through glass fiber filters using a microplate harvester.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify radioactivity using a liquid scintillation counter.

  • Calculate specific binding and determine the Ki value for the test compound using competitive binding analysis software.

Protocol 2: In Vitro Synaptosomal Monoamine Uptake Assay

Objective: To measure the potency of this compound to inhibit the uptake of dopamine, norepinephrine, and serotonin into rat brain synaptosomes.

Materials:

  • Rat brain synaptosomes prepared from the appropriate brain regions (as in Protocol 1).

  • Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, [³H]serotonin.

  • Test compound: this compound.

  • Uptake buffer (e.g., Krebs-Henseleit buffer).

  • Scintillation fluid and vials.

  • Liquid scintillation counter.

Procedure:

  • Pre-incubate synaptosomes with varying concentrations of the test compound or vehicle at 37°C.

  • Initiate uptake by adding the radiolabeled neurotransmitter.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate uptake by rapid filtration over glass fiber filters and washing with ice-cold buffer.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Determine the IC₅₀ value for the inhibition of uptake by the test compound.

Protocol 3: In Vivo Microdialysis for Neurotransmitter Release

Objective: To measure the effect of systemic administration of this compound on extracellular levels of dopamine and serotonin in the nucleus accumbens of awake, freely moving rats.

Materials:

  • Adult male Sprague-Dawley rats.

  • Stereotaxic apparatus.

  • Microdialysis probes.

  • Syringe pump.

  • Artificial cerebrospinal fluid (aCSF).

  • HPLC with electrochemical detection.

  • Test compound: this compound dissolved in a suitable vehicle (e.g., saline).

Procedure:

  • Surgically implant a guide cannula targeting the nucleus accumbens. Allow for a recovery period.

  • On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a constant flow rate (e.g., 1 µL/min).

  • Collect baseline dialysate samples every 20 minutes.

  • Administer the test compound (e.g., intraperitoneally) and continue collecting dialysate samples.

  • Analyze the dialysate samples for dopamine and serotonin content using HPLC-ED.

  • Express the results as a percentage change from the baseline neurotransmitter levels.

Visualizations

G Predicted Signaling Pathway of this compound cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron C3MPA 1-(3-Chlorophenyl)-2- methylpropan-2-amine DAT Dopamine Transporter (DAT) C3MPA->DAT Enters neuron via DAT VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) C3MPA->VMAT2 Inhibits vesicular uptake DA_cyto Cytosolic Dopamine DA_synapse Synaptic Dopamine DAT->DA_synapse Efflux DA_vesicle Dopamine Vesicle DA_vesicle->DA_cyto Leads to increased cytosolic dopamine DA_cyto->DAT Reverses DAT function DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binds to Signal Postsynaptic Signaling DA_receptor->Signal Initiates

Caption: Predicted mechanism of dopamine release by this compound.

G Experimental Workflow for In Vitro Characterization start Start prep_tissue Prepare Rat Brain Tissue Homogenates/ Synaptosomes start->prep_tissue binding_assay Monoamine Transporter Binding Assay prep_tissue->binding_assay uptake_assay Monoamine Uptake Inhibition Assay prep_tissue->uptake_assay data_analysis Data Analysis: Calculate Ki and IC50 binding_assay->data_analysis uptake_assay->data_analysis end End data_analysis->end

Caption: Workflow for in vitro assessment of monoamine transporter interaction.

G Experimental Workflow for In Vivo Microdialysis start Start surgery Stereotaxic Surgery: Implant Guide Cannula start->surgery recovery Post-operative Recovery surgery->recovery probe_insertion Insert Microdialysis Probe recovery->probe_insertion baseline Collect Baseline Dialysate Samples probe_insertion->baseline drug_admin Administer Test Compound baseline->drug_admin post_drug_collection Collect Post-injection Dialysate Samples drug_admin->post_drug_collection hplc Analyze Samples via HPLC-ED post_drug_collection->hplc data_analysis Data Analysis: % Change from Baseline hplc->data_analysis end End data_analysis->end

Caption: Workflow for in vivo microdialysis to measure neurotransmitter release.

References

Application Notes: Development of Assays for 1-(3-Chlorophenyl)-2-methylpropan-2-amine Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-(3-Chlorophenyl)-2-methylpropan-2-amine is a substituted phenethylamine derivative. Based on its structural similarity to known psychostimulants and monoamine reuptake inhibitors, its primary pharmacological activity is hypothesized to be the modulation of monoamine neurotransmitter transporters.[1][2][3] These transporters—the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET)—are critical for regulating neurotransmitter levels in the synaptic cleft and are major targets for therapeutic drugs, particularly in the treatment of depression and attention deficit hyperactivity disorder (ADHD).[1][2][4][5]

This document provides detailed protocols for a suite of in vitro assays designed to characterize the activity of this compound. The described assays will enable researchers to determine the compound's binding affinity and functional potency at each of the key monoamine transporters, as well as to assess its potential off-target effects on monoamine oxidase (MAO) enzymes.

Principle Targets and Assay Strategy

The primary molecular targets for this compound are presumed to be the monoamine transporters (MATs). The experimental strategy involves a tiered approach:

  • Primary Screening (Binding Affinity): Determine if the compound binds to SERT, DAT, and NET using competitive radioligand binding assays. This measures the compound's affinity (Ki) for the transporters.[4][6]

  • Functional Characterization (Uptake Inhibition): Quantify the compound's ability to inhibit the normal function of the transporters using neurotransmitter uptake assays. This measures the compound's functional potency (IC50).[7][8]

  • Selectivity and Off-Target Profiling: Assess the compound's inhibitory activity against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) to identify potential off-target effects.[9][10]

The following protocols provide step-by-step methodologies for conducting these key experiments.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for SERT, DAT, and NET

This protocol determines the binding affinity (Ki) of the test compound by measuring its ability to displace a specific radioligand from its target transporter.[6] Assays are performed using membrane preparations from cell lines stably expressing the human transporters (e.g., HEK293 cells).[7][11]

Logical Workflow for Binding Affinity Assessment

cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_mem Prepare Cell Membranes (HEK-hSERT, hDAT, hNET) incubate Incubate: Membranes + Radioligand + Test Compound prep_mem->incubate prep_ligand Prepare Radioligand (e.g., [3H]Citalopram for SERT) prep_ligand->incubate prep_test Prepare Test Compound Dilutions (10 concentrations) prep_test->incubate filtrate Separate Bound/Free Ligand (Vacuum Filtration) incubate->filtrate count Quantify Bound Radioactivity (Scintillation Counting) filtrate->count analyze Calculate IC50 and Ki Values count->analyze

Caption: Workflow for the competitive radioligand binding assay.

Materials:

  • Cell Membranes: Commercially available or in-house prepared membranes from HEK293 cells stably expressing human SERT, DAT, or NET.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Radioligands:

    • For SERT: [³H]-Citalopram or [¹²⁵I]RTI-55.[12]

    • For DAT: [³H]-WIN 35,428 or [³H]-Dopamine.[11]

    • For NET: [³H]-Nisoxetine.[12]

  • Non-specific Binding Control:

    • For SERT: Paroxetine (10 µM).[7]

    • For DAT: Mazindol (10 µM).[7]

    • For NET: Desipramine (10 µM).

  • Test Compound: this compound, dissolved in a suitable vehicle (e.g., DMSO), then serially diluted.

  • 96-well plates , Glass fiber filters (e.g., GF/C), Scintillation fluid, Microplate scintillation counter.

Procedure:

  • Plate Setup: Prepare a 96-well plate. Designate wells for Total Binding (radioligand + vehicle), Non-specific Binding (radioligand + non-specific control), and Test Compound (radioligand + serial dilutions of test compound).

  • Reagent Addition: To each well, add reagents in the following order:

    • 50 µL of Assay Buffer.

    • 50 µL of Test Compound dilution or appropriate control.

    • 50 µL of radioligand at a final concentration near its Kd value.

    • 100 µL of cell membrane preparation (5-20 µg protein/well).

  • Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.[13]

  • Filtration: Terminate the incubation by rapid vacuum filtration through a glass fiber filter plate, pre-soaked in 0.3% polyethyleneimine (PEI).[13]

  • Washing: Wash the filters three to four times with ice-cold Assay Buffer to remove unbound radioligand.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and count the trapped radioactivity using a microplate scintillation counter.[13]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Data Presentation:

Target Transporter Radioligand Used Test Compound IC50 (nM) Test Compound Ki (nM)
SERT [³H]-Citalopram Value Value
DAT [³H]-WIN 35,428 Value Value

| NET | [³H]-Nisoxetine | Value | Value |

Protocol 2: Neurotransmitter Transporter Uptake Assay (Fluorescence-Based)

This protocol measures the functional inhibition of transporter activity. It uses a fluorescent substrate that mimics monoamine neurotransmitters. When the substrate is taken up by cells expressing the transporter, intracellular fluorescence increases. An inhibitor will block this uptake, resulting in a lower signal.[8][14][15][16]

Monoamine Reuptake Inhibition Mechanism

cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron NT Monoamines (Serotonin, Dopamine, etc.) Transporter Monoamine Transporter (SERT, DAT, or NET) NT->Transporter Binding Receptor Receptor Activation NT->Receptor Reuptake Reuptake Transporter->Reuptake Transport Vesicle Vesicular Release Vesicle->NT Release Inhibitor Test Compound (Reuptake Inhibitor) Inhibitor->Transporter Blockade Postsynaptic Postsynaptic Neuron Receptor->Postsynaptic Signal Transduction

Caption: Blockade of monoamine reuptake at the presynaptic terminal.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing hSERT, hDAT, or hNET.

  • Neurotransmitter Transporter Uptake Assay Kit: (e.g., from Molecular Devices), which includes a fluorescent substrate and a masking dye.[8][14][15][16]

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or as specified by the kit.

  • Positive Controls (Known Inhibitors):

    • SERT: Fluoxetine or Paroxetine.

    • DAT: GBR-12909 or Bupropion.[1]

    • NET: Desipramine or Nisoxetine.

  • Test Compound: this compound.

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence microplate reader with bottom-read capability.

Procedure:

  • Cell Plating: Seed cells into a black, clear-bottom microplate at a density that forms a confluent monolayer on the day of the assay (e.g., 40,000-60,000 cells/well for a 96-well plate). Incubate overnight.[14]

  • Compound Preparation: Prepare serial dilutions of the test compound and positive controls in Assay Buffer.

  • Compound Addition: Remove the cell culture medium from the wells and add the diluted test compounds and controls.

  • Pre-incubation: Incubate the plate for 10-20 minutes at 37°C to allow the compounds to interact with the transporters.

  • Substrate Addition: Add the fluorescent substrate/masking dye solution to all wells as per the kit instructions.[14]

  • Fluorescence Reading: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation/emission wavelengths (as specified by the kit).

  • Data Acquisition: Measure fluorescence intensity. This can be done in two modes:[8][15]

    • Kinetic Mode: Read fluorescence every 1-2 minutes for 30-60 minutes to measure the rate of uptake.

    • Endpoint Mode: Incubate for a fixed time (e.g., 20 minutes) and then read the final fluorescence.

  • Data Analysis:

    • For kinetic data, calculate the rate of uptake (slope of the fluorescence vs. time curve).

    • Plot the percentage of inhibition (relative to vehicle control) against the log concentration of the test compound.

    • Determine the IC50 value using a non-linear regression fit (four-parameter logistic equation).

Data Presentation:

Target Transporter Positive Control Positive Control IC50 (nM) Test Compound IC50 (nM)
SERT Fluoxetine Value Value
DAT GBR-12909 Value Value

| NET | Desipramine | Value | Value |

Protocol 3: Monoamine Oxidase (MAO) Inhibition Assay

This protocol assesses whether the test compound inhibits the activity of MAO-A or MAO-B. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity, using a fluorimetric method.[9][17]

Experimental Workflow for MAO Inhibition Assay

cluster_prep Preparation cluster_incubation1 Pre-incubation cluster_reaction Enzymatic Reaction cluster_analysis Detection & Analysis prep_enzyme Prepare MAO-A or MAO-B Enzyme incubate1 Incubate Enzyme + Inhibitor prep_enzyme->incubate1 prep_inhibitor Prepare Test Compound and Known Inhibitors (Clorgyline/Pargyline) prep_inhibitor->incubate1 add_sub Add MAO Substrate (p-Tyramine) + HRP + Dye Reagent incubate1->add_sub incubate2 Incubate to allow H₂O₂ production and color development add_sub->incubate2 measure Measure Fluorescence (λex=530 / λem=585 nm) incubate2->measure analyze Calculate % Inhibition and IC50 measure->analyze

Caption: Workflow for the fluorimetric MAO inhibition assay.

Materials:

  • MAO Enzymes: Recombinant human MAO-A and MAO-B.

  • MAO Assay Kit: (e.g., from Sigma-Aldrich or BioAssay Systems), containing assay buffer, p-tyramine (substrate), dye reagent, and HRP enzyme.[9][17]

  • Selective Inhibitors (Positive Controls):

    • MAO-A: Clorgyline.[17]

    • MAO-B: Pargyline.[17]

  • Test Compound: this compound.

  • 96-well black microplates.

  • Fluorescence microplate reader.

Procedure:

  • Plate Setup: To wells of a 96-well black plate, add the test compound in serial dilutions or the appropriate controls (vehicle, clorgyline, pargyline).

  • Enzyme Addition: Add MAO-A or MAO-B enzyme solution to the appropriate wells.

  • Pre-incubation: Incubate for 10-15 minutes at room temperature to allow the inhibitors to bind to the enzymes.[17]

  • Reaction Initiation: Prepare a working reagent by mixing the substrate (p-tyramine), HRP enzyme, and dye reagent in assay buffer according to the kit's protocol. Add this working reagent to all wells to start the reaction.

  • Reaction Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~530 nm and emission at ~585 nm.[17]

  • Data Analysis:

    • Subtract the background fluorescence (wells with no MAO enzyme).

    • Calculate the percentage of MAO inhibition relative to the vehicle control.

    • Plot the percent inhibition against the log concentration of the test compound and determine the IC50 value using non-linear regression.

Data Presentation:

Target Enzyme Positive Control Positive Control IC50 (nM) Test Compound IC50 (nM)
MAO-A Clorgyline Value Value

| MAO-B | Pargyline | Value | Value |

References

Application Notes and Protocols for the NMR Characterization of 1-(3-Chlorophenyl)-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) characterization of 1-(3-Chlorophenyl)-2-methylpropan-2-amine. Due to the absence of published experimental spectra for this specific compound, this guide presents a comprehensive methodology for acquiring and analyzing the necessary NMR data, along with predicted ¹H and ¹³C NMR spectral data based on established principles of NMR spectroscopy.

Introduction

This compound is a small organic molecule with potential applications in pharmaceutical and chemical research. Accurate structural elucidation is a critical step in its development and application. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure. This application note outlines the standard operating procedures for the acquisition and interpretation of ¹H and ¹³C NMR spectra of the title compound.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions are based on the analysis of its chemical structure, considering the electronic effects of the substituents and typical chemical shift ranges for similar molecular fragments.

Table 1: Predicted ¹H NMR Data

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-2', H-4', H-5', H-6'7.10 - 7.35m4H
H-12.60 - 2.80s2H
-NH₂1.20 - 2.00br s2H
H-31.10 - 1.25s6H

Table 2: Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1'140 - 142
C-3'133 - 135
C-2', C-4', C-5', C-6'125 - 130
C-255 - 57
C-150 - 52
C-328 - 30

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Experimental Protocols

Sample Preparation
  • Materials:

    • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

    • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

    • 5 mm NMR tubes

    • Pasteur pipette with a cotton or glass wool plug

    • Vortex mixer

  • Procedure:

    • Accurately weigh the required amount of this compound and place it in a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

    • Gently vortex the vial until the sample is completely dissolved.

    • Filter the solution through a Pasteur pipette plugged with cotton or glass wool directly into a 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse (zg30 or similar)

  • Spectral Width: 12-16 ppm

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay (d1): 1-5 seconds

  • Number of Scans: 8-16

  • Temperature: 298 K

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled single-pulse (zgpg30 or similar)

  • Spectral Width: 220-240 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay (d1): 2-5 seconds

  • Number of Scans: 1024-4096 (or more, depending on concentration)

  • Temperature: 298 K

Data Processing and Analysis
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain pure absorption lineshapes.

  • Perform baseline correction to ensure a flat baseline.

  • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, multiplet) to deduce proton-proton coupling information.

  • Assign the signals in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule. Two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed for unambiguous assignments.

Visualizations

The following diagrams illustrate the experimental workflow and the logical process of structural elucidation using NMR data.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer h1_nmr Acquire ¹H NMR Spectrum transfer->h1_nmr c13_nmr Acquire ¹³C NMR Spectrum transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phasing and Baseline Correction ft->phase reference Referencing phase->reference integration Integration (¹H) reference->integration multiplicity Multiplicity Analysis reference->multiplicity assignment Signal Assignment integration->assignment multiplicity->assignment structure Structure Confirmation assignment->structure

Caption: Experimental workflow for NMR characterization.

logical_relationship cluster_data NMR Data cluster_info Structural Information chem_shift Chemical Shift (δ) chem_env Chemical Environment chem_shift->chem_env integration Integration proton_ratio Proton Ratio integration->proton_ratio multiplicity Multiplicity (Splitting) neighbor_protons Neighboring Protons multiplicity->neighbor_protons cosy 2D COSY h_h_coupling ¹H-¹H Connectivity cosy->h_h_coupling hsqc 2D HSQC c_h_attachment ¹³C-¹H Attachment hsqc->c_h_attachment final_structure Final Structure of This compound chem_env->final_structure proton_ratio->final_structure neighbor_protons->final_structure h_h_coupling->final_structure c_h_attachment->final_structure

Caption: Logical relationships in NMR data analysis.

Application Notes and Protocols for In Vitro Profiling of 1-(3-Chlorophenyl)-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

These application notes provide a comprehensive experimental framework for the in vitro characterization of 1-(3-Chlorophenyl)-2-methylpropan-2-amine, a novel psychoactive compound. The protocols detailed herein are designed for researchers in pharmacology, toxicology, and drug development to assess the compound's cytotoxicity, identify its primary molecular targets, and elucidate its mechanism of action at the cellular level. The workflow progresses from foundational cell viability assays to specific functional assays targeting monoamine transporters and G-protein coupled receptors (GPCRs), culminating in the analysis of downstream signaling pathways.

Introduction

This compound is a synthetic compound with a chemical structure suggestive of psychoactive properties, likely interacting with monoaminergic systems. As with any novel psychoactive substance (NPS), a thorough in vitro evaluation is essential to understand its pharmacological profile and potential for neurotoxicity.[1][2] This document outlines a tiered approach for a systematic in vitro investigation.

The initial tier focuses on determining the compound's effect on cell viability and cytotoxicity to establish a viable concentration range for subsequent, more specific assays.[3][4] The second tier aims to identify primary molecular targets by screening the compound's activity at key neurotransmitter transporters (dopamine, serotonin, and norepinephrine) and serotonin receptors, which are common targets for psychoactive drugs.[5][6] The final tier delves into the downstream signaling pathways, such as cyclic AMP (cAMP) modulation or inositol phosphate accumulation, to clarify the compound's functional activity as an agonist or antagonist.[7][8] The human neuroblastoma cell line SH-SY5Y is proposed for neurotoxicity studies due to its relevance in modeling dopaminergic neurons.[1][9]

Experimental Workflow

The overall experimental design follows a logical progression from general toxicity assessment to specific mechanism-of-action studies. This ensures that functional assays are conducted at non-cytotoxic concentrations, providing a clear interpretation of the pharmacological effects.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Primary Target Identification cluster_2 Tier 3: Mechanism of Action A Compound Preparation & Dilution C Cell Viability/Cytotoxicity Assay (MTT/LDH) A->C B Cell Culture (e.g., SH-SY5Y) B->C D Neurotransmitter Transporter Uptake Assays (DAT, SERT, NET) C->D Determine Conc. Range E Receptor Binding Assays (e.g., 5-HT2A) C->E Determine Conc. Range F Second Messenger Assays (cAMP, IP1, Ca2+) D->F If Transporter Hit E->F If Receptor Hit

Caption: Overall experimental workflow for in vitro analysis.

Tier 1: Foundational Assays - Cytotoxicity and Cell Viability

The initial step in evaluating any new compound is to assess its general toxicity.[10] Cell viability assays are fundamental for determining the concentration range that does not kill cells, which is crucial for interpreting the results of subsequent functional studies.[11] We will use the MTT assay to measure metabolic activity as an indicator of cell viability and the LDH assay to measure membrane integrity.[1]

Protocol: MTT Cell Viability Assay

This protocol is adapted for a 96-well plate format.

  • Cell Plating: Seed SH-SY5Y human neuroblastoma cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 1 µM to 1000 µM) in culture medium. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle control and calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Presentation: Cytotoxicity

The results from the cytotoxicity assays can be summarized to determine the appropriate concentration range for further experiments.

Assay Cell Line Endpoint Incubation Time IC₅₀ (µM)
MTTSH-SY5YMetabolic Activity24 hours150.5 ± 12.3
LDH ReleaseSH-SY5YMembrane Integrity24 hours185.2 ± 15.8

Note: Data are hypothetical and for illustrative purposes only.

Tier 2: Primary Target Identification

Based on its structure, the compound is hypothesized to interact with monoamine transporters and receptors. Assays in this tier are designed to test these hypotheses directly.

Protocol: Neurotransmitter Transporter Uptake Assay

This protocol utilizes a fluorescent substrate that mimics monoamine neurotransmitters to measure the activity of dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[12][13][14]

  • Cell Plating: Seed HEK-293 cells stably expressing hDAT, hSERT, or hNET in a 96-well black, clear-bottom plate at a density of 40,000-60,000 cells/well.[13] Allow cells to form a confluent monolayer overnight.[13]

  • Compound Addition: Add varying concentrations of this compound (prepared in assay buffer) to the wells. Include known inhibitors (e.g., cocaine for DAT, fluoxetine for SERT) as positive controls.

  • Substrate Addition: Add the fluorescent transporter substrate provided in a commercial kit (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit).[12]

  • Kinetic Read: Immediately place the plate in a bottom-read fluorescence microplate reader. Measure fluorescence intensity every minute for 30 minutes.

  • Data Analysis: Calculate the rate of substrate uptake (slope of the fluorescence curve). Determine the IC₅₀ of the test compound for the inhibition of uptake for each transporter.

G cluster_0 Extracellular Space cluster_1 Intracellular Space Compound Test Compound (Inhibitor) Transporter Neurotransmitter Transporter (DAT, SERT, NET) Compound->Transporter Inhibition Substrate Fluorescent Substrate Substrate->Transporter Uptake Fluorescence Increased Fluorescence Transporter->Fluorescence Transport

Caption: Mechanism of the neurotransmitter uptake assay.

Protocol: 5-HT₂ₐ Receptor Binding Assay

This protocol determines if the compound binds to the 5-HT₂ₐ serotonin receptor using a competitive radioligand binding assay.[15][16]

  • Membrane Preparation: Use commercially available cell membranes prepared from CHO or HEK-293 cells stably expressing the human 5-HT₂ₐ receptor.

  • Assay Setup: In a 96-well plate, combine in order: assay buffer, varying concentrations of the test compound, the radioligand (e.g., [³H]ketanserin), and the cell membranes (approx. 5-10 µg protein/well).[16]

  • Nonspecific Binding: Include wells with an excess of a known unlabeled ligand (e.g., mianserin) to determine nonspecific binding.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting nonspecific binding from total binding. Determine the Ki (inhibitory constant) of the test compound from competitive binding curves.

Data Presentation: Target Affinity
Target Assay Type Parameter Value
Dopamine Transporter (DAT)Uptake InhibitionIC₅₀ (nM)850 ± 75
Serotonin Transporter (SERT)Uptake InhibitionIC₅₀ (nM)45 ± 5.2
Norepinephrine Transporter (NET)Uptake InhibitionIC₅₀ (nM)320 ± 28
5-HT₂ₐ ReceptorRadioligand BindingKi (nM)15 ± 2.1

Note: Data are hypothetical and for illustrative purposes only. A low Ki and IC₅₀ suggest high affinity/potency.

Tier 3: Mechanism of Action - Functional Assays

Results from Tier 2 suggest the compound has high affinity for the 5-HT₂ₐ receptor. The next step is to determine if this binding results in receptor activation (agonism) or blockade (antagonism). 5-HT₂ₐ receptors are Gq/11-coupled, and their activation leads to an increase in intracellular cyclic AMP (cAMP).[17][18]

Protocol: cAMP Second Messenger Assay

This protocol measures changes in intracellular cAMP levels following receptor activation using a luminescence-based assay (e.g., Promega cAMP-Glo™).[8][19]

  • Cell Plating: Plate HEK-293 cells expressing the 5-HT₂ₐ receptor in a 96-well plate and incubate overnight.

  • Agonist Mode:

    • Treat cells with varying concentrations of this compound.

    • Include a known 5-HT₂ₐ agonist (e.g., Serotonin) as a positive control.

  • Antagonist Mode:

    • Pre-incubate cells with varying concentrations of the test compound.

    • Then, stimulate the cells with a fixed (EC₅₀) concentration of a known agonist.

  • Cell Lysis and Detection: After a 15-30 minute incubation, lyse the cells and follow the manufacturer's protocol to measure cAMP levels.[8][20] This typically involves adding a detection solution containing protein kinase A, followed by a reagent to detect remaining ATP via a luciferase reaction.[8]

  • Luminescence Reading: Read the luminescent signal on a plate reader.

  • Data Analysis: Generate dose-response curves to determine the EC₅₀ (agonist mode) or IC₅₀ (antagonist mode) of the compound.

G Ligand Agonist (e.g., 5-HT) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca2+ Release ER->Ca Ca->PKC Activates Response Cellular Response PKC->Response

Caption: Canonical 5-HT₂ₐ (Gq-coupled) signaling pathway.

Data Presentation: Functional Activity
Assay Mode Parameter Value (nM) Inference
cAMP AssayAgonistEC₅₀> 10,000No agonist activity
cAMP AssayAntagonistIC₅₀25.6 ± 3.4Potent Antagonist

Note: Data are hypothetical and for illustrative purposes only.

Summary and Conclusion

This document provides a structured, multi-tiered approach to characterize the in vitro effects of this compound. The outlined protocols enable a comprehensive assessment, starting from basic cytotoxicity to the identification of specific molecular targets and the elucidation of the subsequent functional effects on cellular signaling.

Based on the hypothetical data presented, this compound exhibits moderate cytotoxicity at high concentrations, has a high affinity for the serotonin transporter (SERT) and the 5-HT₂ₐ receptor, and functions as a potent antagonist at the 5-HT₂ₐ receptor. This pharmacological profile suggests the compound could have significant effects on the serotonergic system. These in vitro assays are crucial for predicting in vivo effects and guiding further drug development or risk assessment.[21]

References

Troubleshooting & Optimization

1-(3-Chlorophenyl)-2-methylpropan-2-amine stability and degradation pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 1-(3-Chlorophenyl)-2-methylpropan-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the expected stable storage conditions for this compound?

Q2: What are the likely degradation pathways for this compound?

A2: As a tertiary arylalkylamine, this compound is susceptible to two primary degradation pathways: oxidation and hydrolysis.[1]

  • Oxidative Degradation: The tertiary amine functional group can be oxidized to form an N-oxide. This can be initiated by atmospheric oxygen, peroxide impurities, or exposure to light.[1]

  • Hydrolysis: While generally less susceptible than esters or amides, hydrolysis of the C-N bond can occur under strong acidic or basic conditions, potentially leading to the formation of a secondary amine and an alcohol.

Q3: What are the potential degradation products of this compound?

A3: Based on the general degradation pathways of tertiary amines, the following degradation products could be anticipated:

  • This compound N-oxide: Formed through oxidation of the tertiary amine.

  • 1-(3-Chlorophenyl)-2-methylpropan-2-ol and Methylamine: Potentially formed under harsh hydrolytic conditions.

  • Products of ring oxidation: The chlorophenyl ring may undergo oxidation, leading to hydroxylated or other oxidized derivatives.

Q4: How can I assess the stability of my this compound sample?

A4: A forced degradation study is the recommended approach to determine the intrinsic stability of the molecule.[2] This involves subjecting the compound to a variety of stress conditions (acidic, basic, oxidative, photolytic, and thermal) and analyzing the resulting samples for the appearance of degradation products.[2] Stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), should be developed and validated for this purpose.[3]

Troubleshooting Guide

This guide addresses common issues encountered during stability and degradation experiments with amine compounds.

Problem Possible Cause(s) Recommended Solution(s)
No degradation observed under stress conditions. The compound is highly stable under the applied conditions. The stress conditions are not harsh enough.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent).[4] Increase the temperature or duration of the stress study.[4] Ensure proper exposure to the stressor (e.g., for photolytic studies, ensure direct light exposure).
Complete degradation of the compound. The stress conditions are too harsh.Reduce the concentration of the stressor.[5] Decrease the temperature or duration of the stress study.[5]
Poor separation of the parent compound and degradation products in HPLC analysis. The chromatographic method is not optimized.Modify the mobile phase composition (e.g., change the organic solvent, pH, or buffer concentration).[6] Try a different stationary phase (e.g., C18, C8, Phenyl).[6] Adjust the gradient profile.[6]
Observation of unexpected peaks in the chromatogram. Impurities in the starting material. Contamination from solvents or reagents. Secondary degradation products.Analyze a sample of the starting material to identify any pre-existing impurities. Run a blank analysis with all solvents and reagents to check for contamination. Analyze samples at earlier time points in the degradation study to differentiate primary and secondary degradation products.
Foaming of the sample solution during the experiment. High concentration of the amine. Presence of surface-active impurities.Dilute the sample. Use an anti-foaming agent if it does not interfere with the analysis.[7]
Corrosion of experimental apparatus. Use of strong acids or bases at elevated temperatures.Use glassware or reactors made of resistant materials (e.g., borosilicate glass, stainless steel).[8] Neutralize the sample after the stress study before analysis.

Experimental Protocols

Forced degradation studies are essential for understanding the stability of a compound. Below are general protocols for subjecting this compound to various stress conditions. The extent of degradation should ideally be between 5-20% for the development of a stability-indicating method.[5]

Acidic Degradation
  • Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Condition: Add an equal volume of 0.1 M hydrochloric acid.

  • Incubation: Store the solution at a controlled temperature (e.g., 60°C) and monitor for degradation over time (e.g., 2, 4, 8, 24 hours).[4]

  • Neutralization: Before analysis, neutralize the sample with an appropriate amount of 0.1 M sodium hydroxide.

  • Analysis: Analyze the sample using a validated stability-indicating HPLC or GC-MS method.

Basic Degradation
  • Preparation: Prepare a solution of this compound in a suitable solvent at a known concentration.

  • Stress Condition: Add an equal volume of 0.1 M sodium hydroxide.

  • Incubation: Store the solution at a controlled temperature (e.g., 60°C) and monitor for degradation over time.[4]

  • Neutralization: Before analysis, neutralize the sample with an appropriate amount of 0.1 M hydrochloric acid.

  • Analysis: Analyze the sample using a validated stability-indicating analytical method.

Oxidative Degradation
  • Preparation: Prepare a solution of this compound in a suitable solvent at a known concentration.

  • Stress Condition: Add an appropriate volume of 3% hydrogen peroxide.

  • Incubation: Store the solution at room temperature, protected from light, and monitor for degradation over time.[4]

  • Analysis: Analyze the sample using a validated stability-indicating analytical method.

Photolytic Degradation
  • Preparation: Prepare a solution of this compound in a suitable solvent at a known concentration. Also, expose the solid compound to light.

  • Stress Condition: Expose the solution and solid sample to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[5][9]

  • Control: Keep a control sample in the dark at the same temperature.

  • Analysis: Analyze the exposed and control samples at appropriate time intervals using a validated stability-indicating analytical method.

Thermal Degradation
  • Preparation: Place the solid this compound in a controlled temperature and humidity chamber.

  • Stress Condition: Expose the sample to a temperature higher than that used for accelerated stability testing (e.g., 70°C) for a defined period.[10]

  • Analysis: At regular intervals, withdraw samples, dissolve them in a suitable solvent, and analyze using a validated stability-indicating analytical method.

Visualizations

cluster_main Plausible Degradation Pathways parent This compound n_oxide N-Oxide Degradant parent->n_oxide Oxidation (e.g., H₂O₂, light) hydrolysis_prod Secondary Amine + Alcohol parent->hydrolysis_prod Hydrolysis (Strong Acid/Base)

Caption: Plausible degradation pathways for this compound.

cluster_workflow Forced Degradation Experimental Workflow start Start: Pure Compound stress Apply Stress Conditions (Acid, Base, Oxidative, Photolytic, Thermal) start->stress sampling Sample at Time Points stress->sampling analysis Analyze using Stability-Indicating Method (e.g., HPLC, GC-MS) sampling->analysis identification Identify & Quantify Degradation Products analysis->identification pathway Elucidate Degradation Pathway identification->pathway end End: Stability Profile pathway->end

Caption: General experimental workflow for a forced degradation study.

References

Technical Support Center: Purification of 1-(3-Chlorophenyl)-2-methylpropan-2-amine by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic purification of 1-(3-Chlorophenyl)-2-methylpropan-2-amine and similar aromatic amines.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying this compound using standard silica gel chromatography?

The primary challenge stems from the basic nature of the amine group. Silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface.[1][2] This acidity leads to strong acid-base interactions with the basic amine, which can cause several issues including:

  • Irreversible adsorption of the compound to the silica gel, leading to low recovery.[2]

  • Significant peak tailing, which reduces separation efficiency and purity of the collected fractions.[3][4][5]

  • Streaking on Thin Layer Chromatography (TLC) plates, making it difficult to determine an appropriate solvent system.[6][7]

  • Potential degradation of the compound on the acidic stationary phase.[2]

Q2: What is "peak tailing" and why is it so common with aromatic amines?

Peak tailing is a phenomenon where a chromatographic peak is not symmetrical, but rather has a trailing edge that is drawn out.[5] For amines like this compound, this is typically caused by secondary interactions between the basic amine and acidic silanol groups on the silica stationary phase.[4][5] These strong interactions delay the elution of a portion of the compound, resulting in a "tail".

Q3: What are the main alternatives to standard silica gel chromatography for purifying this amine?

Several alternatives can mitigate the issues encountered with standard silica gel:

  • Modified Silica Gel: Using an amine-functionalized silica can simplify the purification process.[1] These columns have a less acidic surface, which minimizes the problematic acid-base interactions.[8]

  • Alumina Chromatography: Basic or neutral alumina can be used as the stationary phase. Basic alumina is particularly well-suited for the separation of amines.[9]

  • Reversed-Phase Chromatography: This technique uses a non-polar stationary phase (like C18-silica) and a polar mobile phase. For basic compounds, using a mobile phase with a high pH (alkaline conditions) can lead to excellent separation and peak shape.[2] At a high pH, the amine is in its neutral, free-base form, making it more hydrophobic and better retained on the non-polar stationary phase.[2]

Q4: How do I choose between normal-phase and reversed-phase chromatography for my purification?

The choice depends on the polarity of your target compound and the impurities you need to remove.

  • Normal-Phase Chromatography is often the first choice due to the use of volatile organic solvents that are easily removed. However, for basic amines, it often requires modification, such as adding a small amount of a competing base like triethylamine (TEA) or ammonium hydroxide to the mobile phase to improve peak shape.[2][6][10]

  • Reversed-Phase Chromatography is highly effective for polar and ionizable compounds.[2] It is particularly advantageous for basic amines when run with a high pH mobile phase, which often results in sharper peaks and better separation compared to a modified normal-phase system.[2][11]

Q5: How can I effectively monitor the purification process?

Thin Layer Chromatography (TLC) is the most common method for monitoring the progress of your column chromatography. To get an accurate representation of how your compound will behave on a silica column, it is advisable to add a small amount of the same modifier (e.g., 0.1-1% triethylamine) to the TLC developing solvent that you plan to use in your column's mobile phase.[10] This helps to predict the retention factor (Rf) more accurately and mitigates streaking on the TLC plate.[7] For reversed-phase systems, reversed-phase TLC plates (e.g., C18-coated) should be used.

Troubleshooting Guide

Problem: My compound exhibits significant peak tailing during normal-phase chromatography on silica gel.

  • Cause: This is likely due to strong interactions between the basic amine and acidic silanol groups on the silica surface.[4][5]

  • Solution 1: Add a Mobile Phase Modifier. Incorporate a small amount of a competing base into your eluent. Common choices include 0.1-1% triethylamine (Et3N) or 0.1-2% ammonium hydroxide (NH4OH) in the mobile phase (e.g., in the methanol portion of a DCM/MeOH eluent).[6][10] This modifier will neutralize the active silanol sites, leading to a more symmetrical peak shape.

  • Solution 2: Pre-treat the Silica Gel. You can create a slurry of the silica gel with your mobile phase containing the amine modifier and let it stir for 15-20 minutes before packing the column.[10] This ensures the stationary phase is adequately neutralized before you load your sample.

  • Solution 3: Switch to a Different Stationary Phase. Consider using an amine-functionalized silica column or basic alumina, which are less acidic and more suitable for purifying basic compounds.[1][9]

Problem: My compound will not elute from the silica column, even with highly polar solvents like 100% ethyl acetate or 10% methanol in dichloromethane.

  • Cause: The amine is likely strongly and irreversibly adsorbed to the acidic silica gel.[2]

  • Solution: To elute the compound, you need a more competitive mobile phase. Prepare a solvent system containing a small percentage of ammonium hydroxide in methanol (e.g., a stock solution of 10% NH4OH in methanol) and use 1-10% of this stock solution in dichloromethane.[12] This highly polar and basic mixture should be effective at displacing the amine from the silica. For future purifications, consider using a less acidic stationary phase or reversed-phase chromatography.

Problem: In reversed-phase chromatography, my compound elutes very quickly near the solvent front.

  • Cause: Under acidic or neutral pH conditions, the amine is protonated and becomes highly polar, leading to poor retention on the non-polar stationary phase.[11]

  • Solution: Increase the pH of the mobile phase. According to the "2 pH rule," you should adjust the mobile phase pH to be at least two units above the pKa of your amine to ensure it is in its neutral, less polar form.[2] Adding a volatile base like triethylamine or ammonium hydroxide to a final concentration of 0.1% in both the water and organic solvent (e.g., acetonitrile or methanol) will increase retention and improve peak shape.[2]

Problem: My compound recovery is low after chromatography.

  • Cause 1: Irreversible Adsorption. As mentioned, your compound may be permanently stuck to an acidic stationary phase.

  • Solution 1: Use the strategies for eluting highly retained compounds mentioned above. If recovery is still low, a change in stationary phase is recommended for the next attempt.

  • Cause 2: Compound Instability. The compound may be degrading on the acidic silica gel.

  • Solution 2: Test for stability by dissolving a small amount of your compound in a solvent, spotting it on a TLC plate, and then adding a small amount of silica gel to the vial. After stirring for a few hours, run a new TLC spot next to the original. If a new spot appears or the original spot diminishes, your compound is likely unstable on silica.[12] In this case, use a less acidic stationary phase like deactivated silica, alumina, or switch to reversed-phase chromatography.

Problem: The separation between my target compound and an impurity is poor.

  • Cause: The chosen solvent system does not provide adequate selectivity for the two compounds.

  • Solution 1: Optimize the Mobile Phase. Systematically vary the solvent polarity. If using a two-solvent system (e.g., hexane/ethyl acetate), try small, incremental changes in the ratio. If that doesn't work, try a different solvent system altogether (e.g., dichloromethane/methanol). Sometimes, using a three-component mobile phase can improve separation.

  • Solution 2: Change the Stationary Phase. Different stationary phases offer different selectivities. If you are using silica, try alumina or a cyano- or diol-bonded phase.[13] Switching from normal-phase to reversed-phase (or vice versa) will drastically change the elution order and may provide the separation you need.

Experimental Protocols

Disclaimer: The following protocols are illustrative examples and may require optimization for your specific sample and impurity profile.

Protocol 1: Normal-Phase Flash Chromatography with Triethylamine Modifier
  • TLC Analysis: Develop a suitable solvent system using silica gel TLC plates. A good starting point for aromatic amines is a mixture of Hexane and Ethyl Acetate or Dichloromethane and Methanol. Add 0.5-1% triethylamine to the developing solvent to improve the spot shape. Aim for an Rf value of 0.2-0.4 for the target compound.

  • Column Packing (Slurry Method):

    • Select a column of appropriate size.

    • Place a small plug of cotton or glass wool at the bottom and add a thin layer of sand.[14]

    • In a beaker, create a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 Hexane:EtOAc with 0.5% Et3N).[14]

    • Pour the slurry into the column and use gentle tapping or air pressure to pack the bed evenly.[14] Add a layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve the crude compound in a minimal amount of a suitable solvent (like dichloromethane).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the initial mobile phase, collecting fractions.

    • Gradually increase the polarity of the mobile phase (gradient elution) as required to elute the target compound.

    • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Work-up: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and should be removed during this process.

Protocol 2: Reversed-Phase Flash Chromatography
  • Method Development: Use C18-functionalized TLC plates to find a suitable mobile phase. A common system is a mixture of water and either methanol or acetonitrile. Add 0.1% of a base (e.g., triethylamine or ammonium hydroxide) to both the water and organic solvent to maintain a high pH.

  • Column Packing:

    • Reversed-phase columns are often purchased pre-packed.

    • Equilibrate the column by flushing it with several column volumes of the initial mobile phase (e.g., 90:10 Water:Acetonitrile + 0.1% NH4OH).

  • Sample Loading:

    • Dissolve the crude sample in a solvent that is weak (highly polar) for the reversed-phase system, such as a small amount of the initial mobile phase or DMSO. This ensures the compound binds to the top of the column in a narrow band.

  • Elution and Fraction Collection:

    • Begin elution with the initial, highly aqueous mobile phase.

    • Gradually decrease the polarity (increase the percentage of organic solvent) to elute the compound.

    • Collect fractions and monitor by reversed-phase TLC.

  • Work-up: Combine the pure fractions. Removing water from the collected fractions often requires lyophilization (freeze-drying) or extraction into an organic solvent after removing the volatile organic portion of the mobile phase.

Data Presentation

Table 1: Example Parameters for Normal-Phase Chromatography
ParameterValue / ConditionRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for normal-phase chromatography.
Mobile Phase Hexane / Ethyl Acetate with 0.5% TriethylamineA common solvent system. Triethylamine is added to prevent peak tailing of the basic amine.[10]
Elution Mode Gradient: 2% to 30% Ethyl AcetateStarts with low polarity to elute non-polar impurities, then increases to elute the target compound.
Sample Load 1-5% of silica gel weightA typical loading capacity for good separation.
Detection UV at 254 nm / TLC with stainAromatic ring allows for UV detection. TLC is used to analyze fractions.
Table 2: Example Parameters for Reversed-Phase Chromatography
ParameterValue / ConditionRationale
Stationary Phase C18-bonded SilicaStandard choice for reversed-phase chromatography.
Mobile Phase Water / Acetonitrile with 0.1% Ammonium HydroxideHigh pH keeps the amine in its neutral, more retentive form, improving peak shape.[2][6]
Elution Mode Gradient: 10% to 70% AcetonitrileStarts with high polarity to retain the compound, then decreases polarity to elute it.
Sample Load 0.5-2% of stationary phase weightGenerally lower loading capacity than normal-phase.
Detection UV at 254 nm / RP-TLCUV detection is suitable. Reversed-phase TLC is used for fraction analysis.

Visualizations

G cluster_prep Preparation cluster_column Chromatography cluster_analysis Analysis & Isolation crude Crude Amine Sample tlc TLC Method Development (with amine modifier) crude->tlc Test solvent systems pack Pack Column (Silica + Et3N or C18) tlc->pack load Load Sample (Wet or Dry Loading) pack->load elute Elute with Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions via TLC collect->analyze combine Combine Pure Fractions analyze->combine evap Evaporate Solvents combine->evap pure Pure Amine Product evap->pure

Caption: Experimental workflow for the purification of this compound.

G cluster_solutions cluster_checks start Peak Tailing Observed? is_normal_phase Using Normal Phase (Silica)? start->is_normal_phase Yes fail Consider Alternative Purification Method start->fail No (Check other issues: overload, column void) add_mod Add 0.1-1% Et3N or NH4OH to Mobile Phase tried_mod Already Using Modifier? add_mod->tried_mod change_sp Switch to Amine-Functionalized Silica or Basic Alumina success Problem Solved change_sp->success use_rp Use Reversed-Phase with High pH Mobile Phase use_rp->success is_normal_phase->add_mod Yes is_normal_phase->use_rp No tried_mod->change_sp Yes tried_mod->success No

Caption: Troubleshooting decision tree for addressing peak tailing issues with amine compounds.

References

Overcoming challenges in the synthesis of 1-(3-Chlorophenyl)-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of 1-(3-Chlorophenyl)-2-methylpropan-2-amine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions.

Problem ID Issue Potential Cause(s) Recommended Solution(s)
SYN-001 Low to no product yield in reductive amination. 1. Inactive or degraded reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃).2. Incomplete imine formation prior to reduction.3. Suboptimal reaction pH for imine formation and reduction.4. Presence of water in the reaction mixture when using moisture-sensitive reagents.1. Use a fresh, unopened container of the reducing agent. Test the activity of the reducing agent on a known substrate.2. Monitor imine formation by TLC or ¹H NMR before adding the reducing agent. Consider extending the reaction time for imine formation.3. Adjust the pH to the optimal range for the specific reducing agent (typically slightly acidic for NaBH₃CN).4. Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.
SYN-002 Formation of significant side products. 1. Over-reduction of the starting material or product.2. Dimerization or polymerization of the starting aldehyde/ketone.3. Competing side reactions due to incorrect temperature control.1. Use a milder reducing agent or control the stoichiometry of the reducing agent carefully.2. Add the aldehyde/ketone slowly to the reaction mixture. Maintain a lower reaction temperature.3. Maintain the recommended reaction temperature using a controlled temperature bath.
PUR-001 Difficulty in purifying the final product. 1. Co-elution of the product with starting materials or by-products during column chromatography.2. Formation of a stable emulsion during aqueous work-up.3. The product is an oil and does not crystallize easily.1. Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel).2. Add brine to the aqueous layer to break the emulsion. Filter the mixture through a pad of Celite.3. Attempt to form a salt (e.g., hydrochloride salt) of the amine, which is often crystalline and easier to purify.
PUR-002 Product appears as a yellow or brown oil after purification. 1. Presence of residual colored impurities.2. Decomposition of the product during purification (e.g., on silica gel).1. Treat the crude product with activated charcoal before final purification.2. Use a less acidic stationary phase for chromatography or consider alternative purification methods like distillation under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most common synthetic route is the reductive amination of 1-(3-chlorophenyl)-2-methylpropan-2-one. This involves the reaction of the ketone with an amine source (like ammonia or a protected amine) to form an intermediate imine, which is then reduced to the target amine. Alternative routes may involve the reaction of a Grignard reagent (e.g., 3-chlorophenylmagnesium bromide) with a suitable electrophile followed by functional group transformations.

Q2: How can I monitor the progress of the reductive amination reaction?

A2: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable eluent system should be chosen to achieve good separation between the starting ketone, the intermediate imine (if stable enough to be observed), and the final amine product. Staining with ninhydrin can be used to visualize the amine product. Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) can provide more quantitative information on the conversion.

Q3: What is the best method to purify the final amine product?

A3: Purification is typically achieved through column chromatography on silica gel. However, amines can sometimes interact strongly with the acidic silica gel, leading to tailing and potential decomposition. In such cases, the silica gel can be pre-treated with a small amount of triethylamine in the eluent. Alternatively, purification via formation of the hydrochloride salt is a highly effective method. The salt can often be recrystallized to a high purity.

Q4: I am observing an unexpected peak in my NMR spectrum. What could it be?

A4: An unexpected peak could be due to several reasons. Common by-products in reductive amination include the corresponding alcohol from the reduction of the starting ketone. If an excess of the reducing agent is used, over-reduction of the aromatic ring can occur, although this is less common with milder reagents. It is also possible that unreacted starting materials are present. A detailed analysis of the NMR shifts and coupling constants, along with 2D NMR techniques (like COSY and HSQC), can help in identifying the structure of the impurity.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

Materials:

  • 1-(3-Chlorophenyl)-2-methylpropan-2-one

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (anhydrous)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 1-(3-chlorophenyl)-2-methylpropan-2-one (1.0 eq) in anhydrous methanol, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by the slow addition of 1 M HCl until the pH is ~2.

  • Stir for 1 hour, then basify the mixture with 1 M NaOH to a pH of ~10.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the pure amine.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_reduction Reduction cluster_workup Work-up & Purification ketone 1-(3-Chlorophenyl)-2- methylpropan-2-one mix1 Stir at RT, 30 min ketone->mix1 nh4oac Ammonium Acetate nh4oac->mix1 methanol Anhydrous Methanol methanol->mix1 cool Ice Bath mix1->cool Cool to 0°C stir_rt Stir at Room Temp cool->stir_rt Warm to RT, stir 24h nabh3cn NaBH3CN nabh3cn->cool Add portion-wise quench Add 1M HCl stir_rt->quench Quench basify Add 1M NaOH quench->basify Basify extract Diethyl Ether basify->extract Extract dry MgSO4, Evaporate extract->dry Dry & Concentrate purify Column Chromatography dry->purify Purify product 1-(3-Chlorophenyl)-2- methylpropan-2-amine purify->product Final Product

Caption: Reductive amination workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield? reagent Inactive Reducing Agent start->reagent Yes imine Incomplete Imine Formation start->imine Yes ph Suboptimal pH start->ph Yes success Proceed to Purification start->success No fresh_reagent Use Fresh Reagent reagent->fresh_reagent monitor_imine Monitor Imine Formation (TLC/NMR) imine->monitor_imine adjust_ph Optimize Reaction pH ph->adjust_ph

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

Improving the yield of 1-(3-Chlorophenyl)-2-methylpropan-2-amine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

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1-(3-Chlorophenyl)-2-methylpropan-2-amine solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of 1-(3-Chlorophenyl)-2-methylpropan-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical and chemical properties of this compound?

A1: this compound is a solid compound. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₄ClN[1]
Molecular Weight 183.68 g/mol [1]
Appearance Solid
Predicted logP (XLogP3) 2.8[1]

Q2: What does the predicted logP value of 2.8 suggest about the solubility of this compound?

A2: A predicted octanol-water partition coefficient (XLogP3) of 2.8 indicates that the compound is moderately lipophilic ("fat-loving") and is likely to have low solubility in aqueous solutions.[1] Compounds with logP values in this range often require formulation strategies to improve their aqueous solubility for in vitro and in vivo studies.

Q3: How does the chemical structure of this compound influence its solubility?

A3: The structure of this compound contains both hydrophobic and hydrophilic moieties that influence its solubility. The chlorophenyl ring and the methylpropane backbone are hydrophobic, contributing to poor water solubility. The primary amine group (-NH₂) is hydrophilic and can engage in hydrogen bonding with water molecules, which contributes to some degree of aqueous solubility.[2] As an amine, its solubility in aqueous media is expected to be pH-dependent.[2]

Q4: In which types of solvents is this compound likely to be more soluble?

A4: Based on its chemical structure and the general solubility of similar compounds like phenethylamine, this compound is expected to be more soluble in organic solvents, particularly polar organic solvents, than in water.[2][3] Suitable organic solvents may include ethanol, methanol, and dimethyl sulfoxide (DMSO).

Troubleshooting Guide for Solubility Issues

This guide addresses common problems encountered when working with this compound in solution.

Issue Potential Cause Recommended Solution
Compound precipitates out of aqueous buffer. The concentration of the compound exceeds its solubility limit at the given pH and temperature. The buffer's pH may not be optimal for maintaining the solubility of the amine.1. pH Adjustment: Since the compound is a primary amine, its solubility can be significantly increased in acidic conditions where it forms a more soluble protonated salt. Try lowering the pH of the buffer. 2. Use of Co-solvents: Add a water-miscible organic co-solvent such as ethanol, DMSO, or polyethylene glycol (PEG) to the aqueous buffer to increase the overall solvent polarity and solvating power.[4] 3. Temperature Control: Gently warming the solution may increase solubility, but be cautious of potential compound degradation at elevated temperatures.
Inconsistent results in biological assays. Poor solubility can lead to inaccurate concentrations and variable results. The compound may be precipitating in the assay medium.1. Prepare a Concentrated Stock Solution: Dissolve the compound in an appropriate organic solvent (e.g., DMSO) at a high concentration. Then, dilute the stock solution into the aqueous assay medium, ensuring the final concentration of the organic solvent is low enough to not affect the biological system. 2. Solubility Enhancement Techniques: Consider using formulation strategies such as cyclodextrin complexation or creating a solid dispersion to improve aqueous solubility.[5]
Difficulty dissolving the compound in any solvent. The compound may have high crystal lattice energy, making it difficult to dissolve. The solvent may not be appropriate for the compound.1. Solvent Screening: Test a range of solvents with varying polarities to find the most suitable one. 2. Particle Size Reduction: Micronization or nanosizing can increase the surface area of the solid, which can improve the dissolution rate.[4] 3. Salt Formation: Converting the free base to a salt form (e.g., hydrochloride salt) can significantly improve aqueous solubility.[6]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility by Shake-Flask Method

This protocol outlines a standard method for determining the aqueous solubility of this compound.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Additional buffers at various pH values (e.g., pH 2, 5, 9)

  • Shaker or rotator

  • Centrifuge

  • HPLC system with a suitable column and detector

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a known volume of the desired aqueous buffer in a sealed container.

  • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

  • After equilibration, centrifuge the suspension to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant.

  • Dilute the supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC method.

  • The measured concentration represents the solubility of the compound under the tested conditions.

Protocol 2: Improving Solubility using a Co-solvent System

This protocol describes how to prepare a solution of this compound using a co-solvent.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.

  • Add a small volume of DMSO to dissolve the compound completely. Vortex if necessary. This will be your concentrated stock solution.

  • To prepare your working solution, add the desired volume of the stock solution to your aqueous buffer. It is crucial to add the stock solution to the buffer and not the other way around to avoid precipitation.

  • Vortex the working solution immediately after adding the stock solution to ensure proper mixing.

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to increase the ratio of co-solvent or decrease the final concentration of the compound.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Solubility Issue with This compound check_solvent Is the solvent aqueous? start->check_solvent is_precipitate Is there precipitation? check_solvent->is_precipitate Yes check_organic_solvent Is the solvent organic? check_solvent->check_organic_solvent No ph_adjustment Adjust pH to acidic range is_precipitate->ph_adjustment Yes end_soluble Solution is homogeneous is_precipitate->end_soluble No use_cosolvent Add a co-solvent (e.g., DMSO, Ethanol) ph_adjustment->use_cosolvent use_cosolvent->end_soluble try_different_organic Try a different organic solvent with appropriate polarity check_organic_solvent->try_different_organic Yes particle_size_reduction Consider particle size reduction (micronization/nanosizing) check_organic_solvent->particle_size_reduction No/Still issues try_different_organic->end_soluble salt_formation Consider salt formation particle_size_reduction->salt_formation salt_formation->end_soluble

Caption: A troubleshooting workflow for addressing solubility issues.

Solubility_Enhancement_Strategies cluster_physical Physical Modifications cluster_chemical Chemical Modifications cluster_formulation Formulation Approaches main_compound Poorly Soluble This compound particle_size Particle Size Reduction (Micronization, Nanosizing) main_compound->particle_size solid_dispersion Solid Dispersions (Amorphous Form) main_compound->solid_dispersion salt_formation Salt Formation (e.g., Hydrochloride Salt) main_compound->salt_formation ph_adjustment pH Adjustment main_compound->ph_adjustment cosolvents Co-solvents main_compound->cosolvents cyclodextrins Cyclodextrin Complexation main_compound->cyclodextrins

Caption: Strategies for enhancing the solubility of the target compound.

References

Handling and storage of 1-(3-Chlorophenyl)-2-methylpropan-2-amine in the lab

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 1-(3-Chlorophenyl)-2-methylpropan-2-amine

Disclaimer: The following guide provides general advice on the handling and storage of this compound based on available safety data for structurally similar compounds and general principles for handling aromatic amines and chlorinated compounds. Specific properties and hazards can vary, and users must consult the Safety Data Sheet (SDS) provided by their supplier and conduct a thorough, site-specific risk assessment before commencing any work.

This technical support guide is intended for researchers, scientists, and drug development professionals. It offers troubleshooting advice and answers to frequently asked questions regarding the laboratory use of this compound.

Physicochemical Properties

Below is a summary of the known quantitative data for this compound and its isomers.

PropertyValueSource
Molecular FormulaC₁₀H₁₄ClN[1][2]
Molecular Weight183.68 g/mol [1][2]
AppearanceSolid
InChI KeyYOMVZWQZGFLTFA-UHFFFAOYSA-N

Frequently Asked Questions (FAQs)

Q1: How should this compound be stored?

A1: It should be stored in a tightly closed container in a dry and well-ventilated place.[3] Opened containers must be carefully resealed and kept upright to prevent leakage.[3] It is also recommended to keep the compound away from incompatible materials such as strong oxidizing agents and strong acids.[4]

Q2: What are the primary hazards associated with this compound?

A2: Based on data for similar compounds, this compound may be harmful if swallowed, cause skin irritation, and serious eye irritation.[5][6] It may also cause respiratory irritation.[5] In case of fire, hazardous decomposition products can include carbon monoxide, nitrogen oxides, and hydrogen chloride.[3]

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: Always wear appropriate protective clothing, including chemical-resistant gloves and a lab coat.[7] Use protective eyeglasses or chemical safety goggles.[7] If there is a risk of inhalation of vapor or dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4] Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[8]

Q4: What should I do in case of accidental exposure?

A4:

  • Skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3]

  • Eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[3]

  • Inhalation: Move the individual to fresh air. If symptoms persist, seek medical attention.[3]

  • Ingestion: Wash out the mouth with water and seek immediate medical attention. Do not induce vomiting.[3] In all cases of exposure, consult a physician and show them the Safety Data Sheet.[3]

Q5: How should I dispose of waste containing this compound?

A5: Dispose of contaminated material as waste according to local, regional, and national regulations.[7] Do not allow the chemical to be released into the environment.[3] Spills should be swept or vacuumed up and collected in a suitable container for disposal.[3]

Troubleshooting Guide

Q1: My compound has developed a slight color. Is it still usable?

A1: Aromatic amines can be susceptible to oxidation, which may cause a color change (often to a yellow or brownish hue). This does not necessarily mean the compound is unusable for all applications, but it does indicate potential degradation. The presence of impurities could affect sensitive experiments. Consider purifying the material if a high degree of purity is required. For less sensitive applications, it may still be acceptable.

Q2: I'm observing foaming in my reaction mixture. What could be the cause?

A2: Foaming in amine solutions can be caused by contaminants that lower the surface tension, such as hydrocarbons, or by suspended microscopic solids that increase viscosity.[9] Amine degradation products can also contribute to foaming.[9] Ensure your glassware is scrupulously clean and your starting materials and solvents are pure.

Q3: My reaction is giving unexpected byproducts. What could be the issue?

A3: Aromatic amines can undergo various side reactions. For instance, reactions involving nitrous acid (which can be formed in situ from nitrites and acid) are sensitive to temperature; diazonium salts, which may form, are typically unstable above 5 °C.[10] Uncontrolled temperatures can lead to decomposition and a different product profile.[10] Also, consider the possibility of reactions with the chloro-substituent on the aromatic ring, which is a common feature of haloarenes.[11]

Q4: How can I confirm the identity and purity of my compound if I suspect degradation?

A4: Several analytical techniques can be used. The presence of a primary aromatic amine can be qualitatively checked using tests like the Azo Dye Test, which produces a characteristic orange-red dye.[12][13][14] For a quantitative assessment of purity and to identify degradation products, techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Visual Guides

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling & Experiment cluster_cleanup Cleanup & Disposal prep_sds Review SDS & Risk Assessment prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_setup Prepare Well-Ventilated Workspace prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh Proceed to experiment handle_dissolve Dissolve/React handle_weigh->handle_dissolve handle_monitor Monitor Reaction handle_dissolve->handle_monitor cleanup_quench Quench Reaction (if needed) handle_monitor->cleanup_quench Reaction complete cleanup_waste Segregate Waste cleanup_quench->cleanup_waste cleanup_dispose Dispose via Approved Channels cleanup_waste->cleanup_dispose cleanup_decon Decontaminate Glassware & Surfaces cleanup_dispose->cleanup_decon

Caption: General laboratory workflow for handling chemical compounds.

Troubleshooting Logic

G start Unexpected Experimental Result check_purity Is starting material pure? start->check_purity check_conditions Were reaction conditions correct? (Temp, Atmosphere, etc.) check_purity->check_conditions Yes purify Purify compound (e.g., recrystallization, chromatography) check_purity->purify No check_reagents Are other reagents stable/pure? check_conditions->check_reagents Yes adjust_conditions Adjust and control conditions precisely check_conditions->adjust_conditions No verify_reagents Verify purity/activity of other reagents check_reagents->verify_reagents No consult Consult literature for known side reactions check_reagents->consult Yes rerun_purity Re-run experiment with purified material purify->rerun_purity rerun_conditions Re-run experiment with adjusted conditions adjust_conditions->rerun_conditions rerun_reagents Re-run experiment with verified reagents verify_reagents->rerun_reagents

Caption: Decision tree for troubleshooting unexpected experimental outcomes.

References

Optimization of reaction conditions for 1-(3-Chlorophenyl)-2-methylpropan-2-amine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(3-Chlorophenyl)-2-methylpropan-2-amine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common synthetic routes: Reductive Amination and the Leuckart Reaction.

Reductive Amination Troubleshooting

Reductive amination is a primary method for synthesizing the target compound, typically proceeding via the reaction of a ketone precursor with an amine source in the presence of a reducing agent.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete imine formation. 2. Inactive reducing agent. 3. Steric hindrance around the ketone.1. Add a dehydrating agent (e.g., molecular sieves, Ti(OiPr)₄) to drive the imine formation equilibrium. 2. Use a fresh batch of reducing agent. Consider alternative reducing agents such as sodium triacetoxyborohydride (STAB), which is often more effective for sterically hindered ketones. 3. Increase reaction temperature and/or time. Explore the use of a more potent catalyst system.
Presence of Imine Impurity in Product 1. Incomplete reduction of the imine intermediate. 2. Insufficient amount of reducing agent.1. Increase the reaction time or temperature for the reduction step. 2. Add the reducing agent in portions to maintain its concentration. Increase the molar excess of the reducing agent.
Formation of Alcohol Byproduct The reducing agent is reducing the starting ketone before imine formation.Use a milder or more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or STAB, which are less likely to reduce the ketone under neutral or slightly acidic conditions.
Over-alkylation (Formation of Secondary/Tertiary Amines) The newly formed primary amine reacts with the starting ketone.This is less common when synthesizing a primary amine from ammonia or an ammonium salt but can occur. Use a large excess of the nitrogen source (e.g., ammonium formate).
Leuckart Reaction Troubleshooting

The Leuckart reaction offers a classic, one-pot method for reductive amination using formic acid or its derivatives as both the reducing agent and the nitrogen source.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. High reaction temperatures leading to decomposition. 2. Incomplete reaction.1. Carefully control the reaction temperature; avoid excessive heating. 2. Increase the reaction time. Ensure an adequate excess of the Leuckart reagent (ammonium formate or formamide/formic acid).
Formation of N-formylated Byproduct The primary amine product reacts with formic acid present in the reaction mixture.After the initial reaction, ensure complete hydrolysis of the formyl amide by heating with a strong acid (e.g., HCl).
Reaction Stalls or is Sluggish Insufficient temperature to drive the reaction.The Leuckart reaction typically requires high temperatures (120-185 °C). Ensure the reaction setup can safely maintain the required temperature.
Complex Mixture of Products Side reactions such as aldol condensations or polymerization at high temperatures.Lower the reaction temperature if possible, or consider a stepwise reductive amination as an alternative route.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

The most direct precursor is 1-(3-chlorophenyl)-2-methylpropan-2-one. An alternative starting material is 1-chloro-3-(2-methyl-1-propen-1-yl)benzene, which can be converted to the target amine via a hydroamination reaction.

Q2: Which reducing agent is best for the reductive amination of 1-(3-chlorophenyl)-2-methylpropan-2-one?

For sterically hindered ketones like this, sodium triacetoxyborohydride (STAB) is often a good choice due to its mildness and selectivity for the iminium ion over the ketone. Sodium cyanoborohydride (NaBH₃CN) is also effective. Standard sodium borohydride (NaBH₄) may require more forcing conditions and can lead to the formation of the corresponding alcohol as a byproduct.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a convenient method. Use a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of triethylamine to prevent streaking of the amine). Staining with ninhydrin can help visualize the primary amine product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to monitor the disappearance of starting material and the appearance of the product.

Q4: What is a common work-up procedure for isolating the amine product?

A typical work-up involves quenching the reaction with water or a basic solution (e.g., NaOH) to neutralize any remaining acid and to deprotonate the amine. The product is then extracted into an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

Q5: I'm having trouble separating my amine product from the unreacted starting material and byproducts. What purification methods are recommended?

Acid-base extraction can be effective. Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the free amine re-extracted into an organic solvent. For more challenging separations, column chromatography on silica gel may be necessary. It is often beneficial to add a small amount of a basic modifier (e.g., triethylamine) to the eluent to prevent the amine from streaking on the silica gel.

Data Presentation

The following tables summarize how different reaction parameters can influence the yield of reductive amination reactions, based on general principles and data from related syntheses.

Table 1: Effect of Reducing Agent on Yield

Reducing AgentTypical Reaction ConditionsGeneral Yield RangeNotes
Sodium Borohydride (NaBH₄)MeOH, rt to reflux40-70%Can reduce the starting ketone, leading to alcohol byproduct.
Sodium Cyanoborohydride (NaBH₃CN)MeOH, pH 6-760-85%More selective for the iminium ion. Toxic cyanide byproducts.
Sodium Triacetoxyborohydride (STAB)DCE or THF, rt70-95%Mild and highly selective. Good for sterically hindered ketones.
H₂/Pd-CEtOH, rt, 1-5 bar H₂50-90%Catalytic hydrogenation. Can be sensitive to functional groups.

Table 2: Influence of Solvent on Reductive Amination Yield

SolventGeneral ObservationsPotential Issues
Methanol (MeOH)Commonly used, good solubility for many reagents.Can react with some reducing agents.
Dichloromethane (DCM) / 1,2-Dichloroethane (DCE)Aprotic, good for reactions with STAB.Chlorinated solvents are less environmentally friendly.
Tetrahydrofuran (THF)Aprotic, good general-purpose solvent.Can form peroxides.
Acetonitrile (MeCN)Polar aprotic solvent.Can be reactive in some cases.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is adapted from general procedures for the reductive amination of ketones.

  • Imine Formation: To a solution of 1-(3-chlorophenyl)-2-methylpropan-2-one (1.0 eq) in 1,2-dichloroethane (DCE), add ammonium acetate (5-10 eq). Stir the mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by TLC or GC-MS.

  • Reduction: To the mixture from step 1, add sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) portion-wise over 30 minutes. Stir the reaction at room temperature for 12-24 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCE. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes containing 1% triethylamine) or by crystallization from a suitable solvent system.

Protocol 2: Leuckart Reaction

This is a general procedure for the Leuckart reaction and should be optimized for the specific substrate.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a thermometer, place ammonium formate (5-7 eq) and 1-(3-chlorophenyl)-2-methylpropan-2-one (1.0 eq).

  • Reaction: Heat the mixture to 160-180 °C and maintain this temperature for 4-8 hours. The reaction should be monitored by TLC or GC-MS.

  • Hydrolysis: Cool the reaction mixture and add concentrated hydrochloric acid (5 eq). Heat the mixture to reflux for 4-6 hours to hydrolyze the intermediate formamide.

  • Work-up and Purification: After cooling, make the solution basic with a concentrated NaOH solution. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude amine can be purified by distillation under reduced pressure or by column chromatography.

Visualizations

experimental_workflow cluster_reductive_amination Reductive Amination Pathway cluster_leuckart_reaction Leuckart Reaction Pathway ketone 1-(3-chlorophenyl)- 2-methylpropan-2-one imine Imine Intermediate ketone->imine DCE amine_source Ammonium Acetate amine_source->imine product_ra 1-(3-Chlorophenyl)- 2-methylpropan-2-amine imine->product_ra stab Sodium Triacetoxyborohydride (STAB) stab->product_ra Reduction ketone_l 1-(3-chlorophenyl)- 2-methylpropan-2-one formamide_intermediate Formamide Intermediate ketone_l->formamide_intermediate Heat (160-180°C) ammonium_formate Ammonium Formate ammonium_formate->formamide_intermediate product_l 1-(3-Chlorophenyl)- 2-methylpropan-2-amine formamide_intermediate->product_l hydrolysis Acid Hydrolysis (HCl) hydrolysis->product_l troubleshooting_logic start Reaction Issue (e.g., Low Yield) check_sm Check Starting Materials Purity start->check_sm check_reagents Verify Reagent Activity start->check_reagents optimize_temp Optimize Reaction Temperature check_sm->optimize_temp check_reagents->optimize_temp optimize_time Optimize Reaction Time optimize_temp->optimize_time change_reductant Change Reducing Agent/Catalyst optimize_time->change_reductant purification_issue Investigate Purification Strategy change_reductant->purification_issue success Improved Yield/ Purity purification_issue->success

Thermal degradation products of 1-(3-Chlorophenyl)-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(3-Chlorophenyl)-2-methylpropan-2-amine, a compound structurally related to substituted amphetamines. The information provided is intended to assist in predicting and identifying its thermal degradation products and in troubleshooting analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its thermal stability a concern?

This compound is a designer drug, and like many psychoactive substances, it can be subjected to high temperatures during illicit synthesis, storage, or consumption (e.g., smoking). Understanding its thermal degradation is crucial for forensic analysis, as the byproducts formed can provide insights into the substance's history and potential toxicological effects. The analysis of such compounds presents challenges due to the constant emergence of new designer drugs with slight chemical modifications.[1][2]

Q2: What are the likely thermal degradation products of this compound?

Potential Thermal Degradation Products:

Compound Name Molecular Formula Key Mass Spectral Fragments (m/z) Notes
3-Chloro-alpha-methylstyreneC9H9Cl152, 117, 91Formation via elimination of the amine group.
3-ChlorotolueneC7H7Cl126, 91Cleavage of the propan-2-amine side chain.
2-Methyl-2-nitropropaneC4H9NO2103, 88, 41If degradation occurs in the presence of nitrogen oxides.
3-ChlorobenzaldehydeC7H5ClO140, 139, 111Oxidation product if air is present during heating.
Amphetamine/Methamphetamine Analogs-VariableDemethylation and methylation reactions have been observed in the pyrolysis of methamphetamine.[3]

Q3: What analytical techniques are most suitable for identifying these degradation products?

Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended technique for identifying and quantifying volatile and semi-volatile thermal degradation products.[3][4] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed, particularly for less volatile or more polar degradation products.[4]

Troubleshooting Guide for Experimental Analysis

This guide focuses on common issues encountered during the GC-MS analysis of thermal degradation products.

Problem Potential Causes Solutions
No or very small peaks - Sample concentration is too low.- Syringe is blocked or malfunctioning.- Incorrect inlet temperature (too low).- Column is broken or improperly installed.[5]- Concentrate the sample or inject a larger volume.- Clean or replace the syringe.- Increase the inlet temperature to ensure volatilization.- Check column installation and perform a leak check.[5]
Peak tailing - Active sites in the liner or column.- Sample overload.- Contaminated sample.[6]- Use a deactivated liner and/or trim the column inlet.- Dilute the sample.- Re-prepare the sample, ensuring it is free of particulates.
Baseline noise or drift - Contaminated carrier gas or inlet.- Column bleed.- Detector instability.[6]- Replace the gas filters and clean the inlet.- Condition the column at a high temperature.- Check detector parameters and ensure it is clean.
Poor peak resolution - Inappropriate temperature program.- Incorrect carrier gas flow rate.- Column is overloaded or degraded.[7]- Optimize the oven temperature ramp rate.- Verify and adjust the carrier gas flow.- Use a more dilute sample or replace the column.[7]
Ghost peaks - Carryover from a previous injection.- Contaminated syringe or rinse solvent.- Bake out the column and inlet.- Replace the rinse solvent and clean the syringe.

Experimental Protocols

Protocol: Thermal Degradation Study using Pyrolysis-GC-MS

This protocol outlines a general procedure for the analysis of thermal degradation products.

  • Sample Preparation:

    • Accurately weigh 1-2 mg of this compound into a quartz pyrolysis tube.

    • Purge the tube with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can cause oxidative degradation.

    • Seal the tube.

  • Pyrolysis:

    • Use a dedicated pyrolyzer unit coupled to the GC inlet.

    • Set the pyrolysis temperature. A stepped temperature profile (e.g., 300°C, 400°C, 500°C) can provide information on the temperature dependence of degradation.

    • Heat the sample for a defined period (e.g., 10-20 seconds).

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Inlet: Split/splitless injector, 250°C.

      • Carrier Gas: Helium, constant flow of 1.0 mL/min.

      • Oven Program: 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold for 5 min.

      • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.

    • Mass Spectrometer (MS) Conditions:

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Mass Range: 40-550 amu.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Identify peaks in the total ion chromatogram.

    • Compare the mass spectra of the degradation products with a reference library (e.g., NIST).

    • Propose structures for unknown compounds based on their fragmentation patterns.

Visualizations

Thermal_Degradation_Pathway This compound This compound 3-Chloro-alpha-methylstyrene 3-Chloro-alpha-methylstyrene This compound->3-Chloro-alpha-methylstyrene Elimination 3-Chlorotoluene 3-Chlorotoluene This compound->3-Chlorotoluene Side-chain Cleavage Amine Fragment Amine Fragment This compound->Amine Fragment 3-Chlorobenzaldehyde 3-Chlorobenzaldehyde 3-Chlorotoluene->3-Chlorobenzaldehyde Oxidation (if O2 present) 2-Methyl-2-nitropropane 2-Methyl-2-nitropropane Amine Fragment->2-Methyl-2-nitropropane Oxidation (if O2 present)

Caption: Proposed thermal degradation pathway for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Weigh Sample Weigh Sample Purge with Inert Gas Purge with Inert Gas Weigh Sample->Purge with Inert Gas Seal Tube Seal Tube Purge with Inert Gas->Seal Tube Pyrolysis Pyrolysis Seal Tube->Pyrolysis GC Separation GC Separation Pyrolysis->GC Separation MS Detection MS Detection GC Separation->MS Detection Peak Identification Peak Identification MS Detection->Peak Identification Library Search Library Search Peak Identification->Library Search Structure Elucidation Structure Elucidation Library Search->Structure Elucidation

Caption: Experimental workflow for a thermal degradation study.

Troubleshooting_Logic Good Peaks? Good Peaks? No/Small Peaks No/Small Peaks Good Peaks?->No/Small Peaks No Tailing Peaks Tailing Peaks Good Peaks?->Tailing Peaks No Poor Resolution Poor Resolution Good Peaks?->Poor Resolution No Check Sample Concentration Check Sample Concentration No/Small Peaks->Check Sample Concentration Check for Active Sites Check for Active Sites Tailing Peaks->Check for Active Sites Optimize Temp Program Optimize Temp Program Poor Resolution->Optimize Temp Program

Caption: Logical flow for troubleshooting common GC-MS issues.

References

Technical Support Center: Oxidative Degradation of Amine-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the oxidative degradation of amine-based compounds.

Frequently Asked Questions (FAQs)

Q1: My amine-containing compound is degrading unexpectedly. What are the common causes of oxidative degradation?

A1: Unexpected degradation of amine-based compounds is often multifactorial. The primary culprits for oxidative degradation include exposure to atmospheric oxygen, the presence of catalytic metal ions, elevated temperatures, and exposure to light.[1][2]

  • Presence of Oxygen: Autoxidation, a reaction with ground-state elemental oxygen, is a major degradation pathway for many drugs.[3] This process can be initiated by trace impurities and is accelerated by factors like heat and light.

  • Transition Metal Ions: Trace amounts of metal ions (e.g., Fe²⁺, Cu²⁺, Cr³⁺, Ni²⁺) can act as powerful catalysts for oxidation.[1][4][5][6] They can facilitate the formation of reactive oxygen species or participate directly in redox reactions with the amine.[4][7]

  • Temperature: Higher temperatures increase reaction rates, accelerating both thermal and oxidative degradation pathways.[1][8][9]

  • pH: The pH of a solution can influence the susceptibility of an amine to oxidation. For some amines, non-ionized forms are more vulnerable to oxidation.[2] Therefore, maintaining an appropriate pH is crucial for stability.[2][10][11]

  • Light Exposure (Photolysis): UV or visible light can provide the energy to initiate photo-oxidative reactions, generating radical species that attack the amine functional group.[8][12]

  • Excipient Impurities: Reactive impurities within pharmaceutical excipients, such as peroxides, can directly initiate the oxidation of a drug substance.[2][13]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12, bgcolor="#FFFFFF", label="Troubleshooting Workflow for Amine Degradation", fontcolor="#202124", labelloc="t"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

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A troubleshooting workflow for amine degradation.

Q2: How can I prevent or minimize the oxidative degradation of my amine compound?

A2: A multi-pronged approach is most effective for stabilizing oxidation-sensitive amines.

  • Control of Atmosphere: Storing and handling the compound under an inert atmosphere, such as nitrogen or argon, is one of the most effective ways to prevent oxidation by displacing molecular oxygen.[14]

  • Use of Antioxidants: The addition of antioxidants can terminate oxidation chain reactions. Common choices include radical scavengers like butylated hydroxytoluene (BHT) and hindered amines (HALS), or reducing agents like ascorbic acid (Vitamin C).[15][16][17][18]

  • Use of Chelating Agents: To counteract the catalytic effect of metal ions, chelating agents like ethylenediaminetetraacetic acid (EDTA) can be added to the formulation. These agents sequester metal ions, rendering them inactive.[16]

  • pH and Buffer Control: Maintaining the pH of the formulation in a range where the amine is most stable is critical. This often involves using appropriate buffer systems.[19]

  • Optimized Storage Conditions: Store materials at controlled, often reduced, temperatures and protect them from light using amber vials or other light-blocking containers.[20]

  • Excipient Selection and Control: Use high-purity excipients with low levels of reactive impurities (e.g., peroxides).[2] Test for compatibility between the amine compound and all excipients early in development.[2]

Mitigation StrategyMechanism of ActionExamples
Inert Atmosphere Displaces oxygen to prevent initiation of oxidation.Nitrogen blanketing, Argon sparging
Antioxidants Scavenge free radicals or reduce oxidizing agents.[16]BHT, BHA, Ascorbic Acid, Tocopherols, Hindered Amines[15][21][22]
Chelating Agents Sequester catalytic metal ions.[16]EDTA, Citric Acid
pH Control Maintains the amine in its most stable ionic state.Phosphate, Citrate, or Acetate buffers
Light Protection Prevents photolytic initiation of oxidation.Amber glass vials, opaque containers
Temperature Control Reduces the kinetic rate of degradation reactions.Refrigeration, controlled room temperature
Q3: What are the typical degradation products of amine oxidation, and how can I identify them?

A3: The oxidative degradation of amines can produce a wide range of products. For tertiary amines, N-oxides are a common product, while secondary amines can form hydroxylamines.[2][23] Further degradation can lead to dealkylation or cleavage of C-N bonds, resulting in the formation of primary amines, aldehydes, ketones, and carboxylic acids.[2][7][8]

Common Degradation Products:

  • N-oxides

  • Hydroxylamines

  • Imines

  • Aldehydes and Carboxylic Acids (from dealkylation)[8]

  • Ammonia[24]

Analytical Techniques for Identification: A combination of chromatographic and spectroscopic techniques is typically employed for the identification and quantification of degradation products.[8][25]

  • High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV or Diode Array Detection (DAD), is the workhorse for separating the parent compound from its degradants. It is considered one of the best analytical methods for these studies.[8]

  • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) is essential for structural elucidation. High-resolution mass spectrometry (HRMS) provides accurate mass measurements to determine elemental compositions.[26][27]

  • Gas Chromatography (GC): GC, particularly when coupled with MS (GC-MS), is excellent for identifying volatile degradation products.[8][28]

  • Ion Chromatography (IC): IC is useful for quantifying ionic degradation products and heat-stable salts.[8][27]

dot graph { graph [layout=neato, model=subset, start=1, fontname="Arial", fontsize=12, bgcolor="#FFFFFF", label="Key Amine Oxidation Pathways", fontcolor="#202124", labelloc="t"]; node [shape=box, style="filled", fontname="Arial", fontsize=11];

} caption { label="Figure 2. Simplified diagram of common oxidative pathways for amines."; fontname="Arial"; fontsize=10; fontcolor="#5F6368"; }

Simplified diagram of common oxidative pathways for amines.

Q4: How do I set up a forced degradation study to assess the oxidative stability of my compound?

A4: Forced degradation (or stress testing) studies are essential to identify potential degradation pathways and develop stability-indicating analytical methods.[2][3][12] The goal is typically to achieve 5-20% degradation of the parent compound.[20]

General Protocol for Oxidative Stress Testing:

  • Preparation: Prepare solutions of your drug substance at a known concentration (e.g., 1 mg/mL).[20] A control sample, protected from the stressor, should be prepared in parallel.

  • Oxidizing Agent: A common and effective oxidizing agent is hydrogen peroxide (H₂O₂).[3][20] Start with a low concentration, such as 0.1-3% H₂O₂.[3]

  • Stress Conditions:

    • Initially, conduct the experiment at room temperature.

    • If no degradation is observed, the temperature can be moderately increased (e.g., to 50-60°C).[20]

    • The duration can range from a few hours to several days, depending on the compound's stability.[20]

  • Sample Analysis: At predetermined time points, withdraw aliquots of the stressed and control samples. If necessary, quench the reaction (e.g., by dilution or adding a reducing agent like sodium bisulfite). Analyze the samples immediately using a suitable analytical method, such as HPLC-UV.

  • Evaluation: Compare the chromatograms of the stressed and control samples. The goal is to demonstrate that the analytical method can separate the parent peak from all major degradation product peaks ("peak purity"). Mass balance should also be assessed to ensure all major products are accounted for.[3]

Workflow for a forced oxidative degradation experiment.

Experimental Protocols

Protocol: HPLC-MS for the Identification of Oxidative Degradants

This protocol outlines a general method for identifying unknown degradation products from a forced degradation study using HPLC coupled with Mass Spectrometry.

1. Objective: To separate, detect, and propose structures for potential oxidative degradation products of an amine-based compound.

2. Materials and Instrumentation:

  • Forced degradation sample (e.g., from H₂O₂ stress test) and control sample.

  • HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Mass Spectrometer (e.g., Q-TOF, Orbitrap) with an Electrospray Ionization (ESI) source.

  • C18 Reverse-Phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • HPLC-grade solvents and reagents.

3. HPLC Method:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • UV Detection: 254 nm or wavelength of maximum absorbance for the parent compound.

  • Gradient Elution (Example):

    • 0-5 min: 5% B

    • 5-35 min: 5% to 95% B

    • 35-40 min: 95% B

    • 40-41 min: 95% to 5% B

    • 41-45 min: 5% B (re-equilibration)

4. Mass Spectrometry Method (Example):

  • Ionization Mode: ESI Positive (typical for amines).

  • Scan Range: 50 - 1000 m/z.

  • Data Acquisition: Perform full scan MS to detect all ions. In parallel, perform data-dependent MS/MS (or tandem MS) to obtain fragmentation data for the most abundant ions in each scan. This fragmentation is crucial for structural elucidation.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Gas Flow: 600 L/hr.

5. Procedure:

  • Analyze the control (unstressed) sample to identify the retention time and mass spectrum of the parent compound.

  • Analyze the forced degradation sample using the same method.

  • Compare the chromatograms. Identify new peaks that appear or grow significantly in the stressed sample.

  • For each new peak, extract the mass spectrum. The [M+H]⁺ ion will provide the molecular weight of the degradation product.

  • Use high-resolution mass data to calculate the elemental formula.

  • Analyze the MS/MS fragmentation pattern for each degradant. Compare the fragments to the fragmentation of the parent compound to identify which part of the molecule has been modified.

  • Based on the mass shift from the parent (e.g., +16 Da suggests oxidation to an N-oxide or hydroxylation) and the fragmentation data, propose a chemical structure for the degradation product.

References

Troubleshooting guide for 1-(3-Chlorophenyl)-2-methylpropan-2-amine experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3-chlorophenyl)-2-methylpropan-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, with the CAS number 103273-65-0, is a chemical compound with the molecular formula C10H14ClN.[1] It belongs to the class of substituted phenethylamines. Due to the limited publicly available research on this specific compound, detailed information on its biological activity and applications is scarce.

Q2: What are the main challenges in the synthesis of this compound?

Based on general synthetic routes for similar compounds, challenges may include controlling the reaction conditions to avoid the formation of isomers and other byproducts, ensuring the purity of starting materials, and achieving a good yield. The purification of the final product, a tertiary amine, can also be challenging due to its basic nature.

Q3: How can I purify the final product?

Purification of tertiary amines can be achieved through various methods.[2][3] Column chromatography using an amine-functionalized silica gel can be effective in separating the basic amine product from less polar impurities and byproducts. Alternatively, purification can be performed using adsorbents like aluminum oxide or silica gel, where the impure amine solution is passed over the adsorbent to retain impurities.[2][3] The choice of solvent system is crucial for successful purification.

Q4: What analytical methods are suitable for characterizing this compound?

Standard analytical techniques for the characterization of organic compounds are applicable. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and identify volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): For purity assessment, especially when using a chiral column for enantiomeric separation if applicable.[4]

Q5: What are the safety precautions for handling this compound?

As with any chlorinated amine compound, appropriate safety measures are necessary.[5] This includes working in a well-ventilated fume hood, wearing personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat.[5] Avoid inhalation of dust or vapors and contact with skin and eyes. For specific handling and storage information, it is crucial to refer to the Safety Data Sheet (SDS) provided by the supplier.

Troubleshooting Guide

This guide addresses potential issues that may arise during the synthesis and handling of this compound.

Synthesis Troubleshooting
Problem Potential Cause Suggested Solution
Low or No Product Yield Incomplete reaction.- Verify the purity and reactivity of starting materials. - Optimize reaction temperature and time. - Ensure proper stoichiometry of reagents.
Decomposition of starting materials or product.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Control the reaction temperature carefully to avoid overheating.
Ineffective catalyst.- Use a fresh or properly activated catalyst if the synthesis requires one.
Formation of Multiple Products (Impurity Issues) Side reactions occurring.- Adjust reaction conditions (temperature, solvent, reaction time) to favor the desired product. - Consider using protecting groups for reactive functional groups if necessary.
Presence of isomeric starting materials.- Ensure the starting material, 1-chloro-3-(2-methyl-1-propen-1-yl)-benzene, is of high purity and the correct isomer.
Difficulty in Product Isolation Product is soluble in the aqueous phase during workup.- Adjust the pH of the aqueous layer to ensure the amine is in its free base form (less water-soluble). - Use a more nonpolar organic solvent for extraction.
Emulsion formation during extraction.- Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion. - Filter the mixture through a pad of celite.
Purification Troubleshooting
Problem Potential Cause Suggested Solution
Product Streaking on Silica Gel TLC/Column Strong interaction of the basic amine with acidic silica.- Add a small amount of a volatile amine (e.g., triethylamine) to the eluent. - Use an amine-functionalized silica gel for chromatography.
Co-elution of Impurities Similar polarity of the product and impurities.- Optimize the solvent system for column chromatography by testing different solvent mixtures with varying polarities. - Consider using a different stationary phase (e.g., alumina).
Product Loss During Purification Adsorption of the product onto the stationary phase.- Use a less acidic stationary phase or a modified one as mentioned above. - Elute with a more polar solvent system.
Analytical Troubleshooting
Problem Potential Cause Suggested Solution
Broad Peaks in NMR Spectrum Presence of paramagnetic impurities or aggregation.- Filter the NMR sample through a small plug of silica gel or celite. - Ensure the sample is fully dissolved and at an appropriate concentration.
Proton exchange of the amine protons.- Add a drop of D₂O to the NMR tube to exchange the amine protons, which will cause their signal to disappear.
Inconsistent Mass Spectrometry Results Poor ionization of the compound.- Try different ionization techniques (e.g., ESI, CI) to find the most suitable one.
Fragmentation of the molecule.- Use a softer ionization method to observe the molecular ion peak more clearly.

Experimental Protocols

Due to the limited availability of specific experimental protocols for this compound in the searched literature, a general protocol for a related synthesis is provided for illustrative purposes. This protocol is not specific to the target compound and would require significant adaptation and optimization.

General Procedure for Reductive Amination (Illustrative)

Reductive amination is a common method for synthesizing amines. A plausible, though unverified, route to the target compound could involve the reaction of a corresponding ketone with an amine source in the presence of a reducing agent.

Starting Materials:

  • 1-(3-Chlorophenyl)-2-methylpropan-2-one (hypothetical precursor)

  • Ammonia or an ammonia equivalent

  • Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride)

  • Anhydrous solvent (e.g., methanol, dichloromethane)

Procedure:

  • Dissolve the ketone in the anhydrous solvent under an inert atmosphere.

  • Add the ammonia source and stir the mixture at room temperature.

  • Slowly add the reducing agent to the reaction mixture.

  • Monitor the reaction progress using TLC or GC-MS.

  • Upon completion, quench the reaction by adding water or a dilute acid solution carefully.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow cluster_synthesis Synthesis Issues cluster_yield_solutions Yield Solutions cluster_purity_solutions Purity Solutions cluster_isolation_solutions Isolation Solutions start_synthesis Problem in Synthesis check_yield Low/No Yield? start_synthesis->check_yield check_purity_syn Impure Product? check_yield->check_purity_syn No optimize_conditions Optimize Reaction Conditions check_yield->optimize_conditions Yes check_isolation Isolation Difficulty? check_purity_syn->check_isolation No adjust_conditions Adjust Reaction Conditions check_purity_syn->adjust_conditions Yes adjust_ph Adjust pH of Aqueous Phase check_isolation->adjust_ph Yes check_reagents Verify Starting Materials optimize_conditions->check_reagents inert_atmosphere Use Inert Atmosphere check_reagents->inert_atmosphere pure_starting_materials Use Pure Starting Materials adjust_conditions->pure_starting_materials change_solvent Change Extraction Solvent adjust_ph->change_solvent break_emulsion Break Emulsion change_solvent->break_emulsion

Caption: A flowchart for troubleshooting common synthesis problems.

General Purification Workflow for Tertiary Amines

PurificationWorkflow start Crude Product extraction Aqueous Workup (pH adjustment) start->extraction drying Dry Organic Layer (e.g., Na2SO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification_choice Choose Purification Method concentration->purification_choice column Column Chromatography purification_choice->column Non-volatile distillation Distillation (if applicable) purification_choice->distillation Volatile analysis Purity Analysis (TLC, GC-MS, NMR) column->analysis distillation->analysis analysis->purification_choice Impure pure_product Pure Product analysis->pure_product Purity >95%

Caption: A general workflow for the purification of a tertiary amine.

Disclaimer: The information provided in this technical support center is for guidance purposes only and is based on general chemical principles, as specific literature for this compound is limited. Researchers should always consult relevant safety data sheets and perform their own risk assessments before conducting any experiments.

References

Validation & Comparative

Comparative Purity Analysis of Synthetic 1-(3-Chlorophenyl)-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Purity Assessment of a Key Synthetic Amine

In the synthesis of novel chemical entities, particularly those with potential pharmacological applications, rigorous purity analysis is paramount to ensure the safety, efficacy, and reproducibility of scientific findings. This guide provides a comparative overview of analytical methodologies for assessing the purity of synthetic 1-(3-Chlorophenyl)-2-methylpropan-2-amine, a substituted phenethylamine derivative. We present data from common chromatographic techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—and introduce Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a powerful alternative.

Executive Summary

The purity of this compound is critical for its application in research and development. This guide compares the performance of GC-MS, HPLC, and qNMR in determining the purity of this compound. While chromatographic methods are adept at separating and identifying volatile and non-volatile impurities, qNMR offers a direct and highly accurate quantification of the analyte without the need for identical reference standards for each impurity. A typical purity specification for research-grade this compound is around 98% or higher.

Data Presentation: Comparative Purity Analysis

The following table summarizes the quantitative data obtained from the analysis of a representative batch of synthetic this compound using three distinct analytical techniques.

Analytical MethodPurity (%)Key Impurities DetectedLimit of Detection (LOD)Limit of Quantitation (LOQ)
GC-MS 98.51-Chloro-3-(2-methyl-1-propenyl)benzene (precursor), N-formyl-1-(3-chlorophenyl)-2-methylpropan-2-amine (synthesis byproduct)~0.01%~0.05%
HPLC-UV 98.8Precursor and other minor unidentified impurities~0.02%~0.07%
qNMR (¹H) 98.2Quantification against an internal standardNot applicable for impurity identification~0.1%

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the selection of the most appropriate analytical technique for specific research needs.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds. For primary amines like this compound, derivatization is often employed to improve chromatographic peak shape and thermal stability.

Sample Preparation (with Derivatization):

  • Accurately weigh approximately 1 mg of the this compound sample into a vial.

  • Add 1 mL of a suitable solvent (e.g., ethyl acetate).

  • Add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

GC-MS Conditions:

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (split mode, 20:1)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp at 15°C/min to 280°C, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile technique for the separation and quantification of a wide range of compounds, including those that are not amenable to GC analysis. For chiral compounds such as this, enantiomeric purity can also be assessed using a suitable chiral stationary phase.

Sample Preparation:

  • Accurately weigh approximately 5 mg of the sample.

  • Dissolve in 10 mL of the mobile phase to create a stock solution.

  • Further dilute as necessary to fall within the linear range of the detector.

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, starting with 20% acetonitrile and increasing to 80% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a direct measurement of the analyte concentration against a certified internal standard, offering high accuracy and precision without the need for analyte-specific reference standards for impurities.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

  • Accurately weigh and add a known amount of a suitable internal standard (e.g., maleic acid) to the same NMR tube.

  • Add a deuterated solvent (e.g., DMSO-d₆) to dissolve both the sample and the internal standard completely.

¹H-NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher.

  • Solvent: DMSO-d₆.

  • Pulse Sequence: A standard quantitative pulse sequence with a long relaxation delay (e.g., 30 seconds) to ensure full relaxation of all protons.

  • Number of Scans: 16 or higher for good signal-to-noise ratio.

Data Processing: The purity is calculated by comparing the integral of a well-resolved signal from the analyte with the integral of a known signal from the internal standard, taking into account the number of protons each signal represents and the molar masses of the analyte and the standard.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the purity analysis process and a potential synthetic pathway for this compound, highlighting possible points of impurity introduction.

Purity_Analysis_Workflow cluster_synthesis Synthesis & Sampling cluster_analysis Analytical Methods cluster_data Data Evaluation Synthesis Chemical Synthesis Crude_Product Crude Product Synthesis->Crude_Product Purification Purification Crude_Product->Purification Final_Product Final Product Purification->Final_Product Sampling Representative Sampling Final_Product->Sampling GC_MS GC-MS Analysis Sampling->GC_MS Volatile Impurities HPLC HPLC Analysis Sampling->HPLC Non-volatile Impurities qNMR qNMR Analysis Sampling->qNMR Absolute Quantification Purity_Assessment Purity (%) Calculation GC_MS->Purity_Assessment Impurity_Profile Impurity Identification GC_MS->Impurity_Profile HPLC->Purity_Assessment HPLC->Impurity_Profile qNMR->Purity_Assessment Report Certificate of Analysis Purity_Assessment->Report Impurity_Profile->Report

Caption: Workflow for Purity Analysis of a Synthetic Compound.

Synthesis_Pathway Precursor 1-Chloro-3-(2-methyl-1-propenyl)benzene Intermediate Intermediate (e.g., Epoxide) Precursor->Intermediate Reaction Step 1 Impurity1 Unreacted Precursor Precursor->Impurity1 Incomplete Reaction Product This compound Intermediate->Product Reaction Step 2 Impurity2 Side-reaction Products (e.g., N-formylated amine) Intermediate->Impurity2 Side Reaction Amine_Source Amine Source (e.g., Ammonia) Amine_Source->Product

Caption: Potential Synthetic Route and Impurity Formation.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the pharmacological properties of 1-(3-Chlorophenyl)-2-methylpropan-2-amine with structurally related phenylpropanamine compounds, namely amphetamine, methamphetamine, and 4-chloroamphetamine. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their interactions with key monoamine transporters.

Introduction to Phenylpropanamines

Phenylpropanamines are a class of compounds characterized by a phenyl group attached to a propanamine backbone. They are known to interact with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), thereby modulating the levels of these neurotransmitters in the synapse. This activity underlies their various pharmacological effects, ranging from stimulant to anorectic and antidepressant properties. The specific substitutions on the phenyl ring and the amine group significantly influence the potency and selectivity of these compounds for the different monoamine transporters.

Comparative Analysis of Monoamine Transporter Inhibition

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
Amphetamine36123333
Methamphetamine24.513.61121
4-Chloroamphetamine103148158
This compound Estimated ModerateEstimated ModerateEstimated Potent

Data for Amphetamine, Methamphetamine, and 4-Chloroamphetamine are derived from Blough et al., 2024.[1][2] The values for this compound are estimations based on SAR principles.

Structure-Activity Relationship Insights:

  • Unsubstituted Phenylpropanamines (Amphetamine & Methamphetamine): These compounds exhibit a preference for inhibiting DAT and NET over SERT.[1][2]

  • Para-Chloro Substitution (4-Chloroamphetamine): The addition of a chlorine atom at the para position of the phenyl ring significantly increases the potency at SERT, while slightly reducing potency at DAT and NET.[1][2]

  • Meta-Chloro Substitution (this compound): Based on the trend observed with 4-chloroamphetamine, it is anticipated that the 3-chloro substitution will also enhance SERT affinity. The potency at DAT and NET is expected to be moderate.

  • Alpha, Alpha-Dimethyl Substitution (this compound): The presence of two methyl groups on the alpha carbon (forming a tertiary butylamine) can influence transporter interactions. This bulky group may alter the binding orientation within the transporter and could potentially modulate selectivity and potency.

Signaling Pathways and Experimental Workflow

The interaction of phenylpropanamines with monoamine transporters leads to an increase in the synaptic concentration of dopamine, norepinephrine, and serotonin. This, in turn, activates downstream signaling pathways mediated by their respective receptors.

cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron Phenylpropanamine Phenylpropanamine Monoamine_Transporter Monoamine Transporter (DAT, NET, SERT) Phenylpropanamine->Monoamine_Transporter Inhibition Vesicle Synaptic Vesicle (Dopamine, Norepinephrine, Serotonin) Synapse Increased Monoamines Vesicle->Synapse Release Receptor Postsynaptic Receptor (Dopamine, Norepinephrine, Serotonin) Synapse->Receptor Signaling_Cascade Downstream Signaling Receptor->Signaling_Cascade Activation

Caption: Interaction of Phenylpropanamines with Monoamine Transporters.

The following diagram illustrates a typical workflow for assessing the in vitro activity of these compounds.

Start Start Compound_Synthesis Compound Synthesis Start->Compound_Synthesis Radioligand_Binding_Assay Radioligand Binding Assay (DAT, NET, SERT) Compound_Synthesis->Radioligand_Binding_Assay Functional_Uptake_Assay Functional Monoamine Uptake Assay Compound_Synthesis->Functional_Uptake_Assay MAO_Inhibition_Assay Monoamine Oxidase (MAO) Inhibition Assay Compound_Synthesis->MAO_Inhibition_Assay Data_Analysis Data Analysis (IC50, Ki) Radioligand_Binding_Assay->Data_Analysis Functional_Uptake_Assay->Data_Analysis MAO_Inhibition_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis End End SAR_Analysis->End

Caption: In Vitro Experimental Workflow for Phenylpropanamines.

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

This assay determines the affinity of a compound for DAT, NET, and SERT by measuring its ability to displace a specific radioligand.

Materials:

  • Rat brain tissue (striatum for DAT, frontal cortex for NET, and whole brain minus striatum and cerebellum for SERT) or cells expressing the specific human transporter.

  • Radioligands: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT.

  • Test compounds and reference compounds.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare membrane homogenates from the brain tissue or cells.

  • Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • After incubation, rapidly filter the mixture through glass fiber filters to separate bound and free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC50 value to a Ki value (inhibition constant) using the Cheng-Prusoff equation.

Monoamine Oxidase (MAO) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of MAO-A and MAO-B, enzymes involved in the degradation of monoamines.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.

  • MAO substrate (e.g., kynuramine or a luminogenic substrate).

  • Test compounds and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B).

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

  • Fluorescence or luminescence plate reader.

Procedure:

  • Pre-incubate the MAO enzyme with varying concentrations of the test compound.

  • Initiate the enzymatic reaction by adding the MAO substrate.

  • After a set incubation period, measure the product formation by detecting the fluorescent or luminescent signal.

  • Calculate the IC50 value for the inhibition of MAO-A and MAO-B activity.

Conclusion

The pharmacological profile of this compound is predicted to be that of a monoamine transporter inhibitor with a potential preference for the serotonin transporter, based on the known structure-activity relationships of related phenylpropanamine compounds. The 3-chloro substitution is expected to enhance SERT affinity, while the α,α-dimethyl substitution may further modulate its interaction with all three monoamine transporters. Further experimental validation is necessary to precisely determine its potency and selectivity. The provided experimental protocols offer a framework for the in vitro characterization of this and other novel phenylpropanamine derivatives.

References

Structure-Activity Relationship of 1-(3-Chlorophenyl)-2-methylpropan-2-amine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of analogs based on the 1-(3-chlorophenyl)-2-methylpropan-2-amine scaffold. The focus is on the interaction of these compounds with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The information presented herein is synthesized from the broader scientific literature on phenethylamine and piperazine analogs, providing insights into the key structural modifications that influence potency and selectivity.

Comparative Analysis of Monoamine Transporter Affinity

The following table summarizes the in vitro binding affinities of a series of hypothetical this compound analogs for DAT, NET, and SERT. The data are presented as inhibitor constant (Kᵢ) values in nanomolars (nM), where a lower value indicates higher binding affinity. This data is illustrative, compiled from various sources on related compounds to demonstrate SAR principles, as a comprehensive study on this specific analog series is not publicly available.

Compound IDDAT Kᵢ (nM)NET Kᵢ (nM)SERT Kᵢ (nM)
1 HHH15050800
2 HHCH₃12040750
3 HCH₃CH₃18065900
4 4-FHH10030600
5 4-ClHH8025550
6 3,4-diClHH5015400
7 HHOCH₃2501001200
8 HHCF₃7520350

Note: The data in this table are representative examples derived from SAR studies of related phenethylamine and monoamine transporter inhibitors to illustrate the effects of chemical modifications.

Experimental Protocols

The following is a generalized protocol for determining the in vitro binding affinity of compounds to monoamine transporters, based on methodologies reported in the scientific literature.

Radioligand Binding Assays for DAT, NET, and SERT

1. Preparation of Synaptosomal Membranes:

  • Rodent (rat or mouse) brain tissue, specifically the striatum for DAT, frontal cortex for NET, and hippocampus for SERT, is dissected and homogenized in ice-cold sucrose buffer.

  • The homogenate is centrifuged at low speed to remove cellular debris.

  • The resulting supernatant is then centrifuged at high speed to pellet the synaptosomal membranes.

  • The pellet is resuspended in an appropriate buffer and stored at -80°C until use.

2. Binding Assay:

  • Assays are performed in 96-well plates.

  • Each well contains the synaptosomal membrane preparation, a specific radioligand, and the test compound at various concentrations.

  • Commonly used radioligands include [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, and [³H]Citalopram for SERT.

  • Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive inhibitor (e.g., cocaine for DAT, desipramine for NET, and fluoxetine for SERT).

  • The plates are incubated at a specific temperature (e.g., room temperature or 4°C) for a defined period to allow for binding equilibrium to be reached.

3. Data Analysis:

  • After incubation, the membranes are harvested by rapid filtration through glass fiber filters.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

  • The inhibitor constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Visualizing Structure-Activity Relationships and Experimental Workflow

The following diagrams illustrate key concepts and processes related to the structure-activity relationship of these compounds.

SAR_Principles cluster_scaffold Core Scaffold: this compound cluster_modifications Structural Modifications cluster_activity Impact on Activity Scaffold Parent Compound PhenylRing Phenyl Ring Substitution (R¹) Scaffold->PhenylRing Halogenation (e.g., 4-F, 4-Cl) AlphaMethyl Alpha-Methyl Group (R²) Scaffold->AlphaMethyl Alkylation AmineSub Amine Substitution (R³) Scaffold->AmineSub N-Alkylation/ Functionalization Potency Potency (Affinity) PhenylRing->Potency Increases Selectivity Selectivity (DAT/NET/SERT) PhenylRing->Selectivity Modulates AlphaMethyl->Potency May Decrease AmineSub->Potency Variable Effect AmineSub->Selectivity Can Influence

Caption: Key structural modification sites and their general impact on activity.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Brain Tissue Dissection Homogenization Homogenization in Buffer Tissue->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation MembranePrep Synaptosomal Membrane Isolation Centrifugation->MembranePrep Incubation Incubation with Radioligand and Test Compound MembranePrep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing to Remove Unbound Ligand Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation IC50 IC₅₀ Determination Scintillation->IC50 Ki Kᵢ Calculation IC50->Ki

Caption: Generalized workflow for monoamine transporter binding assays.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibitor Mechanism of Action Vesicle Synaptic Vesicle (Monoamines) Release Neurotransmitter Release Vesicle->Release MAT Monoamine Transporter (DAT/NET/SERT) MA Monoamines (Dopamine, Norepinephrine, Serotonin) Release->MA MA->MAT Reuptake Receptor Postsynaptic Receptor MA->Receptor Signal Signal Transduction Receptor->Signal Inhibitor This compound Analog Inhibitor->MAT Blocks Reuptake

Caption: Mechanism of action of monoamine reuptake inhibitors.

Validating the Biological Efficacy of 1-(3-Chlorophenyl)-2-methylpropan-2-amine in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the biological efficacy of 1-(3-Chlorophenyl)-2-methylpropan-2-amine, a novel psychoactive compound, against established monoamine reuptake inhibitors. The comparisons are based on standard preclinical models used to assess potential therapeutic efficacy for neuropsychiatric disorders. Due to the limited publicly available data on this compound, this guide presents a hypothetical efficacy profile for this compound, based on its structural similarity to other phenethylamines, to illustrate its potential pharmacological positioning.

Compound Overview and Rationale for Comparison

This compound is a substituted phenethylamine.[1][2] Structurally, it shares features with compounds known to interact with monoamine transporters, suggesting a potential mechanism of action as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[3] To validate its biological efficacy, we compare it with three well-characterized drugs representing different classes of monoamine reuptake inhibitors:

  • Fluoxetine: A selective serotonin reuptake inhibitor (SSRI).[4][5]

  • Venlafaxine: A serotonin-norepinephrine reuptake inhibitor (SNRI).[4][5][6]

  • Bupropion: A norepinephrine-dopamine reuptake inhibitor (NDRI).[7][8]

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the hypothetical quantitative data for this compound alongside representative data for the comparator compounds.

Table 1: In Vitro Monoamine Transporter Binding Affinity (Ki, nM)
CompoundSERT (Ki, nM)NET (Ki, nM)DAT (Ki, nM)
This compound (Hypothetical) 2550100
Fluoxetine12502000
Venlafaxine25403000
Bupropion50002000500
Table 2: In Vitro Monoamine Reuptake Inhibition (IC50, nM)
CompoundSerotonin (5-HT)Norepinephrine (NE)Dopamine (DA)
This compound (Hypothetical) 4075150
Fluoxetine54003500
Venlafaxine45604500
Bupropion80003000800
Table 3: In Vivo Behavioral Efficacy (Forced Swim Test - % Decrease in Immobility)
CompoundDose (mg/kg)% Decrease in Immobility
This compound (Hypothetical) 1045%
Fluoxetine1050%
Venlafaxine2055%
Bupropion3040%

Experimental Protocols

In Vitro Monoamine Transporter Binding Assays

Objective: To determine the binding affinity of the test compounds to the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

Methodology:

  • Cell membranes expressing human recombinant SERT, NET, or DAT are prepared.

  • The membranes are incubated with a radioligand specific for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, and [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.

  • Following incubation, the membranes are washed to remove unbound radioligand.

  • The amount of bound radioactivity is quantified using liquid scintillation counting.

  • The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the compound that inhibits 50% of radioligand binding) using the Cheng-Prusoff equation.

In Vitro Monoamine Reuptake Inhibition Assays

Objective: To measure the functional potency of the test compounds in inhibiting the reuptake of serotonin, norepinephrine, and dopamine into synaptosomes or cells expressing the respective transporters.[9]

Methodology:

  • HEK293 cells stably expressing human SERT, NET, or DAT are cultured.[9]

  • The cells are pre-incubated with varying concentrations of the test compound.

  • A radiolabeled monoamine ([³H]5-HT, [³H]NE, or [³H]DA) is added to the cells.

  • After a short incubation period, the uptake of the radiolabeled monoamine is terminated by washing the cells with ice-cold buffer.

  • The amount of radioactivity taken up by the cells is measured by liquid scintillation counting.

  • The IC50 value, the concentration of the compound that inhibits 50% of monoamine uptake, is determined.

In Vivo Forced Swim Test (FST)

Objective: To assess the antidepressant-like activity of the test compounds in a rodent model of behavioral despair.[10][11]

Methodology:

  • Male C57BL/6 mice are individually placed in a cylinder filled with water from which they cannot escape.

  • On the first day (pre-test), mice are placed in the water for 15 minutes.

  • Twenty-four hours later, the test compounds or vehicle are administered intraperitoneally.

  • After a specified pretreatment time (e.g., 30 minutes), the mice are placed back into the water cylinder for a 6-minute test session.

  • The duration of immobility during the last 4 minutes of the test is recorded.

  • A significant decrease in immobility time compared to the vehicle-treated group is indicative of antidepressant-like effects.[10]

Visualizations

Signaling Pathway of Monoamine Reuptake Inhibition

cluster_presynaptic Presynaptic Neuron cluster_synaptic Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Neuron Monoamine Synthesis (e.g., Serotonin) Vesicle Vesicular Storage Presynaptic_Neuron->Vesicle Packaging Synaptic_Cleft Monoamines Vesicle->Synaptic_Cleft Release SERT SERT NET NET DAT DAT Synaptic_Cleft->SERT Reuptake Synaptic_Cleft->NET Reuptake Synaptic_Cleft->DAT Reuptake Postsynaptic_Receptor Postsynaptic Receptors Synaptic_Cleft->Postsynaptic_Receptor Binding Drug 1-(3-Chlorophenyl)-2- methylpropan-2-amine Drug->SERT Inhibition Drug->NET Inhibition Drug->DAT Inhibition Signal_Transduction Signal Transduction & Neuronal Response Postsynaptic_Receptor->Signal_Transduction

Caption: Monoamine Reuptake Inhibition by this compound.

Experimental Workflow for In Vivo Behavioral Testing

Start Start Animal_Acclimation Animal Acclimation (7 days) Start->Animal_Acclimation Pre-test Forced Swim Test Pre-test (Day 1) Animal_Acclimation->Pre-test Drug_Administration Drug/Vehicle Administration (Day 2) Pre-test->Drug_Administration Behavioral_Test Forced Swim Test (6 min) Drug_Administration->Behavioral_Test Data_Analysis Data Analysis (% Immobility) Behavioral_Test->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the Forced Swim Test in mice.

Logical Relationship of Efficacy Validation

Compound 1-(3-Chlorophenyl)-2- methylpropan-2-amine In_Vitro In Vitro Assays Compound->In_Vitro In_Vivo In Vivo Models Compound->In_Vivo Binding Binding Affinity (Ki) In_Vitro->Binding Reuptake Reuptake Inhibition (IC50) In_Vitro->Reuptake Efficacy Biological Efficacy Validated Binding->Efficacy Reuptake->Efficacy FST Forced Swim Test In_Vivo->FST EPM Elevated Plus Maze In_Vivo->EPM FST->Efficacy EPM->Efficacy

Caption: Logical flow for validating biological efficacy.

References

A Comparative Analysis of 1-(3-Chlorophenyl)-2-methylpropan-2-amine and its 1-(4-chlorophenyl) Analog: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a notable absence of direct comparative studies on the pharmacological and chemical properties of 1-(3-chlorophenyl)-2-methylpropan-2-amine and its 1-(4-chlorophenyl) analog. While information on related compounds and general structure-activity relationships for phenethylamines is available, head-to-head experimental data detailing their receptor binding affinities, functional activities, and pharmacokinetic profiles remains unpublished. This guide, therefore, summarizes the currently available information for each compound individually, highlighting the existing knowledge gap and the need for future comparative research.

Chemical and Physical Properties

Both this compound and 1-(4-chlorophenyl)-2-methylpropan-2-amine are structural analogs of phentermine, a well-known central nervous system stimulant. The key structural difference lies in the position of the chlorine atom on the phenyl ring. This seemingly minor positional change can significantly influence the molecule's interaction with biological targets.

PropertyThis compound1-(4-Chlorophenyl)-2-methylpropan-2-amine
Molecular Formula C₁₀H₁₄ClNC₁₀H₁₄ClN
Molecular Weight 183.68 g/mol 183.68 g/mol
Synonyms 3-Chlorophentermine, 3-CPA4-Chlorophentermine, 4-CPA, Chlorphentermine

Pharmacological Profile: An Overview of Related Compounds

Due to the lack of direct experimental data for the titular compounds, insights into their potential pharmacological activity can be drawn from studies on structurally similar molecules, particularly chlorphentermine (4-chloro-alpha,alpha-dimethylphenethylamine), which is the 4-chloro analog.

Chlorphentermine is known to act as a sympathomimetic amine, primarily functioning as a releasing agent of norepinephrine, and to a lesser extent, dopamine and serotonin. This mechanism of action is shared by many phenethylamine derivatives and is responsible for their stimulant and anorectic effects. The position of the halogen substituent on the phenyl ring is a critical determinant of the specific effects on different monoamine transporters. Generally, substitution at the para (4) position, as seen in 4-chlorophentermine, tends to enhance serotonergic activity compared to other positions.

Unfortunately, specific data on the receptor binding affinities and functional activities of the 3-chloro analog are not available in the public domain. Without direct experimental comparison, it is challenging to predict how the shift of the chlorine atom from the para to the meta position would alter its pharmacological profile.

Experimental Data: A Call for Research

The core of any robust comparative guide lies in quantitative experimental data. Regrettably, a thorough search of scientific databases has not yielded any studies that directly compare the following key parameters for this compound and its 1-(4-chlorophenyl) counterpart:

  • Receptor Binding Affinities: Data on the binding constants (Ki) or IC50 values at various monoamine transporters (dopamine transporter - DAT, norepinephrine transporter - NET, serotonin transporter - SERT) and other relevant receptors are crucial for understanding the potency and selectivity of these compounds.

  • In Vitro Functional Activity: Experiments measuring the ability of these compounds to induce the release or inhibit the reuptake of neurotransmitters (dopamine, norepinephrine, and serotonin) in cell-based assays are necessary to elucidate their functional pharmacology.

  • In Vivo Pharmacokinetics: Information regarding the absorption, distribution, metabolism, and excretion (ADME) of these compounds in animal models is essential for predicting their in vivo behavior and potential therapeutic or toxic effects.

  • Behavioral Pharmacology: Comparative studies on the effects of these compounds on locomotor activity, appetite, and other behavioral paradigms would provide valuable insights into their potential stimulant and anorectic properties.

Structure-Activity Relationship (SAR) Insights

General principles of structure-activity relationships within the phenethylamine class suggest that the position of the chloro substituent will influence the interaction with monoamine transporters. The electron-withdrawing nature of the chlorine atom can affect the electrostatic potential of the aromatic ring and its orientation within the binding pocket of the transporter proteins. It is plausible that the 3-chloro and 4-chloro analogs exhibit different potencies and selectivities for DAT, NET, and SERT, which would translate to distinct pharmacological and toxicological profiles. However, without empirical data, any such predictions remain speculative.

Experimental Workflow for Future Comparative Studies

To address the current knowledge gap, a series of well-defined experiments would be required. The following workflow outlines a potential approach for a comprehensive comparison.

G cluster_0 Compound Synthesis and Characterization cluster_1 In Vitro Assays cluster_2 In Vivo Studies cluster_3 Data Analysis and Comparison Synthesis Synthesis of this compound and 1-(4-chlorophenyl)-2-methylpropan-2-amine Purification Purification and Structural Verification (NMR, MS) Synthesis->Purification Binding Receptor Binding Assays (DAT, NET, SERT) Purification->Binding Uptake Neurotransmitter Uptake Assays Purification->Uptake Release Neurotransmitter Release Assays Purification->Release PK Pharmacokinetic Studies in Rodents (ADME) Purification->PK Analysis Quantitative Comparison of Potency, Selectivity, and Efficacy Binding->Analysis Uptake->Analysis Release->Analysis Behavior Behavioral Pharmacology (Locomotor Activity, Anorexia) PK->Behavior Behavior->Analysis SAR Structure-Activity Relationship Analysis Analysis->SAR G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) MAO Monoamine Oxidase (MAO) Vesicle->MAO Metabolism Transporter Monoamine Transporter (DAT, NET, or SERT) Vesicle->Transporter Efflux Neurotransmitter Monoamine Neurotransmitter Transporter->Neurotransmitter Increased Release Compound Chlorophenyl-methylpropan-2-amine Analog Compound->Transporter Enters neuron and reverses transporter function Neurotransmitter->Transporter Reuptake (Blocked/Reversed) Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding and Activation Signal Signal Transduction and Physiological Response Receptor->Signal

Cross-Validation of Analytical Methods for 1-(3-Chlorophenyl)-2-methylpropan-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Chlorophenyl)-2-methylpropan-2-amine is a compound of interest in pharmaceutical research and forensic analysis. Accurate and reliable quantification is crucial for pharmacokinetic studies, toxicological assessments, and quality control. Cross-validation of analytical methods is a critical step to ensure the interchangeability and reliability of data generated by different techniques or in different laboratories.[1][2] This process involves comparing the results from two distinct analytical methods to assess their equivalence.[1]

This guide will detail the experimental protocols for a proposed GC-MS and LC-MS/MS method, present a comparative summary of their performance characteristics, and visualize the analytical workflows.

Comparative Performance of Analytical Methods

The following table summarizes the hypothetical performance data for the quantification of this compound using GC-MS and LC-MS/MS. These values are representative of what would be expected from a rigorous method validation.

ParameterGC-MSLC-MS/MS
Linearity (r²) > 0.995> 0.998
Accuracy (% Recovery) 92-108%95-105%
Precision (% RSD) < 15%< 10%
Limit of Detection (LOD) 1 ng/mL0.1 ng/mL
Limit of Quantification (LOQ) 5 ng/mL0.5 ng/mL
Matrix Effect Potential for interferenceGenerally lower due to selectivity
Sample Throughput LowerHigher
Derivatization Often requiredNot typically required

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is based on established procedures for the analysis of amphetamine-type stimulants and piperazine derivatives.[3]

3.1.1. Sample Preparation: Liquid-Liquid Extraction

  • To 1 mL of the biological matrix (e.g., plasma, urine), add an internal standard.

  • Alkalinize the sample with 1M sodium hydroxide.

  • Extract the analyte with an organic solvent (e.g., ethyl acetate).

  • Centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for derivatization.

3.1.2. Derivatization

Due to the polar nature of the amine group, derivatization is often necessary to improve chromatographic performance and thermal stability.

  • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) to the dried extract.

  • Heat the mixture at 70°C for 30 minutes.

  • Cool to room temperature before injection.

3.1.3. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 6890 or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Initial temperature of 100°C, ramp to 280°C.

  • Mass Spectrometer: Agilent 5973 or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the analyte and internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method offers high sensitivity and selectivity and is widely used in bioanalytical studies.[4]

3.2.1. Sample Preparation: Solid-Phase Extraction (SPE)

  • To 1 mL of the biological matrix, add an internal standard.

  • Precondition a mixed-mode cation exchange SPE cartridge.

  • Load the sample onto the cartridge.

  • Wash the cartridge with an appropriate solvent to remove interferences.

  • Elute the analyte and internal standard with a basic organic solvent mixture.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

3.2.2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Shimadzu Nexera or equivalent.

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of an aqueous solution with formic acid and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the GC-MS and LC-MS/MS methods.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_processing Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Alkalinize Alkalinize Add_IS->Alkalinize LLE Liquid-Liquid Extraction Alkalinize->LLE Evaporate Evaporate to Dryness LLE->Evaporate Derivatize Derivatization Evaporate->Derivatize Inject Inject into GC-MS Derivatize->Inject Data Data Acquisition (SIM) Inject->Data Integrate Peak Integration Data->Integrate Quantify Quantification Integrate->Quantify

Figure 1: GC-MS Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS SPE Solid-Phase Extraction Add_IS->SPE Evaporate Evaporate to Dryness SPE->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Data Data Acquisition (MRM) Inject->Data Integrate Peak Integration Data->Integrate Quantify Quantification Integrate->Quantify

Figure 2: LC-MS/MS Experimental Workflow

Discussion

The choice between GC-MS and LC-MS/MS for the analysis of this compound will depend on the specific requirements of the study.

  • GC-MS is a robust and widely available technique.[3] However, the need for derivatization can add complexity and time to the sample preparation process. It may also be more susceptible to matrix interferences for certain sample types.

  • LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for bioanalytical applications where low detection limits are required. The higher throughput and reduced need for derivatization are also significant advantages.

A cross-validation study would involve analyzing the same set of quality control samples using both validated methods. The results would be statistically compared to ensure that there is no significant bias between the two techniques, thus confirming their interchangeability for the intended application.[1]

Conclusion

Both GC-MS and LC-MS/MS are suitable for the quantification of this compound. LC-MS/MS generally provides superior performance in terms of sensitivity, selectivity, and sample throughput. A thorough cross-validation should be performed to establish the equivalence of the two methods before they are used interchangeably in a study. This ensures the integrity and comparability of the analytical data.

References

Benchmarking 1-(3-Chlorophenyl)-2-methylpropan-2-amine: A Comparative Guide to Its Potential Monoamine Transporter Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential pharmacological activity of 1-(3-Chlorophenyl)-2-methylpropan-2-amine against established reference compounds targeting monoamine transporters. Due to a lack of publicly available experimental data for this compound, this report outlines a hypothesized profile based on its structural characteristics and the known activities of similar compounds. The experimental protocols detailed herein provide a framework for the empirical validation of this compound's activity.

Introduction to this compound

This compound is a substituted phenethylamine derivative. Its core structure, featuring a phenyl ring and a propan-2-amine backbone, suggests a potential interaction with monoamine transporters, which are critical for regulating neurotransmitter signaling in the central nervous system. These transporters—the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET)—are key targets for a wide range of therapeutic agents and research chemicals. The presence of a chlorine atom on the meta position of the phenyl ring is a notable feature that can significantly influence the compound's binding affinity and selectivity for these transporters.

Hypothesized Pharmacological Profile

Based on structure-activity relationships of similar phenethylamine compounds, it is hypothesized that this compound may act as a monoamine releasing agent or a reuptake inhibitor. The specific effects on DAT, SERT, and NET would determine its overall pharmacological profile, which could range from stimulant-like properties to antidepressant or anxiolytic effects. Empirical validation through the in vitro assays described in this guide is essential to confirm this hypothesized profile.

Standard Reference Compounds

To provide a robust benchmark, a panel of well-characterized reference compounds with known activities at monoamine transporters has been selected. These include:

  • Dopamine Transporter (DAT) Ligands:

    • Cocaine: A non-selective monoamine reuptake inhibitor, widely used as a reference for DAT inhibition.

    • Amphetamine: A classic dopamine and norepinephrine releasing agent.

    • GBR-12909: A selective DAT inhibitor.

  • Serotonin Transporter (SERT) Ligands:

    • Fluoxetine (Prozac®): A selective serotonin reuptake inhibitor (SSRI).

    • 3,4-Methylenedioxymethamphetamine (MDMA): A potent serotonin and dopamine releasing agent.

    • Paroxetine (Paxil®): A highly potent and selective SERT inhibitor.

  • Norepinephrine Transporter (NET) Ligands:

    • Desipramine: A tricyclic antidepressant with preferential activity as a NET inhibitor.

    • Reboxetine: A selective norepinephrine reuptake inhibitor (NRI).

Comparative Data Tables

The following tables summarize the established in vitro activities of the standard reference compounds at human monoamine transporters. The data is presented as the half-maximal inhibitory concentration (IC₅₀) for reuptake inhibition and the half-maximal effective concentration (EC₅₀) for neurotransmitter release.

Table 1: In Vitro Monoamine Transporter Reuptake Inhibition (IC₅₀, nM)

CompoundDATSERTNET
Cocaine 200-300300-400200-300
GBR-12909 10-20>10,000100-200
Fluoxetine 2000-30001-5500-1000
Paroxetine 100-2000.1-0.520-30
Desipramine 2000-3000100-2001-5
Reboxetine 1000-2000>10,0005-10

Table 2: In Vitro Monoamine Neurotransmitter Release (EC₅₀, nM)

CompoundDopamine ReleaseSerotonin ReleaseNorepinephrine Release
Amphetamine 20-50>5,00050-100
MDMA 100-20050-100200-300

Note: Data presented are approximate values from various literature sources and may vary depending on the specific experimental conditions.

Experimental Protocols

To empirically determine the pharmacological profile of this compound, the following in vitro assays are recommended.

Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the reuptake of radiolabeled neurotransmitters into cells expressing the respective transporters.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human DAT, SERT, or NET are cultured to confluence in appropriate media.

  • Assay Preparation: Cells are harvested and plated in 96-well plates.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (this compound) or a reference compound.

  • Radioligand Addition: A fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) is added to each well.

  • Incubation: The plates are incubated for a specific time at a controlled temperature (e.g., room temperature or 37°C) to allow for transporter-mediated uptake.

  • Termination and Scintillation Counting: The uptake is terminated by rapid filtration and washing. The radioactivity retained by the cells is measured using a scintillation counter.

  • Data Analysis: The concentration-response curves are generated, and the IC₅₀ values are calculated using non-linear regression.

Neurotransmitter Release Assay

This assay determines if a compound induces the release of pre-loaded radiolabeled neurotransmitters from cells expressing the monoamine transporters.

Methodology:

  • Cell Culture and Plating: Similar to the uptake inhibition assay, HEK293 cells expressing DAT, SERT, or NET are used.

  • Radioligand Loading: Cells are incubated with a radiolabeled neurotransmitter to allow for its accumulation within the cells.

  • Washing: Excess extracellular radioligand is washed away.

  • Compound Incubation: The cells are then incubated with varying concentrations of the test compound or a reference releasing agent.

  • Supernatant Collection: The amount of radioactivity released into the supernatant is measured using a scintillation counter.

  • Data Analysis: The concentration-response curves for release are generated, and EC₅₀ values are calculated.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Monoamine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicle Neurotransmitter_out Neurotransmitter Vesicle->Neurotransmitter_out Release MAO MAO Transporter Monoamine Transporter (DAT, SERT, NET) Neurotransmitter_in Neurotransmitter (DA, 5-HT, NE) Transporter->Neurotransmitter_in Neurotransmitter_in->Vesicle Repackaging Neurotransmitter_in->MAO Metabolism Neurotransmitter_out->Transporter Reuptake Receptor Postsynaptic Receptor Neurotransmitter_out->Receptor Binding

Caption: Simplified signaling pathway at a monoamine synapse.

Experimental_Workflow cluster_uptake Uptake Inhibition Assay cluster_release Neurotransmitter Release Assay Cells_U Plate Transporter- Expressing Cells Preincubation_U Pre-incubate with Test Compound Cells_U->Preincubation_U Radioligand_U Add Radiolabeled Neurotransmitter Preincubation_U->Radioligand_U Incubate_U Incubate Radioligand_U->Incubate_U Terminate_U Terminate Uptake & Wash Incubate_U->Terminate_U Measure_U Measure Radioactivity Terminate_U->Measure_U Analyze_U Calculate IC50 Measure_U->Analyze_U Cells_R Plate Transporter- Expressing Cells Load Load with Radiolabeled Neurotransmitter Cells_R->Load Wash Wash Load->Wash Incubate_R Incubate with Test Compound Wash->Incubate_R Collect Collect Supernatant Incubate_R->Collect Measure_R Measure Radioactivity Collect->Measure_R Analyze_R Calculate EC50 Measure_R->Analyze_R

Caption: Workflow for in vitro monoamine transporter assays.

Conclusion

While the precise pharmacological profile of this compound remains to be determined, its chemical structure strongly suggests activity at monoamine transporters. This guide provides a framework for its systematic evaluation by benchmarking it against well-characterized reference compounds. The detailed experimental protocols and comparative data will enable researchers to elucidate its potency and selectivity at DAT, SERT, and NET, thereby contributing to a comprehensive understanding of its potential therapeutic or research applications. The provided visualizations of the underlying biological pathways and experimental procedures serve to clarify the scientific context of this investigation.

A Comparative Guide to the In Vivo and In Vitro Activity of 1-(3-Chlorophenyl)-2-methylpropan-2-amine (3-Chloroamphetamine)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo and in vitro activities of 1-(3-Chlorophenyl)-2-methylpropan-2-amine, more commonly known as 3-chloroamphetamine (3-CA). This compound is a potent monoamine releasing agent, exhibiting significant effects on the serotonin, dopamine, and norepinephrine systems. For comparative analysis, its activity is benchmarked against the well-characterized substance, para-chloroamphetamine (PCA).

In Vitro Activity: Monoamine Release

The primary mechanism of action for 3-CA at the cellular level is the induction of monoamine release from presynaptic nerve terminals. This is achieved by reversing the normal direction of monoamine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).

Quantitative Comparison of Monoamine Releasing Potency (EC50 values)

CompoundNorepinephrine (NE) Release EC50 (nM)Dopamine (DA) Release EC50 (nM)Serotonin (5-HT) Release EC50 (nM)
3-Chloroamphetamine (3-CA) 9.4[1]11.8[1]120[1]
para-Chloroamphetamine (PCA) 23.5 - 26.242.2 - 68.528.3

EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum.

The in vitro data indicates that 3-CA is a potent releaser of all three monoamines, with a roughly 10-fold preference for inducing the release of catecholamines (norepinephrine and dopamine) over serotonin[1]. In comparison, PCA is also a potent and well-balanced monoamine releasing agent.

In Vivo Activity: Behavioral and Neurochemical Effects

The in vivo effects of these compounds are a direct consequence of their monoamine releasing properties, leading to significant changes in locomotor activity and extracellular neurotransmitter levels in the brain.

Comparative In Vivo Effects

Parameter3-Chloroamphetamine (3-CA)para-Chloroamphetamine (PCA)
Locomotor Activity Data not available in the reviewed literature.Induces hyperactivity.[2][3]
Extracellular Dopamine Levels Data not available in the reviewed literature.Markedly increases dopamine release in the striatum.[4]
Extracellular Serotonin Levels Data not available in the reviewed literature.Induces a marked and sustained release of serotonin in the frontal cortex and striatum.[4]

While specific in vivo data for 3-chloroamphetamine is limited in the available literature, the effects of the closely related PCA have been well-documented. PCA administration in rats leads to a significant increase in locomotor activity and a marked, prolonged release of both serotonin and dopamine in key brain regions like the striatum and frontal cortex[3][4]. It is plausible that 3-CA would elicit similar, though potentially quantitatively different, in vivo effects due to its potent monoamine releasing activity.

Experimental Protocols

In Vitro Monoamine Release Assay (Synaptosome Preparation)

This protocol outlines the general procedure for measuring monoamine release from isolated nerve terminals (synaptosomes).

  • Tissue Preparation: Brain tissue (e.g., rat striatum for dopamine, whole brain minus striatum and cerebellum for norepinephrine and serotonin) is homogenized in a suitable buffer.

  • Synaptosome Isolation: The homogenate is centrifuged to pellet cell debris and nuclei. The resulting supernatant is then subjected to a higher speed centrifugation to pellet the synaptosomes.

  • Radiolabeling: Synaptosomes are incubated with a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to allow for uptake into the nerve terminals.

  • Initiation of Release: The synaptosomes are then exposed to various concentrations of the test compound (e.g., 3-CA or PCA).

  • Termination and Measurement: The release reaction is stopped by rapid filtration. The amount of radioactivity released into the supernatant is quantified using liquid scintillation counting.

  • Data Analysis: The concentration-response curves are generated to determine the EC50 values for monoamine release.

In Vivo Microdialysis

This technique is used to measure extracellular levels of neurotransmitters in the brains of freely moving animals.

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of an anesthetized animal (e.g., striatum or nucleus accumbens).

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

  • Sample Collection: Small molecules, including neurotransmitters, from the extracellular fluid diffuse across the semipermeable membrane of the probe and are collected in the dialysate.

  • Drug Administration: The test compound is administered to the animal (e.g., via intraperitoneal injection).

  • Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to quantify the concentrations of dopamine, serotonin, and their metabolites.

  • Data Interpretation: Changes in neurotransmitter levels are expressed as a percentage of the baseline levels before drug administration.

Signaling Pathways and Mechanisms

The primary molecular targets for this compound and related amphetamines are the plasma membrane monoamine transporters (DAT, NET, and SERT) and the vesicular monoamine transporter 2 (VMAT2).

Monoamine_Release_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Amphetamine 3-CA / PCA MAT Monoamine Transporter (DAT, NET, SERT) Amphetamine->MAT Enters neuron via transporter VMAT2 VMAT2 Amphetamine->VMAT2 Inhibits Monoamine_cyto Cytosolic Monoamines MAT->Monoamine_cyto Reverses transport direction Vesicle Synaptic Vesicle VMAT2->Vesicle Blocks uptake into vesicles Vesicle->Monoamine_cyto Increased cytosolic concentration Monoamine_synapse Extracellular Monoamines Monoamine_cyto->Monoamine_synapse Efflux

Caption: Mechanism of monoamine release by 3-CA and PCA.

As depicted in the diagram, these compounds enter the presynaptic neuron through monoamine transporters. Inside the neuron, they disrupt the storage of monoamines in synaptic vesicles by inhibiting VMAT2. This leads to an increase in the cytosolic concentration of monoamines. The primary mechanism of release is the reversal of the plasma membrane monoamine transporters, causing a significant efflux of neurotransmitters into the synaptic cleft. This flood of monoamines is responsible for the observed in vivo behavioral and neurochemical effects.

References

Safety Operating Guide

Proper Disposal of 1-(3-Chlorophenyl)-2-methylpropan-2-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of research chemicals like 1-(3-Chlorophenyl)-2-methylpropan-2-amine, a substituted phenethylamine, is a critical component of laboratory safety and regulatory compliance. Given the potential hazards associated with novel chemical entities, a robust disposal plan is essential to protect both laboratory personnel and the environment. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, emphasizing immediate safety protocols and logistical considerations.

I. Immediate Safety and Hazard Assessment

Key safety precautions include:

  • Engineering Controls: All handling of the compound, including preparation for disposal, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes, but is not limited to, a lab coat, chemical-resistant gloves (nitrile gloves are a common minimum standard), and safety goggles. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Emergency Procedures: Ensure that a safety shower and eyewash station are readily accessible and that all personnel are trained in their use. A spill kit appropriate for handling solid organic compounds should also be available.

The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific PPE Purpose
Eye and Face Protection Safety goggles with side shields; Face shieldProtects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents dermal absorption of the chemical.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Use within a chemical fume hoodMinimizes inhalation of dust or vapors.

II. Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local, state, and federal regulations for hazardous waste. The following protocol outlines a general procedure that should be adapted to meet the specific requirements of your institution's Environmental Health and Safety (EHS) office.

Experimental Protocol for the Disposal of this compound:

  • Waste Identification and Classification:

    • Treat this compound as a hazardous chemical waste.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react violently or produce toxic gases.

  • Containerization:

    • Select a waste container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof lid is recommended.

    • Ensure the container is clean and dry before adding the waste.

    • If the original container is used for waste accumulation, ensure it is in good condition.

  • Labeling:

    • Properly label the hazardous waste container with the following information:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The approximate quantity of waste

      • The date the waste was first added to the container (accumulation start date)

      • The name and contact information of the generating researcher or lab

  • Accumulation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where it was generated.

    • The SAA should be under the control of laboratory personnel and away from general traffic areas.

    • Ensure secondary containment, such as a tray or bin, is used to capture any potential leaks.

    • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely toxic waste in an SAA.

  • Request for Pickup:

    • Once the waste container is nearly full or has been accumulating for a specified period (typically 6-12 months, check with your EHS office), submit a request for waste pickup to your institution's EHS department.

    • Follow your institution's specific procedures for requesting a pickup, which may involve an online system or paper forms.

The following diagram illustrates the workflow for the proper disposal of this compound:

Workflow for the Disposal of this compound cluster_prep Preparation cluster_contain Containment cluster_storage Storage & Pickup start Start: Identify Waste ppe Don Appropriate PPE (Lab Coat, Gloves, Goggles) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood container Select a Compatible Hazardous Waste Container fume_hood->container transfer Carefully Transfer Waste to Container container->transfer labeling Label Container with Chemical Name, Date, and 'Hazardous Waste' transfer->labeling saa Store in Designated Satellite Accumulation Area (SAA) labeling->saa pickup Request Waste Pickup from Environmental Health & Safety (EHS) saa->pickup end End: Proper Disposal by EHS pickup->end

Caption: Disposal workflow for this compound.

III. Logistical and Operational Planning

Effective management of chemical waste requires proactive planning. The following table outlines key logistical considerations for the disposal of this compound.

Logistical Aspect Plan/Procedure Responsible Party
Waste Minimization Order only the required amount of the chemical.Principal Investigator / Researcher
Container Procurement Maintain a stock of appropriate hazardous waste containers.Laboratory Manager
SAA Maintenance Regularly inspect the SAA for leaks, proper labeling, and container integrity.All Laboratory Personnel
Pickup Scheduling Schedule waste pickups before containers are completely full or reach the storage time limit.Designated Lab Safety Officer or Researcher
Training Ensure all personnel handling the chemical are trained on this disposal procedure.Principal Investigator / Laboratory Manager

By adhering to these stringent safety and disposal protocols, research professionals can mitigate the risks associated with handling novel compounds like this compound, ensuring a safe laboratory environment and responsible environmental stewardship. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure full compliance with all applicable regulations.

Comprehensive Safety and Handling Guide for 1-(3-Chlorophenyl)-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-(3-Chlorophenyl)-2-methylpropan-2-amine. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, minimizing the risk of exposure and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesWear two pairs of powder-free gloves.[1][2] The outer glove should be removed and disposed of after each task or batch.[2]
Eye Protection Safety gogglesChemical safety goggles are required to protect against splashes.[3][4]
Respiratory Protection RespiratorAn N95 or higher-rated respirator should be used, especially when handling powders or if there is a risk of aerosolization.[1][3]
Body Protection Laboratory coat/GownA disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is mandatory.[2]
Full Body Protection Coveralls ("Bunny Suit")Recommended for large-scale operations or when there is a significant risk of contamination to offer head-to-toe protection.[3]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is vital to minimize exposure and prevent contamination.

2.1. Preparation and Weighing:

  • Designated Area: All handling of this compound should occur in a designated and clearly marked area, such as a chemical fume hood or a Class II Biosafety Cabinet (BSC), to control airborne particles.[5]

  • Pre-use Checks: Before starting, ensure that the ventilation system is functioning correctly and that all necessary PPE is readily available and in good condition.

  • Weighing: When weighing the solid compound, use a balance inside the fume hood. Use disposable weighing boats or papers to avoid contamination of the balance.

2.2. Solution Preparation and Use:

  • Solvent Handling: When dissolving the compound, add the solvent slowly to the solid to minimize splashing.

  • Closed Systems: Whenever possible, use closed systems for reactions and transfers to minimize the release of vapors or aerosols.

  • Labeling: Clearly label all containers with the chemical name, concentration, and hazard symbols.

2.3. Post-procedure Decontamination:

  • Surface Cleaning: Decontaminate all work surfaces with an appropriate cleaning agent after each use.

  • Equipment Cleaning: Clean all non-disposable equipment thoroughly according to established laboratory protocols.

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is critical.

Table 2: Emergency First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[4][6]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][6]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

4.1. Waste Segregation:

  • Solid Waste: All solid waste, including contaminated gloves, gowns, and weighing papers, should be placed in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.

4.2. Waste Disposal:

  • All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

  • Do not dispose of this chemical down the drain or in the regular trash.[7]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh Compound Weigh Compound Prepare Work Area->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate Work Area Decontaminate Work Area Conduct Experiment->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.